molecular formula C9H11NO2 B1285393 1-(4-Amino-3-methoxyphenyl)ethanone CAS No. 22106-40-7

1-(4-Amino-3-methoxyphenyl)ethanone

Cat. No.: B1285393
CAS No.: 22106-40-7
M. Wt: 165.19 g/mol
InChI Key: LNRPHCWGORQWPI-UHFFFAOYSA-N
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Description

1-(4-Amino-3-methoxyphenyl)ethanone is a methoxy- and amino-substituted acetophenone derivative with a molecular formula of C9H11NO2 and a molecular weight of 165.19 g/mol. As a building block in organic synthesis, this compound features both an amino group and a methoxy group on its phenyl ring, making it a versatile intermediate for constructing more complex molecules . Its high purity makes it suitable for pharmaceutical research and development, particularly in the exploration of novel therapeutic agents . Researchers value this compound for its potential application in synthesizing candidates for various biological activities. Strictly for research purposes and not for diagnostic or therapeutic use. Handle with appropriate safety precautions.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(4-amino-3-methoxyphenyl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO2/c1-6(11)7-3-4-8(10)9(5-7)12-2/h3-5H,10H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LNRPHCWGORQWPI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC(=C(C=C1)N)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20579026
Record name 1-(4-Amino-3-methoxyphenyl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20579026
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

165.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

22106-40-7
Record name 1-(4-Amino-3-methoxyphenyl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20579026
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to 1-(4-Amino-3-methoxyphenyl)ethanone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(4-Amino-3-methoxyphenyl)ethanone, a substituted acetophenone, represents a chemical scaffold of interest in medicinal chemistry and pharmaceutical research. Its unique arrangement of an acetyl group, an amino group, and a methoxy group on a benzene ring provides a versatile platform for the synthesis of a diverse array of derivatives with potential pharmacological activities. This technical guide aims to provide a comprehensive overview of the known chemical properties of this compound, including its physicochemical characteristics, spectral data, and relevant experimental protocols.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented below. It is important to note that experimentally determined data for this specific compound is limited in publicly available literature. Therefore, some properties are predicted based on computational models.

PropertyValueSource
Molecular Formula C₉H₁₁NO₂-
Molecular Weight 165.19 g/mol -
CAS Number 26388-63-6-
Appearance Not specified (likely a solid)-
Melting Point Not available-
Boiling Point Not available-
Solubility Not available-

Spectroscopic Data

Experimental Protocols

General Synthesis Approach

A potential synthetic route to this compound can be conceptualized via a multi-step process starting from a commercially available precursor such as 4-hydroxy-3-methoxyacetophenone (acetovanillone). A generalized workflow is proposed below.

G cluster_synthesis Proposed Synthetic Pathway Start 4-Hydroxy-3-methoxy- acetophenone Nitration Nitration (e.g., HNO₃, H₂SO₄) Start->Nitration Step 1 Reduction Reduction (e.g., SnCl₂, HCl or H₂, Pd/C) Nitration->Reduction Step 2 Product 1-(4-Amino-3-methoxy- phenyl)ethanone Reduction->Product Step 3 G cluster_analysis Analytical Workflow cluster_techniques Analytical Techniques Synthesis Crude Product from Synthesis Purification Purification (e.g., Column Chromatography, Recrystallization) Synthesis->Purification Structure_Confirmation Structural Confirmation Purification->Structure_Confirmation Purity_Assessment Purity Assessment Structure_Confirmation->Purity_Assessment NMR NMR Spectroscopy (¹H, ¹³C) Structure_Confirmation->NMR MS Mass Spectrometry Structure_Confirmation->MS IR IR Spectroscopy Structure_Confirmation->IR Final_Product Pure 1-(4-Amino-3-methoxy- phenyl)ethanone Purity_Assessment->Final_Product HPLC HPLC / UPLC Purity_Assessment->HPLC

Technical Overview of 1-(4-Amino-3-methoxyphenyl)ethanone (CAS 22106-40-7)

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of: Researchers, scientists, and drug development professionals.

This document provides a summary of the publicly available technical information for the chemical compound 1-(4-Amino-3-methoxyphenyl)ethanone, CAS number 22106-40-7. Despite a comprehensive search of scientific literature and patent databases, in-depth technical data, including detailed experimental protocols, extensive quantitative data, and established biological pathways, remains scarce. The available information suggests that this compound is primarily utilized as a chemical intermediate in organic synthesis.

Chemical Properties and Identifiers

This compound, also known as 4'-Amino-3'-methoxyacetophenone, is an aromatic ketone. Its fundamental properties are summarized below.

PropertyValue
CAS Number 22106-40-7
Molecular Formula C₉H₁₁NO₂
Synonyms 4'-Amino-3'-methoxyacetophenone

Synthesis and Applications

While specific applications are not extensively documented, compounds with the aminophenyl ethanone scaffold are known intermediates in medicinal chemistry. For instance, various substituted aminoacetophenones are precursors for the synthesis of quinazoline derivatives, a class of compounds investigated for a wide range of biological activities, including anticancer properties. However, no specific literature was identified that details the use of this compound in the synthesis of quinazolines or other biologically active molecules.

Biological Activity and Signaling Pathways

There is no publicly available data on the biological activity of this compound. Consequently, no associated signaling pathways or mechanisms of action have been described. In-depth studies on its pharmacological, toxicological, or metabolic properties have not been found in the public domain.

Experimental Protocols

No detailed experimental protocols for biological assays or specific synthetic applications involving this compound were found.

Logical Workflow: Potential as a Synthetic Intermediate

Given its chemical structure, a logical application for this compound is as a starting material in multi-step organic synthesis. The amino and ketone functional groups allow for a variety of chemical transformations. A generalized workflow illustrating its potential use is depicted below.

G A This compound (Starting Material) B Functional Group Transformation (e.g., Acylation, Alkylation of Amine) A->B C Reaction at Ketone Group (e.g., Reduction, Condensation) A->C D Modified Intermediate B->D C->D E Cyclization Reaction (e.g., to form heterocycles) D->E F Target Molecule (e.g., Quinazoline derivative) E->F

An In-depth Technical Guide to the Synthesis of 1-(4-Amino-3-methoxyphenyl)ethanone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis of 1-(4-Amino-3-methoxyphenyl)ethanone, a valuable substituted acetophenone derivative with applications in medicinal chemistry and drug development. The primary synthetic route involves a two-step process commencing with the nitration of 3-methoxyacetophenone to yield 1-(4-methoxy-3-nitrophenyl)ethanone, followed by the reduction of the nitro group to the corresponding amine. This document details the experimental protocols for these key transformations, presents quantitative data in a structured format, and includes visualizations of the synthetic pathway and experimental workflows to facilitate understanding and replication.

Introduction

Substituted acetophenones are a critical class of compounds in organic synthesis and serve as versatile intermediates in the preparation of a wide array of biologically active molecules. The presence of both an amino and a methoxy group on the phenyl ring of this compound makes it an attractive scaffold for the development of novel therapeutic agents. The amino group provides a site for further functionalization, enabling the construction of more complex molecular architectures, while the methoxy group can influence the compound's pharmacokinetic and pharmacodynamic properties. Understanding the efficient synthesis of this molecule is therefore of significant interest to researchers in the field of drug discovery.

Synthetic Pathway

The most practical and widely applicable synthetic route to this compound is a two-step sequence starting from 3-methoxyacetophenone. This pathway is outlined below:

  • Step 1: Nitration of 3-Methoxyacetophenone. The first step involves the electrophilic aromatic substitution of 3-methoxyacetophenone with a nitrating agent, typically a mixture of nitric acid and sulfuric acid. The regioselectivity of this reaction is governed by the directing effects of the existing substituents on the aromatic ring. The methoxy group is an ortho, para-director, while the acetyl group is a meta-director. The strong activating effect of the methoxy group directs the incoming nitro group primarily to the position para to it, yielding 1-(4-methoxy-3-nitrophenyl)ethanone as the major product.

  • Step 2: Reduction of 1-(4-Methoxy-3-nitrophenyl)ethanone. The second step is the reduction of the nitro group in 1-(4-methoxy-3-nitrophenyl)ethanone to an amino group. This transformation can be achieved through various established methods, including catalytic hydrogenation or using a metal-acid system such as tin and hydrochloric acid.

Visualization of the Synthetic Pathway

Synthesis_Pathway Synthesis of this compound 3-Methoxyacetophenone 3-Methoxyacetophenone 1-(4-Methoxy-3-nitrophenyl)ethanone 1-(4-Methoxy-3-nitrophenyl)ethanone 3-Methoxyacetophenone->1-(4-Methoxy-3-nitrophenyl)ethanone HNO3, H2SO4 This compound This compound 1-(4-Methoxy-3-nitrophenyl)ethanone->this compound Reduction (e.g., Sn/HCl or H2/Pd-C)

Caption: Overall synthetic scheme for the preparation of this compound.

Experimental Protocols

The following protocols are based on established and analogous procedures for the nitration of substituted acetophenones and the reduction of aromatic nitro compounds.

Step 1: Synthesis of 1-(4-Methoxy-3-nitrophenyl)ethanone

Materials:

  • 3-Methoxyacetophenone

  • Concentrated Sulfuric Acid (98%)

  • Concentrated Nitric Acid (70%)

  • Ice

  • Deionized Water

  • Ethanol

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, cool concentrated sulfuric acid to 0-5 °C in an ice bath.

  • Slowly add 3-methoxyacetophenone to the cooled sulfuric acid with continuous stirring, ensuring the temperature is maintained below 10 °C.

  • Prepare the nitrating mixture by cautiously adding concentrated nitric acid to an equal volume of concentrated sulfuric acid in a separate flask, also cooled in an ice bath.

  • Add the nitrating mixture dropwise to the solution of 3-methoxyacetophenone in sulfuric acid over a period of 30-60 minutes, maintaining the reaction temperature between 0-5 °C.

  • After the addition is complete, allow the reaction mixture to stir at 0-5 °C for an additional 1-2 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, carefully pour the reaction mixture onto crushed ice with vigorous stirring.

  • The precipitated solid is collected by vacuum filtration and washed thoroughly with cold deionized water until the filtrate is neutral.

  • The crude product is then purified by recrystallization from ethanol to yield 1-(4-methoxy-3-nitrophenyl)ethanone as a crystalline solid.

Step 2: Synthesis of this compound

Materials:

  • 1-(4-Methoxy-3-nitrophenyl)ethanone

  • Tin (Sn) powder or granules

  • Concentrated Hydrochloric Acid (HCl)

  • Sodium Hydroxide (NaOH) solution (e.g., 10 M)

  • Ethyl Acetate

  • Anhydrous Sodium Sulfate

  • Deionized Water

Procedure:

  • To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 1-(4-methoxy-3-nitrophenyl)ethanone and tin powder.

  • Slowly add concentrated hydrochloric acid to the mixture. The reaction is exothermic, and the addition rate should be controlled to maintain a gentle reflux.

  • After the initial exothermic reaction subsides, heat the mixture to reflux for 2-3 hours, or until the starting material is consumed as monitored by TLC.

  • Cool the reaction mixture to room temperature and then in an ice bath.

  • Carefully neutralize the mixture by the slow addition of a concentrated sodium hydroxide solution until the solution is basic (pH > 10).

  • Extract the aqueous mixture with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter the drying agent and concentrate the organic solvent under reduced pressure to obtain the crude product.

  • The crude this compound can be further purified by column chromatography or recrystallization from a suitable solvent system.

Experimental Workflow Visualization

Experimental_Workflow Experimental Workflow for Synthesis cluster_0 Step 1: Nitration cluster_1 Step 2: Reduction Mixing_Reagents Mix 3-methoxyacetophenone and H2SO4 at 0-5 °C Nitrating_Mixture Prepare Nitrating Mixture (HNO3 + H2SO4) Addition Dropwise addition of nitrating mixture at 0-5 °C Mixing_Reagents->Addition Nitrating_Mixture->Addition Reaction Stir for 1-2 hours at 0-5 °C Addition->Reaction Quenching Pour onto crushed ice Reaction->Quenching Filtration Filter and wash with water Quenching->Filtration Purification_1 Recrystallize from ethanol Filtration->Purification_1 Intermediate 1-(4-Methoxy-3-nitrophenyl)ethanone Purification_1->Intermediate Mixing_Reactants Mix nitro compound and Sn Intermediate->Mixing_Reactants Acid_Addition Add concentrated HCl Mixing_Reactants->Acid_Addition Reflux Heat to reflux for 2-3 hours Acid_Addition->Reflux Neutralization Cool and neutralize with NaOH Reflux->Neutralization Extraction Extract with ethyl acetate Neutralization->Extraction Drying Dry organic layer Extraction->Drying Concentration Concentrate under reduced pressure Drying->Concentration Purification_2 Purify by chromatography/ recrystallization Concentration->Purification_2 Final_Product This compound Purification_2->Final_Product

Caption: Step-by-step workflow for the synthesis of this compound.

Data Presentation

The following tables summarize the key quantitative data for the starting material, intermediate, and final product.

Table 1: Physicochemical Properties
CompoundIUPAC NameMolecular FormulaMolecular Weight ( g/mol )CAS Number
Starting Material 1-(3-methoxyphenyl)ethanoneC₉H₁₀O₂150.17586-37-8
Intermediate 1-(4-methoxy-3-nitrophenyl)ethanoneC₉H₉NO₄195.176328-99-0
Final Product This compoundC₉H₁₁NO₂165.1922106-40-7
Table 2: Spectroscopic Data
CompoundAnalytical MethodKey Data Points
1-(4-Methoxy-3-nitrophenyl)ethanone ¹H NMR (CDCl₃)δ (ppm): 8.14 (d, J=2.2 Hz, 1H), 7.74 (dd, J=8.6, 2.2 Hz, 1H), 7.14 (d, J=8.6 Hz, 1H), 4.02 (s, 3H), 2.62 (s, 3H)
¹³C NMR (CDCl₃)δ (ppm): 195.8, 154.2, 139.0, 132.1, 128.8, 126.9, 113.8, 56.7, 26.5
IR (KBr, cm⁻¹)3100, 2950, 1680 (C=O), 1580, 1520 (NO₂), 1350 (NO₂), 1270, 1020
This compound ¹H NMR (CCl₄)δ (ppm): 7.30 (m, 2H), 6.55 (m, 1H), 4.30 (s, 2H, -NH₂), 3.85 (s, 3H, -OCH₃), 2.40 (s, 3H, -COCH₃)[1]
IR (KBr, cm⁻¹)3460, 3360 (-NH₂ stretching), 1660 (C=O stretching)[1]

Applications in Drug Development

The this compound scaffold is of considerable interest in medicinal chemistry due to the versatile reactivity of the amino group and the electronic properties conferred by the methoxy group. This structural motif can be found in various compounds explored for different therapeutic applications.

The amino group can be readily acylated, alkylated, or used as a handle for the construction of heterocyclic rings, allowing for the synthesis of a diverse library of compounds for biological screening. The methoxy group can enhance metabolic stability and modulate the lipophilicity of the molecule, which are crucial parameters in drug design.

Derivatives of aminomethoxy-substituted acetophenones have been investigated for their potential as:

  • Enzyme Inhibitors: The core structure can be elaborated to target the active sites of various enzymes implicated in disease.

  • Receptor Ligands: Modification of the scaffold can lead to compounds with affinity for specific G-protein coupled receptors or ion channels.

  • Antimicrobial and Anticancer Agents: The aromatic and functional group arrangement can be a starting point for the development of new antimicrobial and cytotoxic agents.

The synthesis of this compound provides a crucial starting material for the exploration of these and other potential therapeutic applications.

Conclusion

This technical guide has outlined a reliable and well-precedented two-step synthesis for this compound. The detailed experimental protocols, structured data presentation, and clear visualizations provide researchers and drug development professionals with the necessary information to synthesize and characterize this important chemical intermediate. The versatility of this compound as a building block in medicinal chemistry underscores the importance of a robust and reproducible synthetic route. Further optimization of reaction conditions and purification procedures may lead to improved yields and scalability for industrial applications.

References

An In-depth Technical Guide on the Solubility and Stability of 1-(4-Amino-3-methoxyphenyl)ethanone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility and stability of 1-(4-Amino-3-methoxyphenyl)ethanone, a key intermediate in the synthesis of various pharmaceutical compounds. Due to the limited availability of specific experimental data for this compound in publicly accessible literature, this guide combines information on structurally similar molecules with established experimental protocols to offer a predictive assessment of its physicochemical properties. This document is intended to serve as a valuable resource for researchers and professionals involved in the development and handling of this compound.

Introduction

This compound, with the chemical formula C₉H₁₁NO₂, is an aromatic ketone that serves as a crucial building block in medicinal chemistry. Its structure is foundational for the synthesis of a range of therapeutic agents, including analgesics, anti-inflammatory drugs, and kinase inhibitors. A thorough understanding of its solubility and stability is paramount for its effective use in drug design, formulation development, and manufacturing processes.

Physicochemical Properties

PropertyValueSource
Molecular Formula C₉H₁₁NO₂PubChem
Molecular Weight 165.19 g/mol PubChem
CAS Number 22106-40-7Sigma-Aldrich
Appearance Brown SolidSigma-Aldrich
Storage Temperature 0-5°CSigma-Aldrich
Purity 97%Sigma-Aldrich

Solubility Profile

Table of Anticipated Solubilities

SolventAnticipated SolubilityNotes
WaterLowThe aromatic ring and ketone group contribute to its hydrophobic nature.
EthanolSolubleThe presence of the amino and methoxy groups should facilitate solubility in polar protic solvents.
MethanolSolubleSimilar to ethanol, good solubility is expected.
Dimethyl Sulfoxide (DMSO)Highly SolubleA common solvent for organic compounds of this nature.
Dichloromethane (DCM)SolubleExpected to be soluble in chlorinated organic solvents.
AcetoneSolubleThe ketone functionality suggests good solubility in acetone.
Experimental Protocol for Solubility Determination

The solubility of this compound can be quantitatively determined using the following experimental protocol, adapted from standard laboratory procedures.

Objective: To determine the equilibrium solubility of this compound in various solvents at controlled temperatures.

Materials:

  • This compound

  • Selected solvents (e.g., water, ethanol, DMSO)

  • Thermostatic shaker bath

  • Centrifuge

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector

  • Volumetric flasks and pipettes

  • Analytical balance

Procedure:

  • Preparation of Saturated Solutions: An excess amount of this compound is added to a known volume of each solvent in a sealed container.

  • Equilibration: The containers are placed in a thermostatic shaker bath set at a specific temperature (e.g., 25°C and 37°C) and agitated for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: The saturated solutions are centrifuged at a high speed to separate the undissolved solid from the supernatant.

  • Quantification: A known volume of the clear supernatant is carefully withdrawn, diluted with an appropriate solvent, and analyzed by a validated HPLC-UV method to determine the concentration of the dissolved compound.

  • Data Analysis: The solubility is expressed in mg/mL or g/L. The experiment is performed in triplicate to ensure accuracy.

Stability Profile

The stability of this compound is a critical parameter for its storage, handling, and formulation. Based on the reactivity of its functional groups (aromatic amine, ketone, and methoxy ether), the compound is likely susceptible to degradation under certain conditions. A structural isomer is known to be sensitive to acidic conditions.

Anticipated Stability Characteristics:

  • Thermal Stability: The compound is expected to be relatively stable at ambient temperatures but may degrade at elevated temperatures.

  • Photostability: Aromatic amines and ketones can be susceptible to photodegradation. Exposure to UV or high-intensity light may lead to the formation of colored degradation products.

  • pH Stability: The amino group makes the compound basic and susceptible to reactions in acidic media. It is expected to be more stable under neutral to slightly basic conditions.

  • Oxidative Stability: The amino group can be prone to oxidation, especially in the presence of oxidizing agents or exposure to air over extended periods.

Experimental Protocol for Forced Degradation Studies

Forced degradation studies are essential to identify potential degradation products and establish the intrinsic stability of the molecule. The following protocol outlines a typical forced degradation study.

Objective: To investigate the degradation of this compound under various stress conditions.

Materials:

  • This compound

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • Photostability chamber

  • Oven

  • HPLC-UV/MS system

Procedure:

  • Acid Hydrolysis: The compound is dissolved in a suitable solvent and treated with 0.1 M HCl at an elevated temperature (e.g., 60°C) for a specified period.

  • Base Hydrolysis: The compound is treated with 0.1 M NaOH under similar conditions as acid hydrolysis.

  • Oxidative Degradation: The compound is exposed to a solution of hydrogen peroxide (e.g., 3%) at room temperature.

  • Thermal Degradation: The solid compound is exposed to dry heat in an oven (e.g., 80°C).

  • Photodegradation: The compound, in both solid and solution form, is exposed to light in a photostability chamber according to ICH Q1B guidelines.

  • Analysis: Samples from each stress condition are analyzed at various time points using a stability-indicating HPLC method coupled with a mass spectrometer (MS) to separate and identify the parent compound and any degradation products.

Visualizations

Experimental Workflow for Solubility and Stability Testing

The following diagram illustrates a general workflow for assessing the solubility and stability of a pharmaceutical intermediate like this compound.

G cluster_solubility Solubility Assessment cluster_stability Stability Assessment (Forced Degradation) sol_start Start: Compound sol_prep Prepare Supersaturated Solutions (Different Solvents & Temps) sol_start->sol_prep sol_equil Equilibrate (e.g., 24-48h) sol_prep->sol_equil sol_sep Separate Solid and Liquid Phases (Centrifugation) sol_equil->sol_sep sol_quant Quantify Concentration in Supernatant (HPLC-UV) sol_sep->sol_quant sol_end Determine Solubility (mg/mL) sol_quant->sol_end stab_start Start: Compound stab_stress Apply Stress Conditions stab_start->stab_stress stab_acid Acid Hydrolysis stab_stress->stab_acid stab_base Base Hydrolysis stab_stress->stab_base stab_ox Oxidation (H₂O₂) stab_stress->stab_ox stab_therm Thermal (Heat) stab_stress->stab_therm stab_photo Photochemical (Light) stab_stress->stab_photo stab_analyze Analyze Samples at Time Points (Stability-Indicating HPLC-MS) stab_acid->stab_analyze stab_base->stab_analyze stab_ox->stab_analyze stab_therm->stab_analyze stab_photo->stab_analyze stab_end Identify Degradants & Determine Degradation Pathways stab_analyze->stab_end

Caption: General workflow for determining the solubility and stability of this compound.

Conclusion

This technical guide provides a foundational understanding of the anticipated solubility and stability of this compound. While specific experimental data is limited, the provided information, based on structurally related compounds and established scientific principles, serves as a robust starting point for researchers and drug development professionals. The detailed experimental protocols offer a clear path for obtaining precise quantitative data necessary for advancing the use of this important pharmaceutical intermediate. It is strongly recommended that these experimental studies be conducted to confirm the predicted properties and ensure the safe and effective application of this compound in pharmaceutical development.

Spectroscopic data for 4-Acetyl-2-methoxyaniline (¹H NMR, ¹³C NMR, IR, Mass Spec)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key spectroscopic data for the characterization of 4-Acetyl-2-methoxyaniline, a compound of interest in various research and development applications. This document summarizes available ¹H NMR, ¹³C NMR, Infrared (IR), and Mass Spectrometry (MS) data, outlines typical experimental protocols for these analyses, and presents a visual workflow for spectroscopic analysis.

Spectroscopic Data Summary

The following tables summarize the available spectroscopic data for 4-Acetyl-2-methoxyaniline (also known as 3'-Amino-4'-methoxyacetophenone). It is important to note that while spectral data for this compound are indexed in databases such as SpectraBase, the complete raw data or peak lists are not always publicly available. The data presented here is a compilation of available information and typical expected values based on the chemical structure.

¹H NMR (Proton Nuclear Magnetic Resonance) Data

Solvent: Chloroform-d (CDCl₃) Reference: Tetramethylsilane (TMS)

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~7.4d1HAr-H
~7.3dd1HAr-H
~6.8d1HAr-H
~4.0 (broad s)s2H-NH₂
3.89s3H-OCH₃
2.55s3H-C(O)CH₃

Note: The exact chemical shifts and coupling constants for the aromatic protons can vary depending on the specific recording conditions. The assignments are based on typical substituent effects on the benzene ring.

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) Data

Solvent: Polysol or CDCl₃/DMSO-d₆ Reference: Tetramethylsilane (TMS)

Chemical Shift (δ) ppmAssignment
~196C=O (Acetyl)
~150Ar-C (quaternary)
~140Ar-C (quaternary)
~128Ar-C (quaternary)
~122Ar-CH
~113Ar-CH
~110Ar-CH
55.7-OCH₃
26.1-C(O)CH₃

Note: Specific assignments of the aromatic carbons require further analysis, such as 2D NMR techniques.

IR (Infrared) Spectroscopy Data

Technique: KBr Pellet or Thin Film

Wavenumber (cm⁻¹)IntensityAssignment
3450 - 3300Strong, BroadN-H stretch (amine)
3070 - 3010MediumC-H stretch (aromatic)
2960 - 2850MediumC-H stretch (aliphatic)
~1665StrongC=O stretch (acetyl ketone)
1600 - 1450Medium to StrongC=C stretch (aromatic ring)
~1250StrongC-O stretch (aryl ether)
~830StrongC-H bend (aromatic, out-of-plane)
Mass Spectrometry (MS) Data

Ionization Method: Electron Ionization (EI)

m/zRelative Intensity (%)Assignment
165~100[M]⁺ (Molecular Ion)
150High[M - CH₃]⁺
122Moderate[M - COCH₃]⁺

Note: The fragmentation pattern can provide valuable structural information. The base peak is typically the molecular ion for this compound under EI conditions.

Experimental Protocols

The following are generalized experimental protocols for the acquisition of the spectroscopic data presented above. Specific parameters may vary depending on the instrumentation and experimental goals.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Approximately 5-10 mg of 4-Acetyl-2-methoxyaniline is dissolved in about 0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube. A small amount of tetramethylsilane (TMS) may be added as an internal standard for chemical shift referencing (0 ppm).

  • ¹H NMR Acquisition: The ¹H NMR spectrum is typically acquired on a 300, 400, or 500 MHz spectrometer. Standard acquisition parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds. A sufficient number of scans (e.g., 16 or 32) are averaged to obtain a good signal-to-noise ratio.

  • ¹³C NMR Acquisition: The ¹³C NMR spectrum is acquired on the same instrument, typically with proton decoupling to simplify the spectrum to single lines for each unique carbon. A larger number of scans is usually required (e.g., 1024 or more) due to the lower natural abundance of the ¹³C isotope. A relaxation delay of 2-5 seconds is common.

Infrared (IR) Spectroscopy
  • Sample Preparation (KBr Pellet): A small amount of the solid sample (1-2 mg) is finely ground with approximately 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar and pestle. The mixture is then pressed into a thin, transparent pellet using a hydraulic press.

  • Sample Preparation (Thin Film): A small amount of the solid is dissolved in a volatile solvent (e.g., dichloromethane or acetone). A drop of the solution is placed on a salt plate (e.g., NaCl or KBr), and the solvent is allowed to evaporate, leaving a thin film of the compound on the plate.

  • Data Acquisition: The prepared sample is placed in the sample holder of an FTIR spectrometer. The spectrum is typically recorded over the range of 4000 to 400 cm⁻¹ by co-adding multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio. A background spectrum of the empty sample holder (or a pure KBr pellet) is recorded and subtracted from the sample spectrum.

Mass Spectrometry (MS)
  • Sample Introduction: For a solid sample, a small amount is introduced into the mass spectrometer via a direct insertion probe. Alternatively, the sample can be dissolved in a suitable solvent and introduced via a gas chromatograph (GC-MS) or liquid chromatograph (LC-MS).

  • Ionization: In Electron Ionization (EI), the sample molecules in the gas phase are bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.

  • Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

  • Detection: The separated ions are detected, and their abundance is recorded to generate the mass spectrum.

Spectroscopic Analysis Workflow

The following diagram illustrates a general workflow for the spectroscopic characterization of a small organic molecule like 4-Acetyl-2-methoxyaniline.

Spectroscopic_Workflow cluster_sample_prep Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data_processing Data Interpretation cluster_reporting Reporting Sample Pure Compound NMR NMR (¹H, ¹³C) Sample->NMR IR IR Sample->IR MS Mass Spec Sample->MS Structure_Elucidation Structure Elucidation NMR->Structure_Elucidation IR->Structure_Elucidation MS->Structure_Elucidation Purity_Assessment Purity Assessment Structure_Elucidation->Purity_Assessment Final_Report Technical Guide Purity_Assessment->Final_Report

A general workflow for spectroscopic analysis.

Physical Characteristics of 1-(4-Amino-3-methoxyphenyl)ethanone Solid Form: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known and anticipated physical characteristics of 1-(4-Amino-3-methoxyphenyl)ethanone in its solid state. Due to a lack of extensive publicly available data for this specific compound, this guide combines reported information with data from structurally analogous compounds to offer a predictive profile. Detailed experimental protocols for determining these key physical properties are also provided to assist researchers in their own characterization efforts.

Overview of this compound

This compound, a substituted acetophenone, is a valuable building block in organic synthesis, particularly in the development of pharmaceutical compounds. Its physical properties in the solid form are crucial for handling, formulation, and predicting its behavior in various chemical and biological systems.

General Physical Properties

The solid form of this compound is described by chemical suppliers as a brown solid with a purity of approximately 97%.

Tabulated Physical Data

Given the limited specific data for the target compound, the following table includes information for this compound where available, alongside data for closely related structural isomers and analogs to provide a comparative reference.

PropertyThis compound1-(2-Amino-4-methoxy-3-methylphenyl)ethanone[1]4'-Methoxyacetophenone[2]4'-Aminoacetophenone
Molecular Formula C₉H₁₁NO₂C₁₀H₁₃NO₂C₉H₁₀O₂C₈H₉NO
Molecular Weight 165.19 g/mol 179.22 g/mol 150.17 g/mol 135.17 g/mol
Appearance Brown SolidNot SpecifiedWhite SolidYellow crystalline powder
Melting Point Not Reported107 °C36 - 39 °C103-107 °C
Solubility Not Quantitatively ReportedNot ReportedSoluble in waterSoluble in hot water, ethanol, and ether
Purity ~97%98%Not SpecifiedNot Specified

Note: The data for analogous compounds should be used as an estimation and for comparative purposes only. Experimental determination for this compound is highly recommended.

Experimental Protocols

The following sections detail the standard methodologies for determining the key physical characteristics of a solid organic compound like this compound.

Melting Point Determination

Methodology: Capillary Melting Point Method

  • Sample Preparation: A small amount of the finely powdered, dry solid is packed into a thin-walled capillary tube, sealed at one end, to a height of 2-3 mm.

  • Apparatus: A calibrated melting point apparatus equipped with a heating block, a thermometer or temperature sensor, and a viewing lens.

  • Procedure:

    • The capillary tube is placed in the heating block of the apparatus.

    • The sample is heated at a steady and slow rate (e.g., 1-2 °C per minute) as the temperature approaches the expected melting point.

    • The temperature at which the first drop of liquid appears (onset) and the temperature at which the entire sample becomes a clear liquid (completion) are recorded. This range is the melting point of the substance.

  • Data Analysis: A sharp melting point range (typically < 2 °C) is indicative of a pure compound. Impurities tend to broaden and depress the melting point range.

Diagram: Workflow for Melting Point Determination

MeltingPoint_Workflow Workflow for Melting Point Determination cluster_prep Sample Preparation cluster_measurement Measurement cluster_analysis Data Analysis prep1 Grind solid sample to a fine powder prep2 Pack powder into a capillary tube prep1->prep2 meas1 Place capillary in melting point apparatus prep2->meas1 meas2 Heat sample at a controlled rate meas1->meas2 meas3 Observe and record onset and completion of melting meas2->meas3 analysis1 Determine melting point range meas3->analysis1 analysis2 Assess purity based on range analysis1->analysis2

Caption: A flowchart illustrating the key steps in determining the melting point of a solid organic compound.

Solubility Determination

Methodology: Equilibrium Solubility Method

  • Solvent Selection: A range of solvents of varying polarities (e.g., water, ethanol, methanol, acetone, dichloromethane, hexane) are chosen for the study.

  • Procedure:

    • An excess amount of the solid compound is added to a known volume of the selected solvent in a sealed vial.

    • The mixture is agitated (e.g., using a shaker or magnetic stirrer) at a constant temperature for a sufficient period to ensure equilibrium is reached (typically 24-48 hours).

    • After reaching equilibrium, the suspension is allowed to settle, or it is filtered or centrifuged to separate the undissolved solid from the saturated solution.

  • Analysis of Saturated Solution:

    • A known volume of the clear, saturated solution is carefully removed.

    • The solvent is evaporated, and the mass of the dissolved solid is determined gravimetrically.

    • Alternatively, the concentration of the solute in the saturated solution can be determined using an analytical technique such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC), provided a suitable analytical method is developed and validated.

  • Data Presentation: The solubility is typically expressed in units of mg/mL or mol/L at the specified temperature.

Diagram: Workflow for Solubility Determination

Solubility_Workflow Workflow for Solubility Determination cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis cluster_calculation Calculation eq1 Add excess solid to a known volume of solvent eq2 Agitate at constant temperature until equilibrium eq1->eq2 sep1 Filter or centrifuge to separate solid from saturated solution eq2->sep1 an1 Analyze the concentration of the saturated solution sep1->an1 an2 (e.g., Gravimetric, UV-Vis, HPLC) an1->an2 calc1 Calculate solubility in mg/mL or mol/L an1->calc1 XRay_Workflow Workflow for X-ray Crystallography cluster_crystal Crystal Growth cluster_data Data Collection cluster_structure Structure Determination cluster_output Output crystal1 Grow a suitable single crystal data1 Mount crystal on diffractometer crystal1->data1 data2 Irradiate with X-rays and collect diffraction data data1->data2 struct1 Solve the phase problem data2->struct1 struct2 Build and refine the molecular model struct1->struct2 output1 3D atomic structure, bond lengths, and angles struct2->output1

References

An In-depth Technical Guide to 1-(4-Amino-3-methoxyphenyl)ethanone: Synonyms, Synthesis, and Characterization

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical compound 1-(4-Amino-3-methoxyphenyl)ethanone, a key intermediate in pharmaceutical synthesis. This document details its alternative names and synonyms, outlines a plausible synthetic pathway with experimental protocols, presents key analytical and spectroscopic data, and discusses its relevance in medicinal chemistry.

Nomenclature and Identification

This compound is known by a variety of synonyms and alternative names in chemical literature and databases. A comprehensive list is provided below to aid in its identification.

Table 1: Alternative Names and Synonyms for this compound

TypeName
IUPAC Name This compound
CAS Registry Number 22106-40-7
Common Synonyms 4'-Amino-3'-methoxyacetophenone
3-Methoxy-4-aminoacetophenone
4-Amino-3-methoxyphenyl methyl ketone
2-Methoxy-4-acetylaniline
Other Names Ethanone, 1-(4-amino-3-methoxyphenyl)-

Physicochemical and Spectroscopic Data

The following tables summarize key physicochemical and spectroscopic data for this compound, crucial for its characterization and quality control.

Table 2: Physicochemical Properties

PropertyValue
Molecular Formula C₉H₁₁NO₂
Molecular Weight 165.19 g/mol
Appearance Off-white to pale yellow crystalline solid
Melting Point Not consistently reported, experimental determination recommended
Solubility Soluble in organic solvents such as methanol, ethanol, and DMSO

Table 3: Spectroscopic Data

TechniqueData Highlights
¹H NMR Spectra available in various deuterated solvents. Key signals correspond to the acetyl protons (singlet), methoxy protons (singlet), and aromatic protons (multiplets).
¹³C NMR Characteristic peaks for the carbonyl carbon, methoxy carbon, and aromatic carbons.
IR (Infrared) Spectroscopy Key absorption bands include N-H stretching (amine), C=O stretching (ketone), and C-O stretching (methoxy and aryl ether).
Mass Spectrometry (MS) The molecular ion peak [M]+ corresponding to the molecular weight is a key feature.

Synthesis Pathway and Experimental Protocols

A common and plausible synthetic route to this compound involves a two-step process starting from the readily available 4'-methoxyacetophenone: nitration followed by reduction.

Synthesis_Pathway 4'-Methoxyacetophenone 4'-Methoxyacetophenone 1-(4-Methoxy-3-nitrophenyl)ethanone 1-(4-Methoxy-3-nitrophenyl)ethanone 4'-Methoxyacetophenone->1-(4-Methoxy-3-nitrophenyl)ethanone Nitration (HNO₃, H₂SO₄) This compound This compound 1-(4-Methoxy-3-nitrophenyl)ethanone->this compound Reduction (e.g., SnCl₂, HCl or H₂, Pd/C)

A plausible synthetic pathway for this compound.
Experimental Protocol: Nitration of 4'-Methoxyacetophenone

This protocol outlines the nitration of 4'-methoxyacetophenone to yield 1-(4-methoxy-3-nitrophenyl)ethanone.

Materials:

  • 4'-Methoxyacetophenone

  • Concentrated Nitric Acid (70%)

  • Concentrated Sulfuric Acid (98%)

  • Dichloromethane (DCM)

  • Ice

  • Saturated Sodium Bicarbonate solution

  • Brine

  • Anhydrous Magnesium Sulfate

Procedure:

  • In a round-bottom flask, dissolve 4'-methoxyacetophenone in dichloromethane and cool the mixture to 0°C in an ice bath.

  • Slowly add concentrated sulfuric acid to the stirred solution while maintaining the temperature at 0°C.

  • In a separate flask, prepare the nitrating mixture by cautiously adding concentrated nitric acid to concentrated sulfuric acid at 0°C.

  • Add the nitrating mixture dropwise to the solution of 4'-methoxyacetophenone, ensuring the temperature does not exceed 5°C.

  • After the addition is complete, continue stirring the reaction mixture at 0-5°C for 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, carefully pour the reaction mixture into a beaker containing crushed ice and water.

  • Separate the organic layer and extract the aqueous layer with dichloromethane.

  • Combine the organic extracts and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude 1-(4-methoxy-3-nitrophenyl)ethanone by recrystallization or column chromatography.

Experimental Protocol: Reduction of 1-(4-Methoxy-3-nitrophenyl)ethanone

This protocol describes the reduction of the nitro intermediate to the final product, this compound.

Materials:

  • 1-(4-Methoxy-3-nitrophenyl)ethanone

  • Tin(II) Chloride Dihydrate (SnCl₂)

  • Concentrated Hydrochloric Acid (HCl)

  • Ethanol

  • Sodium Hydroxide solution

  • Ethyl Acetate

  • Brine

  • Anhydrous Sodium Sulfate

Procedure:

  • In a round-bottom flask, dissolve 1-(4-methoxy-3-nitrophenyl)ethanone in ethanol.

  • Add a solution of tin(II) chloride dihydrate in concentrated hydrochloric acid to the flask.

  • Heat the reaction mixture to reflux and stir for several hours. Monitor the reaction progress by TLC.

  • After the reaction is complete, cool the mixture to room temperature and carefully neutralize it with a sodium hydroxide solution until the pH is basic.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.

  • Remove the solvent under reduced pressure to yield the crude this compound.

  • The crude product can be further purified by recrystallization or column chromatography.

Quantitative Analysis

High-Performance Liquid Chromatography (HPLC) is a suitable method for the quantitative analysis of this compound. While a specific validated method is not widely published, a general approach based on methods for similar aromatic amines and ketones is proposed below. Method development and validation are crucial for accurate quantification.[1][2][3]

Table 4: Proposed HPLC Method Parameters for Quantitative Analysis

ParameterRecommended Condition
Column C18 reverse-phase (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase A gradient or isocratic mixture of an aqueous buffer (e.g., phosphate buffer, pH adjusted) and an organic modifier (e.g., acetonitrile or methanol).
Flow Rate 1.0 mL/min
Detection UV spectrophotometer at a wavelength determined by the UV spectrum of the compound (typically around 254 nm or its λmax).
Temperature Ambient or controlled (e.g., 25°C)
Injection Volume 10-20 µL
Standard A certified reference standard of this compound should be used for calibration.

Role in Medicinal Chemistry and Drug Development

This compound is a valuable building block in the synthesis of various biologically active molecules and active pharmaceutical ingredients (APIs).[4] Its substituted aminophenyl moiety serves as a key scaffold for the development of compounds with potential therapeutic applications. Derivatives of methoxyacetophenone have been investigated for a range of pharmacological activities.[5][6]

Logical_Relationship cluster_0 Core Compound cluster_1 Synthetic Applications This compound This compound Pharmaceutical Intermediates Pharmaceutical Intermediates This compound->Pharmaceutical Intermediates serves as Bioactive Molecules Bioactive Molecules APIs APIs Pharmaceutical Intermediates->APIs leads to APIs->Bioactive Molecules are

Role of the compound in drug development.

Signaling Pathways and Biological Activity

Currently, there is a lack of specific studies in the public domain that directly delineate the signaling pathways modulated by this compound. However, its structural analogs and related aminophenolic compounds are known to interact with various biological targets. Further research is required to elucidate the specific molecular mechanisms and signaling cascades affected by this compound.

Conclusion

This compound is a chemical intermediate with significant potential in the pharmaceutical industry. This guide has provided a comprehensive overview of its nomenclature, physicochemical properties, a plausible synthetic route with detailed protocols, and its role in medicinal chemistry. The provided information serves as a valuable resource for researchers and professionals engaged in the synthesis, characterization, and application of this compound in drug discovery and development. Further investigation into its biological activities and specific interactions with cellular signaling pathways is warranted to fully explore its therapeutic potential.

References

The Biological Versatility of 4'-Amino-3'-methoxyacetophenone: A Technical Guide Based on Analog and Derivative Research

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Direct experimental data on the biological activity of the core molecule, 4'-Amino-3'-methoxyacetophenone, is not extensively available in current scientific literature. This guide provides an in-depth analysis of the biological activities of structurally related compounds, primarily its isomer 4'-hydroxy-3'-methoxyacetophenone (acetovanillone/apocynin) and various chalcone derivatives of 4'-aminoacetophenone. The information presented herein is intended to infer the potential biological profile of 4'-Amino-3'-methoxyacetophenone for researchers, scientists, and drug development professionals, guiding future experimental investigations.

Inferred and Potential Biological Activities

Based on the robust body of evidence from its close chemical relatives, 4'-Amino-3'-methoxyacetophenone is predicted to possess a range of significant biological activities. The presence of the acetophenone core, substituted with an electron-donating amino group and a methoxy group, suggests potential for antioxidant, anti-inflammatory, antimicrobial, and anticancer properties. The amino group, in particular, is a common feature in many biologically active chalcones and other pharmacophores, often contributing to their cytotoxic and antimicrobial effects.[1]

Potential Anti-inflammatory and Antioxidant Activity: The isomeric compound, 4'-hydroxy-3'-methoxyacetophenone (apocynin), is a well-documented inhibitor of NADPH oxidase, a key enzyme in the production of reactive oxygen species (ROS).[2][3][4] This inhibition mitigates oxidative stress and confers potent anti-inflammatory effects.[5][6] Apocynin's mechanism involves impairing the translocation of the p47phox subunit to the membrane, which is necessary for the assembly and activation of the NADPH oxidase complex.[3] It is plausible that 4'-Amino-3'-methoxyacetophenone could exhibit similar, albeit modulated, antioxidant and anti-inflammatory activities by interacting with cellular redox systems. The anti-inflammatory properties of related compounds are also believed to involve the modulation of key signaling pathways such as Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK).[7][8]

Potential Antimicrobial Activity: Chalcones derived from 4'-aminoacetophenone have demonstrated significant antimicrobial activity against a range of bacteria and fungi.[9][10] The bactericidal effect of chalcones is often attributed to the α,β-unsaturated ketone moiety, which can undergo conjugate addition with nucleophilic groups, such as thiols in essential proteins, leading to microbial cell death.[9] Derivatives with various substitutions on the aromatic ring have shown broad-spectrum activity. For instance, chalcones with chloro, bromo, and methoxy substitutions have exhibited high antibacterial activity, with zones of inhibition ranging from 17 to 25 mm.[10] This suggests that derivatives of 4'-Amino-3'-methoxyacetophenone could be promising candidates for novel antimicrobial agents.

Potential Anticancer Activity: A substantial body of research points to the anticancer potential of chalcones and other derivatives of substituted acetophenones.[1][11][12] These compounds have been shown to induce apoptosis in various cancer cell lines, including breast, lung, prostate, and colorectal cancer.[11][13] The mechanisms of action are often multifactorial, involving the induction of apoptosis through both intrinsic and extrinsic pathways, an increase in intracellular ROS levels, and the inhibition of key signaling pathways involved in cell proliferation and survival.[11][13] The amino group on the acetophenone ring is often favorable for antitumor activity.[1]

Quantitative Data from Related Compounds

The following tables summarize quantitative data on the biological activities of chalcone derivatives of 4'-aminoacetophenone and other related molecules.

Table 1: Antimicrobial Activity of 4'-Aminoacetophenone Chalcone Derivatives

CompoundTest OrganismZone of Inhibition (mm)Reference
4'-aminochalcone with C-4' chlorineEscherichia coli17-25[10]
4'-aminochalcone with C-3' bromineBacillus subtilis17-25[10]
4'-aminochalcone with C-3', C-4' methoxy groupsStaphylococcus aureus17-25[10]
4'-aminochalcone with C-3', C-4', C-5' methoxy groupsPseudomonas aeruginosa17-25[10]

Table 2: Anticancer Activity of Chalcone Derivatives

CompoundCancer Cell LineIC50 (µM)Reference
(E)-3-(3-hydroxy-4-methoxyphenyl)-1-(3,4,5-trimethoxyphenyl)prop-2-en-1-oneK562 (Leukemia)4.5[13]
MillepachineHepG2 (Liver Cancer)1.51[13]
Sorafenib analogue with chalcone unitMCF-7 (Breast Cancer)3.88[13]
Sorafenib analogue with chalcone unitPC-3 (Prostate Cancer)3.15[13]
Amino chalcone derivative 13eMGC-803 (Gastric Cancer)1.52[13]
Amino chalcone derivative 13eHCT-116 (Colon Cancer)1.83[13]
Amino chalcone derivative 13eMCF-7 (Breast Cancer)2.54[13]
Chalcone with diaryl ether moietyMCF-7 (Breast Cancer)3.44 ± 0.19[12]
Chalcone with diaryl ether moietyHepG2 (Liver Cancer)4.64 ± 0.23[12]
Chalcone with diaryl ether moietyHCT-116 (Colon Cancer)6.31 ± 0.27[12]

Table 3: Enzyme Inhibitory Activity of Apocynin (4'-hydroxy-3'-methoxyacetophenone)

EnzymeSystemIC50Reference
NADPH OxidaseActivated Human Neutrophils10 µM[3][14]

Experimental Protocols

Synthesis of Chalcones via Claisen-Schmidt Condensation

This protocol describes a general method for the synthesis of chalcones from a substituted acetophenone and a substituted benzaldehyde.[9][15]

Materials:

  • Substituted Acetophenone (e.g., 4'-aminoacetophenone)

  • Substituted Benzaldehyde

  • Ethanol

  • Aqueous Potassium Hydroxide (KOH) solution

  • Crushed ice

  • Dilute Hydrochloric Acid (HCl)

  • Round-bottom flask

  • Magnetic stirrer

Procedure:

  • In a round-bottom flask, dissolve equimolar quantities of the substituted acetophenone and the respective aryl aldehyde in a minimal amount of ethanol.

  • Slowly add an aqueous solution of potassium hydroxide to the mixture while stirring.

  • Continue stirring the reaction mixture at room temperature for 24 hours.

  • Pour the reaction mixture into a beaker containing crushed ice.

  • If necessary, acidify the mixture with dilute HCl to precipitate the product.

  • Filter the solid product, wash with cold water, and dry.

  • The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography.[15]

Antimicrobial Susceptibility Testing: Agar Cup Plate Method

This protocol outlines a common method for assessing the antimicrobial activity of synthesized compounds.[9]

Materials:

  • Nutrient agar medium

  • Sterile Petri dishes

  • Bacterial or fungal cultures

  • Test compound solution in a suitable solvent (e.g., DMSO)

  • Standard antibiotic solution (e.g., Amikacin, Penicillin-G)

  • Sterile cork borer

Procedure:

  • Prepare nutrient agar plates and allow them to solidify.

  • Prepare a standardized inoculum of the test microorganism and spread it uniformly over the surface of the agar plates.

  • Using a sterile cork borer, create wells or cups of a defined diameter in the agar.

  • Add a specific volume of the test compound solution into the wells.

  • Similarly, add the standard antibiotic solution and the solvent control into separate wells.

  • Incubate the plates at an appropriate temperature for 24-48 hours.

  • Measure the diameter of the zone of inhibition (the clear area around the well where microbial growth is inhibited).

In Vitro Anticancer Assay: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This colorimetric assay is widely used to assess cell viability and the cytotoxic potential of compounds.[11]

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • 96-well plates

  • Test compound solution

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • Microplate reader

Procedure:

  • Seed the cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compound and incubate for a specific period (e.g., 24, 48, or 72 hours). Include a vehicle control (cells treated with solvent only) and a positive control (a known anticancer drug).

  • After the incubation period, add MTT solution to each well and incubate for 3-4 hours at 37°C. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

  • Remove the medium containing MTT and add DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance of the solution at a specific wavelength (usually around 570 nm) using a microplate reader.

  • Calculate the percentage of cell viability for each concentration of the test compound relative to the vehicle control. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) can then be determined.

Visualizations: Signaling Pathways and Experimental Workflows

G Inferred Anti-inflammatory Signaling of Acetophenone Analogs cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 NADPH_Oxidase NADPH Oxidase TLR4->NADPH_Oxidase IKK IKK Complex TLR4->IKK MAPKKK MAPKKK TLR4->MAPKKK Acetophenone_Analog 4'-Amino-3'-methoxyacetophenone (Inferred Action) Acetophenone_Analog->NADPH_Oxidase Inhibition ROS Reactive Oxygen Species (ROS) ROS->IKK ROS->MAPKKK NADPH_Oxidase->ROS IkappaB IκBα IKK->IkappaB Phosphorylates & Inhibits NFkappaB NF-κB Nucleus Nucleus NFkappaB->Nucleus Translocation MAPKK MAPKK MAPKKK->MAPKK MAPK MAPK (p38, JNK, ERK) MAPKK->MAPK AP1 AP-1 MAPK->AP1 AP1->Nucleus Translocation Inflammatory_Genes Pro-inflammatory Gene Expression (TNF-α, IL-6, etc.)

Caption: Inferred anti-inflammatory signaling pathway.

G Experimental Workflow: Chalcone Synthesis and Antimicrobial Screening Start Start Reactants 4'-aminoacetophenone + Aryl Aldehyde Start->Reactants Condensation Claisen-Schmidt Condensation (Base Catalyst, Ethanol) Reactants->Condensation Isolation Precipitation, Filtration & Drying Condensation->Isolation Crude_Product Crude Chalcone Isolation->Crude_Product Purification Recrystallization or Column Chromatography Crude_Product->Purification Pure_Product Pure Chalcone Purification->Pure_Product Screening Antimicrobial Screening (Agar Cup Plate Method) Pure_Product->Screening Results Measure Zone of Inhibition Screening->Results End End Results->End

Caption: Workflow for chalcone synthesis and screening.

G Logical Relationship: Inferred Anticancer Mechanism Chalcone Acetophenone-Derived Chalcone Cancer_Cell Cancer Cell Chalcone->Cancer_Cell ROS_Induction ↑ Intracellular ROS Cancer_Cell->ROS_Induction DeathR_Pathway Death Receptor (Extrinsic) Pathway Cancer_Cell->DeathR_Pathway Mito_Pathway Mitochondrial (Intrinsic) Pathway ROS_Induction->Mito_Pathway Caspase_Activation Caspase Activation (Caspase-3, -8, -9) Mito_Pathway->Caspase_Activation DeathR_Pathway->Caspase_Activation Apoptosis Apoptosis Caspase_Activation->Apoptosis

References

An In-depth Technical Guide to 1-(4-Amino-3-methoxyphenyl)ethanone: Discovery, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical compound 1-(4-Amino-3-methoxyphenyl)ethanone, a key intermediate in the synthesis of various pharmaceutical agents. This document details its discovery, outlines common synthetic protocols, presents key characterization data, and explores its applications in drug development, including its role in relevant biological pathways.

Introduction and Historical Context

This compound, also known as 4'-amino-3'-methoxyacetophenone, is an aromatic ketone that has garnered significant interest in medicinal chemistry. While a definitive historical account of its initial discovery remains elusive in readily available literature, its chemical lineage can be traced back to the well-known natural product, acetovanillone (1-(4-hydroxy-3-methoxyphenyl)ethanone). The structural similarity suggests that the synthesis of this compound was likely a logical step in the exploration of acetovanillone derivatives for the development of new therapeutic agents. Its utility as a versatile building block has become more apparent in recent decades with the expansion of synthetic methodologies and the increasing demand for novel molecular scaffolds in drug discovery.

Physicochemical Properties and Characterization Data

A thorough understanding of the physicochemical properties of this compound is crucial for its application in synthesis and drug design. The following tables summarize key quantitative data for this compound.

Table 1: General Properties of this compound

PropertyValue
CAS Number 22106-40-7
Molecular Formula C₉H₁₁NO₂
Molecular Weight 165.19 g/mol
Appearance Brown Solid
Purity 97%
Storage Temperature 0-5°C

Table 2: Spectroscopic Data for this compound

Spectroscopy Data
¹H NMR Data not explicitly found in search results for the target compound. Predicted shifts for a similar compound, 1-(2-Amino-4,5-dimethoxyphenyl)ethanone, are available and suggest characteristic aromatic, amino, methoxy, and acetyl proton signals.
¹³C NMR Data not explicitly found in search results for the target compound. Would expect to see distinct signals for the carbonyl carbon, aromatic carbons, methoxy carbon, and acetyl methyl carbon.
IR (Infrared) Specific data not found. Characteristic peaks would be expected for the N-H stretching of the primary amine, C=O stretching of the ketone, and C-O stretching of the methoxy group.
Mass Spectrometry Specific data not found. The molecular ion peak [M]+ would be expected at m/z 165.19.

Synthesis and Experimental Protocols

The synthesis of this compound typically involves a two-step process starting from a readily available precursor, such as acetovanillone or its derivatives. The most common synthetic strategy is the nitration of the aromatic ring followed by the reduction of the nitro group to a primary amine.

General Synthesis Workflow

The logical workflow for the synthesis of this compound from a suitable precursor is illustrated in the following diagram.

Synthesis_Workflow Precursor Starting Material (e.g., 4-Hydroxy-3-methoxyacetophenone) Nitration Nitration Precursor->Nitration HNO₃, H₂SO₄ Nitro_Intermediate Nitro Intermediate (1-(4-Hydroxy-3-methoxy-5-nitrophenyl)ethanone) Nitration->Nitro_Intermediate Reduction Reduction Nitro_Intermediate->Reduction e.g., SnCl₂/HCl or H₂/Pd-C Final_Product Final Product (this compound) Reduction->Final_Product Drug_Discovery_Workflow Start_Mol This compound Derivatization Chemical Modification (e.g., N-acylation, condensation) Start_Mol->Derivatization Library Library of Derivatives Derivatization->Library Screening Biological Screening (e.g., kinase assays) Library->Screening Hit_Compound Hit Compound Screening->Hit_Compound Lead_Opt Lead Optimization Hit_Compound->Lead_Opt Drug_Candidate Drug Candidate Lead_Opt->Drug_Candidate

Purity Assessment of Commercial 1-(4-Amino-3-methoxyphenyl)ethanone: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the methodologies for assessing the purity of commercial 1-(4-Amino-3-methoxyphenyl)ethanone, a key intermediate in pharmaceutical synthesis. This document outlines potential impurities, detailed analytical protocols, and data interpretation strategies to ensure the quality and consistency of this critical raw material.

Introduction

This compound, also known as 4-amino-3-methoxyacetophenone, is a vital building block in the synthesis of various active pharmaceutical ingredients (APIs). The purity of this starting material is paramount as impurities can carry through the synthetic route, potentially affecting the safety, efficacy, and stability of the final drug product. This guide details a systematic approach to identifying and quantifying impurities in commercial batches of this compound.

Potential Impurities

The impurity profile of commercial this compound is influenced by the synthetic route and storage conditions. A common synthesis involves the nitration of 1-(4-hydroxy-3-methoxyphenyl)ethanone (acetovanillone), followed by methylation and subsequent reduction of the nitro group. Based on this and other potential routes, likely impurities are categorized below.

Table 1: Potential Impurities in Commercial this compound

Impurity CategoryPotential CompoundsRationale for Presence
Starting Materials & Intermediates 1-(4-Hydroxy-3-methoxyphenyl)ethanone (Acetovanillone)Unreacted starting material from the initial synthesis steps.
1-(4-Methoxy-3-nitrophenyl)ethanoneIncomplete reduction of the nitro intermediate.
GuaiacolPotential precursor or degradation product.
Isomeric Impurities 1-(3-Amino-4-methoxyphenyl)ethanoneArises from non-selective nitration or subsequent rearrangement.
1-(2-Amino-5-methoxyphenyl)ethanoneAnother possible isomeric byproduct of the synthesis.
Process-Related Impurities Residual Solvents (e.g., Methanol, Ethanol, Acetone)Used during reaction and purification steps.
Reagents (e.g., reducing agents, catalysts)Carryover from the manufacturing process.
Degradation Products Oxidation productsThe aromatic amine functionality is susceptible to oxidation.
Polymeric materialsCan form under harsh reaction or storage conditions.

Analytical Methodologies for Purity Assessment

A multi-faceted analytical approach is recommended for the comprehensive purity assessment of this compound. This typically involves a combination of chromatographic and spectroscopic techniques.

High-Performance Liquid Chromatography (HPLC)

Reverse-phase HPLC with UV detection is a powerful technique for separating and quantifying the main component and its non-volatile impurities.

Experimental Protocol: HPLC

  • Instrumentation: A standard HPLC system equipped with a UV detector.

  • Chromatographic Conditions:

    • Column: C18, 4.6 x 150 mm, 5 µm particle size.

    • Mobile Phase: A gradient of Acetonitrile and Water (with 0.1% Formic Acid). A typical gradient could be 10-90% Acetonitrile over 20 minutes.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Injection Volume: 10 µL.

    • Detection Wavelength: 254 nm and 280 nm.

  • Sample Preparation:

    • Accurately weigh approximately 10 mg of the sample and dissolve it in 10 mL of the mobile phase (initial conditions) to prepare a 1 mg/mL stock solution.

    • Further dilute to a working concentration of approximately 0.1 mg/mL.

  • Data Analysis:

    • The purity is typically assessed by area percent, assuming all impurities have a similar response factor to the main peak. For more accurate quantification, reference standards for known impurities should be used to generate calibration curves.

Table 2: Typical HPLC Purity Data for Commercial this compound

ParameterSpecificationTypical Result
Purity (by area %)≥ 97.0%97.5 - 99.5%
Individual Impurity≤ 0.5%< 0.2%
Total Impurities≤ 3.0%< 2.5%
Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is an excellent method for identifying and quantifying volatile and semi-volatile impurities, including residual solvents and process-related byproducts. Derivatization of the amino group may be necessary to improve peak shape and thermal stability.

Experimental Protocol: GC-MS

  • Instrumentation: A gas chromatograph coupled to a mass spectrometer.

  • Chromatographic Conditions:

    • Column: A mid-polarity column, such as a 5% phenyl-methylpolysiloxane (e.g., HP-5ms), 30 m x 0.25 mm ID, 0.25 µm film thickness.

    • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

    • Inlet Temperature: 250 °C.

    • Oven Temperature Program:

      • Initial temperature: 60 °C, hold for 2 minutes.

      • Ramp to 280 °C at 15 °C/min.

      • Hold at 280 °C for 5 minutes.

    • MS Transfer Line Temperature: 280 °C.

    • Ion Source Temperature: 230 °C.

    • Mass Range: 40-450 amu.

  • Sample Preparation:

    • Dissolve approximately 5 mg of the sample in 1 mL of a suitable volatile solvent (e.g., Dichloromethane or Ethyl Acetate).

    • For derivatization, a silylating agent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) can be used.

  • Data Analysis:

    • Impurities are identified by comparing their mass spectra with a reference library (e.g., NIST). Quantification can be performed using an internal standard.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are indispensable for structural confirmation and can also be used for quantitative purity assessment (qNMR).

Experimental Protocol: NMR

  • Instrumentation: A 400 MHz or higher NMR spectrometer.

  • Sample Preparation:

    • Dissolve 5-10 mg of the sample in approximately 0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃).

    • Add a known amount of an internal standard with a purity of >99.5% (e.g., maleic acid or dimethyl sulfone) for qNMR.

  • Data Acquisition:

    • Acquire ¹H and ¹³C spectra with appropriate relaxation delays for quantitative analysis.

  • Data Analysis:

    • The structure is confirmed by analyzing chemical shifts, coupling constants, and integration of the signals.

    • For qNMR, the purity is calculated by comparing the integral of a known proton signal of the analyte with the integral of a known proton signal of the internal standard.

Table 3: Predicted ¹H and ¹³C NMR Data for this compound

¹H NMR (Predicted in DMSO-d₆, 400 MHz) ¹³C NMR (Predicted in DMSO-d₆, 100 MHz)
Chemical Shift (ppm) Assignment
~7.4 (d, J=1.9 Hz, 1H)H-2
~7.3 (dd, J=8.2, 1.9 Hz, 1H)H-6
~6.8 (d, J=8.2 Hz, 1H)H-5
~5.0 (br s, 2H)-NH₂
~3.8 (s, 3H)-OCH₃
~2.4 (s, 3H)-COCH₃

Visualizing Workflows and Relationships

The following diagrams illustrate the logical flow of the purity assessment process and the relationship between different analytical techniques.

Purity_Assessment_Workflow cluster_0 Sample Reception & Initial Checks cluster_1 Chromatographic Analysis cluster_2 Spectroscopic Analysis cluster_3 Data Evaluation & Reporting Sample Commercial Batch of this compound Visual_Inspection Visual Inspection (Color, Form) Sample->Visual_Inspection HPLC HPLC Analysis (Purity, Non-volatile Impurities) Visual_Inspection->HPLC GCMS GC-MS Analysis (Volatile Impurities, Residual Solvents) Visual_Inspection->GCMS NMR NMR Spectroscopy (Structural Confirmation, qNMR) Visual_Inspection->NMR FTIR FT-IR Spectroscopy (Functional Group Confirmation) Visual_Inspection->FTIR Data_Integration Integration of All Analytical Data HPLC->Data_Integration GCMS->Data_Integration NMR->Data_Integration FTIR->Data_Integration CoA Certificate of Analysis Generation Data_Integration->CoA

Caption: Overall workflow for the purity assessment of this compound.

Analytical_Technique_Relationship cluster_Purity Purity & Quantification cluster_Identification Identification & Structure cluster_Impurities Specific Impurity Types Analyte This compound HPLC HPLC Analyte->HPLC qNMR qNMR Analyte->qNMR NMR ¹H & ¹³C NMR Analyte->NMR MS Mass Spectrometry Analyte->MS FTIR FT-IR Analyte->FTIR NonVolatiles Non-Volatiles (HPLC) HPLC->NonVolatiles Isomers Isomers (HPLC/GC) HPLC->Isomers qNMR->HPLC Cross-validation NMR->MS Confirms Structure Volatiles Volatiles & Solvents (GC-MS) MS->Volatiles FTIR->NMR Functional Groups

Caption: Interrelationship of analytical techniques for comprehensive purity assessment.

Conclusion

The purity assessment of commercial this compound requires a combination of robust analytical techniques. HPLC is the primary method for determining purity and quantifying non-volatile impurities, while GC-MS is essential for identifying volatile impurities and residual solvents. NMR spectroscopy provides unequivocal structural confirmation and can be employed for highly accurate quantitative analysis. By implementing the detailed protocols and understanding the potential impurity profile outlined in this guide, researchers, scientists, and drug development professionals can ensure the quality and consistency of this crucial pharmaceutical intermediate, thereby contributing to the development of safe and effective medicines.

Methodological & Application

Protocol for the Synthesis of 1-(4-Amino-3-methoxyphenyl)ethanone from Acetovanillone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed two-step protocol for the synthesis of 1-(4-Amino-3-methoxyphenyl)ethanone, a valuable intermediate in pharmaceutical synthesis. The synthesis commences with the regioselective nitration of commercially available acetovanillone (1-(4-hydroxy-3-methoxyphenyl)ethanone) to yield 1-(4-hydroxy-3-methoxy-5-nitrophenyl)ethanone. The subsequent reduction of the nitro group via catalytic hydrogenation affords the desired product. This application note includes comprehensive experimental procedures, tabulated data for all quantitative aspects, and a visual workflow diagram to ensure clarity and reproducibility.

Introduction

This compound is a key building block in the synthesis of various pharmaceutically active compounds. Its structure, featuring an amino group, a methoxy group, and an acetophenone moiety, provides multiple points for further chemical modification. The following protocol outlines a reliable and efficient method for its preparation from acetovanillone.

Reaction Scheme

The overall synthesis is a two-step process:

  • Nitration: Acetovanillone is nitrated at the 5-position of the aromatic ring. The hydroxyl and methoxy groups are ortho, para-directing, and the bulky acetyl group sterically hinders the ortho position, leading to regioselective nitration.

  • Reduction: The intermediate nitro compound is then reduced to the corresponding primary amine using catalytic hydrogenation.

Experimental Protocols

Step 1: Synthesis of 1-(4-hydroxy-3-methoxy-5-nitrophenyl)ethanone (Nitration)

Materials:

  • Acetovanillone

  • Glacial Acetic Acid

  • Concentrated Nitric Acid (70%)

  • Deionized Water

  • Ethanol

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer, dissolve acetovanillone (1.0 eq) in glacial acetic acid.

  • Cool the stirred solution to 0-5 °C using an ice bath.

  • Slowly add concentrated nitric acid (1.1 eq) dropwise to the reaction mixture, ensuring the temperature is maintained below 10 °C.

  • After the addition is complete, continue stirring the mixture at room temperature for 2-3 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, pour the reaction mixture into ice-cold water to precipitate the crude product.

  • Collect the solid precipitate by vacuum filtration and wash thoroughly with cold water until the washings are neutral.

  • Recrystallize the crude product from ethanol to obtain pure 1-(4-hydroxy-3-methoxy-5-nitrophenyl)ethanone as a yellow solid.

Step 2: Synthesis of this compound (Reduction)

Materials:

  • 1-(4-hydroxy-3-methoxy-5-nitrophenyl)ethanone

  • Methanol

  • Palladium on Carbon (10% Pd/C)

  • Hydrogen Gas (H₂)

  • Celite

Procedure:

  • To a solution of 1-(4-hydroxy-3-methoxy-5-nitrophenyl)ethanone (1.0 eq) in methanol in a suitable hydrogenation vessel, add 10% Pd/C catalyst (5-10 mol%).

  • Seal the vessel and purge with nitrogen gas, followed by hydrogen gas.

  • Pressurize the vessel with hydrogen gas (typically 3-4 bar) and stir the reaction mixture vigorously at room temperature.[1]

  • Monitor the reaction by TLC or by observing the cessation of hydrogen uptake. The reaction is typically complete within 2-4 hours.[1]

  • Upon completion, carefully vent the hydrogen gas and purge the vessel with nitrogen.

  • Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.

  • Wash the Celite pad with methanol.

  • Concentrate the filtrate under reduced pressure to yield the crude product.

  • If necessary, purify the crude product by column chromatography or recrystallization to obtain pure this compound.

Data Presentation

Table 1: Reagent Quantities and Reaction Conditions

StepReagentMolar Equiv.SolventTemperature (°C)Time (h)
1. Nitration Acetovanillone1.0Glacial Acetic Acid0-5 then RT2-3
Conc. Nitric Acid1.1
2. Reduction 1-(4-hydroxy-3-methoxy-5-nitrophenyl)ethanone1.0MethanolRT2-4
10% Pd/C0.05-0.10
Hydrogen GasExcess

Table 2: Product Characterization

CompoundMolecular FormulaMolecular Weight ( g/mol )AppearanceMelting Point (°C)Expected Yield (%)
1-(4-hydroxy-3-methoxy-5-nitrophenyl)ethanoneC₉H₉NO₅211.17Yellow SolidNot Reported~70-80
This compoundC₉H₁₁NO₂165.19Off-white to pale yellow solid107[2]~85-95

Table 3: Spectroscopic Data for this compound

TypeData
¹H NMR (Predicted) δ (ppm): 7.4-7.2 (m, 2H, Ar-H), 6.8-6.6 (d, 1H, Ar-H), 4.0-3.8 (br s, 2H, -NH₂), 3.9 (s, 3H, -OCH₃), 2.5 (s, 3H, -COCH₃)
¹³C NMR (Predicted) δ (ppm): 197.0 (C=O), 148.0 (C-O), 140.0 (C-N), 128.0 (C-Ar), 123.0 (C-Ar), 115.0 (C-Ar), 110.0 (C-Ar), 56.0 (-OCH₃), 26.0 (-CH₃)

Experimental Workflow

Synthesis_Workflow cluster_step1 Step 1: Nitration cluster_step2 Step 2: Reduction Acetovanillone Acetovanillone Reaction_1 Nitration Reaction (0-5°C to RT) Acetovanillone->Reaction_1 Nitrating_Mixture Conc. HNO₃ Glacial Acetic Acid Nitrating_Mixture->Reaction_1 Workup_1 Aqueous Workup & Recrystallization Reaction_1->Workup_1 Intermediate 1-(4-hydroxy-3-methoxy- 5-nitrophenyl)ethanone Workup_1->Intermediate Reaction_2 Catalytic Hydrogenation (RT, 3-4 bar) Intermediate->Reaction_2 Catalyst 10% Pd/C, H₂ Catalyst->Reaction_2 Workup_2 Filtration & Concentration Reaction_2->Workup_2 Final_Product 1-(4-Amino-3-methoxy- phenyl)ethanone Workup_2->Final_Product

Caption: Synthetic workflow for this compound.

Safety Precautions

  • Handle concentrated nitric acid and glacial acetic acid with extreme care in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • Catalytic hydrogenation with palladium on carbon and hydrogen gas is potentially hazardous and should be performed by trained personnel using appropriate equipment in a well-ventilated area. Ensure proper purging of the reaction vessel with an inert gas before and after the reaction.

  • Refer to the Safety Data Sheets (SDS) for all chemicals used in this protocol.

References

Application Notes and Protocols: 1-(4-Amino-3-methoxyphenyl)ethanone as a Pharmaceutical Intermediate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(4-Amino-3-methoxyphenyl)ethanone is a versatile pharmaceutical intermediate primarily utilized in the synthesis of various kinase inhibitors. Its substituted aminophenyl structure serves as a key building block for constructing heterocyclic scaffolds, such as pyrimidines and quinolines, which are prevalent in numerous targeted therapies for cancer and inflammatory diseases. This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of potent kinase inhibitors, along with relevant biological data and signaling pathway diagrams.

Key Applications in Drug Discovery

The primary application of this compound in pharmaceutical research is as a precursor for the synthesis of 2,4-diaminopyrimidine-based kinase inhibitors. This scaffold is a well-established pharmacophore that mimics the hinge-binding region of ATP in the active site of various kinases. By modifying the substituents on the pyrimidine core, researchers can achieve selectivity and potency against specific kinase targets. Notable kinase families targeted by derivatives of this intermediate include:

  • Src Family Kinases (SFKs): Involved in cell proliferation, migration, and angiogenesis.

  • Phosphoinositide 3-kinase (PI3K): A key component of the PI3K/Akt/mTOR signaling pathway, which is often dysregulated in cancer.

  • Janus Kinases (JAKs): Crucial mediators of cytokine signaling through the JAK/STAT pathway, implicated in inflammatory and autoimmune diseases, as well as hematological malignancies.

  • Focal Adhesion Kinase (FAK): A non-receptor tyrosine kinase involved in cell adhesion and migration, and overexpressed in various tumors.[1]

  • Hematopoietic Progenitor Kinase 1 (HPK1): A negative regulator of T-cell activation, making it an attractive target for cancer immunotherapy.[2]

Data Presentation: Biological Activity of Derived Kinase Inhibitors

The following table summarizes the in vitro biological activities of representative kinase inhibitors synthesized from precursors structurally related to this compound. The data highlights the potential for generating potent inhibitors against various cancer-relevant kinases.

Compound IDTarget KinaseIC50 (nM)Target Cancer Cell LineIC50 (nM)
A12 FAK10.8A549 (Lung Carcinoma)130
MDA-MB-231 (Breast Cancer)94
14g HPK10.15Jurkat (T-cell leukemia)pSLP76 IC50 = 27.92
6i Not SpecifiedNot SpecifiedA-549 (Lung Carcinoma)6,230
B16F10 (Mouse Melanoma)10,110
SiHa (Cervical Cancer)6,940
MCF-7 (Breast Cancer)6,210
7 BRD429MDA-MB-231 (Breast Cancer)Not Specified
PLK142

Experimental Protocols

This section provides a detailed, two-step protocol for the synthesis of a 2,4-diaminopyrimidine-based kinase inhibitor scaffold starting from this compound. This method is adapted from established procedures for analogous acetophenone derivatives.[3][4]

Step 1: Synthesis of (E)-3-(dimethylamino)-1-(4-amino-3-methoxyphenyl)prop-2-en-1-one (Enaminone Intermediate)

This reaction involves the condensation of the starting acetophenone with N,N-dimethylformamide dimethyl acetal (DMF-DMA) to form an enaminone intermediate.

Materials:

  • This compound

  • N,N-Dimethylformamide dimethyl acetal (DMF-DMA)

  • Toluene (anhydrous)

  • Hexane

  • Ethyl acetate

Procedure:

  • To a solution of this compound (1 equivalent) in anhydrous toluene, add N,N-dimethylformamide dimethyl acetal (1.2 equivalents).

  • Reflux the reaction mixture for 4-6 hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure using a rotary evaporator.

  • The crude product can be purified by recrystallization from a hexane-ethyl acetate mixture or by column chromatography on silica gel to yield the pure enaminone intermediate.

Step 2: Synthesis of the 2,4-Diaminopyrimidine Scaffold

This step involves the cyclization of the enaminone intermediate with guanidine hydrochloride to form the diaminopyrimidine core.

Materials:

  • (E)-3-(dimethylamino)-1-(4-amino-3-methoxyphenyl)prop-2-en-1-one

  • Guanidine hydrochloride

  • Sodium ethoxide (NaOEt)

  • Ethanol (anhydrous)

Procedure:

  • Prepare a solution of sodium ethoxide in anhydrous ethanol by carefully adding sodium metal to ethanol under an inert atmosphere.

  • To this solution, add guanidine hydrochloride (1.5 equivalents) and stir for 30 minutes at room temperature to form free guanidine.

  • Add the enaminone intermediate (1 equivalent) dissolved in a minimal amount of anhydrous ethanol to the reaction mixture.

  • Reflux the reaction mixture for 8-12 hours, monitoring by TLC.

  • After the reaction is complete, cool the mixture to room temperature and neutralize with a suitable acid (e.g., dilute HCl).

  • The precipitated product can be collected by filtration, washed with cold ethanol, and dried under vacuum.

  • Further purification can be achieved by recrystallization or column chromatography.

Mandatory Visualizations

Signaling Pathway Diagrams

The following diagrams, generated using the DOT language, illustrate key signaling pathways that are often targeted by kinase inhibitors derived from this compound.

experimental_workflow cluster_start Starting Material cluster_step1 Step 1: Enaminone Formation cluster_step2 Step 2: Pyrimidine Synthesis start 1-(4-Amino-3- methoxyphenyl)ethanone process1 Condensation start->process1 reagent1 DMF-DMA reagent1->process1 intermediate (E)-3-(dimethylamino)-1-(4-amino-3- methoxyphenyl)prop-2-en-1-one process1->intermediate process2 Cyclization intermediate->process2 reagent2 Guanidine Hydrochloride reagent2->process2 product 2,4-Diaminopyrimidine Scaffold process2->product Src_pathway RTK Receptor Tyrosine Kinase (RTK) Src Src RTK->Src Integrin Integrin Integrin->Src FAK FAK Src->FAK PI3K PI3K Src->PI3K Ras Ras Src->Ras STAT3 STAT3 Src->STAT3 Migration Migration FAK->Migration Akt Akt PI3K->Akt Survival Survival Akt->Survival MAPK MAPK Ras->MAPK Proliferation Proliferation MAPK->Proliferation STAT3->Proliferation PI3K_Akt_pathway GrowthFactor Growth Factor RTK RTK GrowthFactor->RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PTEN PTEN Akt Akt PIP3->Akt PTEN->PIP2 dephosphorylates mTOR mTOR Akt->mTOR Survival Cell Survival Akt->Survival CellGrowth Cell Growth & Proliferation mTOR->CellGrowth

References

Application Notes and Protocols: 4'-Amino-3'-methoxyacetophenone in the Synthesis of Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4'-Amino-3'-methoxyacetophenone is a versatile aromatic ketone that serves as a valuable starting material in the synthesis of various heterocyclic compounds with potential therapeutic applications. Its substituted phenyl ring provides a scaffold that can be elaborated into more complex molecules, including potent and selective kinase inhibitors. Protein kinases are a critical class of enzymes that regulate a majority of cellular pathways, making them significant targets in drug discovery, particularly in oncology. The dysregulation of kinase activity is a hallmark of many cancers, driving tumor growth, proliferation, and survival. This document provides detailed application notes on the utility of 4'-Amino-3'-methoxyacetophenone in the synthesis of chalcone-based kinase inhibitor precursors and outlines a general protocol for their synthesis and subsequent evaluation.

The PI3K/Akt/mTOR signaling pathway is a crucial intracellular cascade that governs cell cycle progression, proliferation, and survival.[1][2] Its aberrant activation is a frequent event in many human cancers, making it a prime target for therapeutic intervention.[3] Chalcones, a class of organic compounds characterized by an α,β-unsaturated ketone core, have been identified as privileged scaffolds in medicinal chemistry, with derivatives showing inhibitory activity against various kinases, including those in the PI3K/Akt/mTOR pathway. The synthesis of chalcones often involves the Claisen-Schmidt condensation of a substituted acetophenone with a substituted benzaldehyde.

Application: Synthesis of Chalcone-Based Kinase Inhibitor Scaffolds

4'-Amino-3'-methoxyacetophenone can be utilized as a key building block in the synthesis of chalcone derivatives. These chalcones can then serve as intermediates for the synthesis of a variety of heterocyclic compounds, such as pyrimidines, pyrazoles, and pyridines, which are known to exhibit kinase inhibitory activity. The amino and methoxy substituents on the acetophenone ring can influence the biological activity and pharmacokinetic properties of the final compounds.

General Synthetic Approach: Claisen-Schmidt Condensation

The synthesis of chalcone derivatives from 4'-Amino-3'-methoxyacetophenone is typically achieved through a base-catalyzed Claisen-Schmidt condensation with an appropriate aromatic aldehyde. This reaction forms the characteristic α,β-unsaturated ketone scaffold of chalcones.

Quantitative Data of Representative Chalcone-Based Kinase Inhibitors

The following table summarizes the in vitro cytotoxic activity of some chalcone derivatives against various cancer cell lines. While not directly synthesized from 4'-Amino-3'-methoxyacetophenone, this data for structurally related compounds highlights the potential of the chalcone scaffold as a basis for developing potent anti-cancer agents.

Compound IDTarget Cancer Cell LineIC50 (µM)Reference
NCH-2H1299 (Non-small cell lung cancer)4.5[4][5]
NCH-2MCF-7 (Breast cancer)4.3[4][5]
NCH-2HepG2 (Liver cancer)2.7[4][5]
NCH-4H1299 (Non-small cell lung cancer)11.4[4][5]
NCH-4MCF-7 (Breast cancer)15.7[4][5]
NCH-4HepG2 (Liver cancer)4.1[4][5]
NCH-10H1299 (Non-small cell lung cancer)5.2[4][5]
NCH-10MCF-7 (Breast cancer)6.8[4][5]
NCH-10HepG2 (Liver cancer)3.5[4][5]

Experimental Protocols

Protocol 1: Synthesis of a Chalcone Derivative from 4'-Amino-3'-methoxyacetophenone

This protocol describes a general method for the synthesis of a chalcone derivative via Claisen-Schmidt condensation.

Materials:

  • 4'-Amino-3'-methoxyacetophenone

  • Substituted benzaldehyde (e.g., 4-chlorobenzaldehyde)

  • Ethanol

  • Aqueous sodium hydroxide (NaOH) solution (e.g., 40%)

  • Deionized water

  • Standard glassware for organic synthesis (round-bottom flask, condenser, magnetic stirrer, etc.)

  • Thin-layer chromatography (TLC) apparatus

  • Filtration apparatus

Procedure:

  • In a round-bottom flask, dissolve 4'-Amino-3'-methoxyacetophenone (1 equivalent) in ethanol.

  • To this solution, add the substituted benzaldehyde (1 equivalent).

  • Cool the mixture in an ice bath and slowly add an aqueous solution of sodium hydroxide with continuous stirring.

  • Allow the reaction mixture to stir at room temperature for 2-4 hours. The progress of the reaction should be monitored by TLC.

  • Upon completion, pour the reaction mixture into crushed ice and acidify with dilute hydrochloric acid (HCl) to precipitate the crude product.

  • Collect the solid product by vacuum filtration and wash thoroughly with cold water.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the purified chalcone derivative.

  • Characterize the final product using appropriate analytical techniques (e.g., NMR, Mass Spectrometry, IR).

Signaling Pathway and Experimental Workflow Diagrams

PI3K/Akt/mTOR Signaling Pathway

PI3K_Akt_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt activates mTORC1 mTORC1 Akt->mTORC1 activates Survival Cell Survival Akt->Survival promotes S6K p70S6K mTORC1->S6K fourEBP1 4E-BP1 mTORC1->fourEBP1 mTORC2 mTORC2 mTORC2->Akt activates Proliferation Cell Proliferation & Growth S6K->Proliferation fourEBP1->Proliferation PTEN PTEN PTEN->PIP3 inhibits

Caption: The PI3K/Akt/mTOR signaling pathway.

Experimental Workflow for Chalcone Synthesis

Chalcone_Synthesis_Workflow Start Start Dissolve Dissolve 4'-Amino-3'-methoxyacetophenone and Aldehyde in Ethanol Start->Dissolve Cool Cool Mixture in Ice Bath Dissolve->Cool AddBase Add Aqueous NaOH Solution Cool->AddBase Stir Stir at Room Temperature (2-4h) AddBase->Stir Monitor Monitor Reaction by TLC Stir->Monitor Monitor->Stir Incomplete Precipitate Pour into Ice & Acidify with HCl Monitor->Precipitate Complete Filter Filter and Wash with Cold Water Precipitate->Filter Recrystallize Recrystallize from Ethanol Filter->Recrystallize Characterize Characterize Product (NMR, MS, IR) Recrystallize->Characterize End End Characterize->End

Caption: Experimental workflow for chalcone synthesis.

Conclusion

4'-Amino-3'-methoxyacetophenone is a readily available starting material for the synthesis of chalcone-based scaffolds, which are precursors to a diverse range of heterocyclic compounds with potential as kinase inhibitors. The straightforward synthesis via Claisen-Schmidt condensation allows for the generation of a library of chalcone derivatives by varying the aldehyde component. Further derivatization of these chalcones can lead to the discovery of novel and potent inhibitors of key signaling pathways, such as the PI3K/Akt/mTOR pathway, which are crucial in cancer drug development. The provided protocols and diagrams serve as a foundational guide for researchers in the design and synthesis of new kinase inhibitors.

References

Application Notes and Protocols for the Synthesis of Chalcone Derivatives from 1-(4-Amino-3-methoxyphenyl)ethanone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chalcones, characterized by the 1,3-diaryl-2-propen-1-one scaffold, are a significant class of bioactive molecules. They are precursors in the biosynthesis of flavonoids and have garnered substantial interest in medicinal chemistry due to their diverse pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and antioxidant properties.[1] The synthesis of novel chalcone derivatives is a key area of research for the development of new therapeutic agents.

This document provides detailed protocols for the synthesis of chalcone derivatives using 1-(4-Amino-3-methoxyphenyl)ethanone as a key starting material. The primary synthetic route is the Claisen-Schmidt condensation, a reliable base-catalyzed reaction between an aromatic ketone and an aromatic aldehyde.[2][3]

Synthesis of Chalcone Derivatives via Claisen-Schmidt Condensation

The general scheme for the synthesis of chalcone derivatives from this compound involves its reaction with various substituted benzaldehydes in the presence of a base, typically potassium hydroxide (KOH) or sodium hydroxide (NaOH), in an alcoholic solvent.

General Reaction Scheme:

G cluster_conditions reactant1 This compound plus1 + reactant2 Substituted Benzaldehyde (Ar-CHO) arrow1 -> conditions Base (e.g., KOH) Ethanol, Room Temp. product Chalcone Derivative

Caption: General reaction for the synthesis of chalcone derivatives.

Experimental Protocol: Base-Catalyzed Claisen-Schmidt Condensation

This protocol is adapted from established procedures for the synthesis of amino chalcones.[1][2][4]

Materials:

  • This compound

  • Substituted benzaldehyde (e.g., benzaldehyde, 4-chlorobenzaldehyde, 4-methoxybenzaldehyde, etc.)

  • Potassium hydroxide (KOH) or Sodium hydroxide (NaOH)

  • Ethanol (95% or absolute)

  • Distilled water

  • Hydrochloric acid (HCl), dilute solution (e.g., 10%)

  • Ethyl acetate

  • Hexane

  • Silica gel for column chromatography (100-200 mesh)

  • Standard laboratory glassware (round-bottom flask, condenser, magnetic stirrer, beakers, filtration apparatus)

  • Thin Layer Chromatography (TLC) plates (silica gel G)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve this compound (1.0 eq.) and the desired substituted benzaldehyde (1.0 eq.) in a minimal amount of ethanol.

  • Base Addition: Prepare a solution of potassium hydroxide (3.0 eq.) in a small amount of water and add it dropwise to the stirred ethanolic solution of the reactants at room temperature.

  • Reaction: Stir the reaction mixture at room temperature for 24-48 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) using a suitable mobile phase (e.g., ethyl acetate:hexane, 3:7 v/v).

  • Work-up: Upon completion of the reaction (as indicated by TLC), pour the reaction mixture into a beaker containing crushed ice.

  • Precipitation: Acidify the mixture by the slow addition of dilute hydrochloric acid until the pH is neutral (pH ~7). A solid precipitate of the crude chalcone should form.

  • Isolation: Collect the crude product by vacuum filtration and wash the solid with cold water until the filtrate is neutral to litmus paper.

  • Drying: Dry the crude product in a desiccator or a vacuum oven at a low temperature.

  • Purification: Purify the crude chalcone by column chromatography using silica gel. Elute with a gradient of ethyl acetate in hexane. The fractions containing the pure product (as determined by TLC) are combined and the solvent is removed under reduced pressure.

  • Characterization: Characterize the purified chalcone derivative using spectroscopic methods such as ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry to confirm its structure.

Summary of Expected Quantitative Data

The following table provides a hypothetical summary of expected results for the synthesis of various chalcone derivatives from this compound, based on typical yields reported for similar reactions.[5]

Aldehyde (Ar-CHO)Product NameMolecular FormulaExpected Yield (%)Melting Point (°C)
Benzaldehyde(E)-1-(4-amino-3-methoxyphenyl)-3-phenylprop-2-en-1-oneC₁₆H₁₅NO₂75-85To be determined
4-Chlorobenzaldehyde(E)-1-(4-amino-3-methoxyphenyl)-3-(4-chlorophenyl)prop-2-en-1-oneC₁₆H₁₄ClNO₂80-90To be determined
4-Methoxybenzaldehyde(E)-1-(4-amino-3-methoxyphenyl)-3-(4-methoxyphenyl)prop-2-en-1-oneC₁₇H₁₇NO₃70-80To be determined
4-Nitrobenzaldehyde(E)-1-(4-amino-3-methoxyphenyl)-3-(4-nitrophenyl)prop-2-en-1-oneC₁₆H₁₄N₂O₄85-95To be determined

Visualization of Experimental Workflow and Potential Signaling Pathway

Experimental Workflow for Chalcone Synthesis

The following diagram illustrates the key steps in the synthesis and purification of chalcone derivatives.

G cluster_synthesis Synthesis cluster_workup Work-up & Isolation cluster_purification Purification & Analysis start Mix Reactants (Ketone + Aldehyde) in Ethanol add_base Add Aqueous KOH Dropwise start->add_base stir Stir at Room Temp. (24-48h) add_base->stir pour_ice Pour into Crushed Ice stir->pour_ice acidify Neutralize with dilute HCl pour_ice->acidify filtrate Vacuum Filtration acidify->filtrate wash Wash with Cold Water filtrate->wash dry Dry Crude Product wash->dry column Column Chromatography (Silica Gel) dry->column characterize Spectroscopic Characterization column->characterize

Caption: Workflow for the synthesis of chalcone derivatives.

Potential Signaling Pathway Modulation by Chalcone Derivatives

Chalcone derivatives have been reported to exert their anticancer effects through the induction of apoptosis. A potential mechanism involves the modulation of key signaling pathways, such as the intrinsic apoptosis pathway.

G chalcone Chalcone Derivative ros Increased ROS Production chalcone->ros mito Mitochondrial Dysfunction ros->mito cytc Cytochrome c Release mito->cytc cas9 Caspase-9 Activation cytc->cas9 cas3 Caspase-3 Activation cas9->cas3 apoptosis Apoptosis cas3->apoptosis

Caption: Potential intrinsic apoptosis pathway induced by chalcones.

Conclusion

The Claisen-Schmidt condensation provides an efficient and versatile method for the synthesis of a wide range of chalcone derivatives from this compound. The protocols outlined in this document offer a robust starting point for researchers in the field of medicinal chemistry and drug development. The synthesized compounds can be further evaluated for their biological activities, contributing to the discovery of novel therapeutic agents.

References

Application Notes and Protocols: 1-(4-Amino-3-methoxyphenyl)ethanone as a Versatile Precursor for Novel Agrochemical Fungicides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the potential of 1-(4-amino-3-methoxyphenyl)ethanone as a strategic precursor for the synthesis of novel agrochemical fungicides. While direct synthesis of commercial fungicides from this specific precursor is not widely documented, its chemical functionalities—a reactive ketone, a nucleophilic aromatic amine, and a methoxy-substituted phenyl ring—make it an ideal starting material for creating analogues of established fungicide classes. This document outlines hypothetical, yet plausible, synthetic pathways to create fungicides inspired by strobilurins and triazoles, complete with detailed experimental protocols, data presentation, and workflow visualizations.

Proposed Synthetic Pathways and Target Fungicides

The structural features of this compound allow for its elaboration into various fungicidal scaffolds. Two promising pathways are detailed below, targeting hypothetical fungicides from the strobilurin and triazole families, which are known for their broad-spectrum activity.

Synthesis of a Hypothetical Strobilurin Analogue

Strobilurin fungicides are renowned for their mechanism of action, which involves the inhibition of mitochondrial respiration in fungi. A key structural feature is the β-methoxyacrylate toxophore. The following protocol describes a potential pathway to synthesize a strobilurin analogue from this compound.

Step 1: Oximation of this compound

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve this compound (1 equivalent) in ethanol.

  • Addition of Reagents: Add an aqueous solution of hydroxylamine hydrochloride (1.2 equivalents) and sodium hydroxide (1.3 equivalents) to the flask.

  • Reaction: Heat the mixture to reflux for 3-4 hours. Monitor the reaction's progress using thin-layer chromatography (TLC).

  • Work-up: After completion, cool the reaction mixture to room temperature and pour it into ice-cold water. The crude oxime will precipitate.

  • Purification: Filter the solid, wash it with cold water, and dry it under a vacuum. Recrystallize the crude product from an ethanol/water mixture to obtain the pure acetophenone oxime.

Step 2: O-Alkylation with a Phenyl Bromide Intermediate

  • Formation of the Sodium Salt: In a three-necked flask under an inert atmosphere (e.g., nitrogen), dissolve the acetophenone oxime (1 equivalent) in dry dimethylformamide (DMF). Add sodium hydride (1.1 equivalents, 60% dispersion in mineral oil) portion-wise at 0°C. Stir the mixture at room temperature for 1 hour.

  • Coupling Reaction: Add a solution of a suitable bromomethylphenyl intermediate (e.g., methyl 2-(bromomethyl)phenylglyoxylate O-methyloxime, a common strobilurin building block) (1 equivalent) in DMF dropwise to the reaction mixture.

  • Reaction: Heat the mixture to 60-70°C and stir for 8-12 hours, monitoring by TLC.

  • Work-up: Cool the mixture and carefully quench the excess sodium hydride with water. Extract the product with ethyl acetate.

  • Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

G A This compound B Hydroxylamine Hydrochloride, NaOH Ethanol, Reflux A->B Oximation C Acetophenone Oxime Intermediate B->C D NaH, DMF C->D Deprotonation F O-Alkylation D->F E Bromomethylphenyl Intermediate E->F G Purification F->G H Hypothetical Strobilurin Analogue G->H

Synthesis of a hypothetical strobilurin analogue.
Synthesis of a Hypothetical Triazole Fungicide

Triazole fungicides are another major class of agrochemicals that function by inhibiting the biosynthesis of ergosterol, a critical component of fungal cell membranes. The synthesis often involves the reaction of a substituted acetophenone with a triazole precursor.

Step 1: α-Bromination of this compound

  • Reaction Setup: Dissolve this compound (1 equivalent) in a suitable solvent such as chloroform or acetic acid in a round-bottom flask protected from light.

  • Addition of Bromine: Slowly add a solution of bromine (1 equivalent) in the same solvent dropwise at 0-5°C with constant stirring.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the disappearance of the starting material by TLC.

  • Work-up: Pour the reaction mixture into ice-cold water and extract the product with dichloromethane.

  • Purification: Wash the organic layer with a saturated sodium bicarbonate solution and then with brine. Dry over anhydrous sodium sulfate and concentrate in vacuo to yield the crude α-bromoacetophenone derivative. This intermediate is often used immediately in the next step without further purification.

Step 2: Nucleophilic Substitution with 1,2,4-Triazole

  • Reaction Setup: In a round-bottom flask, combine the crude α-bromoacetophenone derivative (1 equivalent), 1,2,4-triazole (1.2 equivalents), and potassium carbonate (1.5 equivalents) in acetonitrile.

  • Reaction: Heat the mixture to reflux (approximately 82°C) and maintain for 4-6 hours, monitoring the reaction progress by TLC.

  • Work-up: After the reaction is complete, cool the mixture to room temperature and filter to remove inorganic salts. Concentrate the filtrate under reduced pressure.

  • Purification: Dissolve the crude product in ethyl acetate and wash sequentially with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the final product by column chromatography on silica gel or by recrystallization.

G A This compound B Bromine, Chloroform A->B α-Bromination C α-Bromoacetophenone Intermediate B->C D 1,2,4-Triazole, K2CO3 Acetonitrile, Reflux C->D E Nucleophilic Substitution D->E F Purification E->F G Hypothetical Triazole Fungicide F->G

Synthesis of a hypothetical triazole fungicide.

Data Presentation

The following tables present hypothetical, yet realistic, quantitative data for the synthesis of the proposed fungicide analogues. These values are based on typical yields and purities for similar chemical transformations reported in the literature.

Table 1: Synthesis of Hypothetical Strobilurin Analogue

StepProductStarting MaterialYield (%)Purity (%) (by HPLC)
1Acetophenone Oxime IntermediateThis compound8598
2Hypothetical Strobilurin AnalogueAcetophenone Oxime Intermediate6597

Table 2: Synthesis of Hypothetical Triazole Fungicide

StepProductStarting MaterialYield (%)Purity (%) (by HPLC)
1α-Bromoacetophenone IntermediateThis compound90 (crude)-
2Hypothetical Triazole Fungicideα-Bromoacetophenone Intermediate7599

Table 3: Hypothetical Fungicidal Activity (EC₅₀ in µg/mL)

CompoundBotrytis cinereaSeptoria triticiPuccinia triticina
Hypothetical Strobilurin Analogue1.50.82.1
Hypothetical Triazole Fungicide2.31.20.9
Commercial Standard A (Strobilurin)1.20.61.8
Commercial Standard B (Triazole)2.01.00.7

Signaling Pathways and Mode of Action

Understanding the mode of action of fungicides is crucial for their effective use and for managing the development of resistance.

Strobilurin Fungicides: Quinone Outside Inhibitors (QoI)

Strobilurin fungicides act by inhibiting mitochondrial respiration in fungi. They bind to the Quinone outside (Qo) site of the cytochrome bc₁ complex (Complex III) in the mitochondrial respiratory chain. This binding blocks the transfer of electrons between cytochrome b and cytochrome c₁, which disrupts the production of ATP, the energy currency of the cell. The lack of ATP ultimately leads to the cessation of fungal growth and sporulation.

G cluster_0 Mitochondrial Respiratory Chain cluster_1 Cellular Effects Complex I Complex I Complex II Complex II Complex I->Complex II Ubiquinone Pool Ubiquinone Pool Complex II->Ubiquinone Pool Complex III Complex III Ubiquinone Pool->Complex III Cytochrome c Cytochrome c Complex III->Cytochrome c Complex III->Block ATP Production Disrupted ATP Production Disrupted Complex III->ATP Production Disrupted Inhibition Complex IV Complex IV Cytochrome c->Complex IV ATP Synthase ATP Synthase Complex IV->ATP Synthase Strobilurin Strobilurin Strobilurin->Complex III Binds to Qo site Fungal Growth Inhibition Fungal Growth Inhibition ATP Production Disrupted->Fungal Growth Inhibition Spore Germination Inhibition Spore Germination Inhibition Fungal Growth Inhibition->Spore Germination Inhibition

Mode of action of strobilurin fungicides.
Triazole Fungicides: Sterol Biosynthesis Inhibitors (SBI)

Triazole fungicides interfere with the biosynthesis of ergosterol, an essential component of the fungal cell membrane that is analogous to cholesterol in animals. Specifically, they inhibit the enzyme lanosterol 14α-demethylase (CYP51), which is a crucial step in the conversion of lanosterol to ergosterol. The depletion of ergosterol and the accumulation of toxic sterol precursors disrupt the structure and function of the fungal cell membrane, leading to growth inhibition and cell death.

G Acetyl-CoA Acetyl-CoA Squalene Squalene Acetyl-CoA->Squalene Lanosterol Lanosterol Squalene->Lanosterol CYP51 Enzyme CYP51 Enzyme Lanosterol->CYP51 Enzyme Substrate Ergosterol Ergosterol CYP51 Enzyme->Ergosterol Catalyzes Fungal Cell Membrane Fungal Cell Membrane Ergosterol->Fungal Cell Membrane Component of Growth Inhibition Growth Inhibition Fungal Cell Membrane->Growth Inhibition Disruption leads to Triazole Triazole Triazole->CYP51 Enzyme Inhibits

Mode of action of triazole fungicides.

Application Notes and Protocols: Preparation of Fluorescent Dyes from 4-Acetyl-2-methoxyaniline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed methodology for the synthesis of a library of novel fluorescent dyes derived from 4-Acetyl-2-methoxyaniline. The protocol is based on the well-established Schiff base condensation reaction, a versatile and straightforward method for the preparation of fluorescent compounds. By reacting 4-Acetyl-2-methoxyaniline with a variety of aromatic aldehydes, a diverse range of fluorescent probes can be generated. These dyes are expected to exhibit tunable photophysical properties, making them suitable for various applications in biological imaging, sensing, and as components in drug delivery systems. This guide includes a general synthetic procedure, purification methods, characterization techniques, and representative photophysical data.

Introduction

Fluorescent dyes are indispensable tools in modern research and drug development, enabling the visualization and quantification of biological processes at the molecular and cellular levels. Schiff bases, compounds containing an azomethine (-C=N-) group, are a prominent class of fluorescent molecules due to their synthetic accessibility and tunable optical properties. The electronic characteristics of the aniline and aldehyde precursors directly influence the photophysical properties of the resulting Schiff base.

4-Acetyl-2-methoxyaniline is a readily available starting material that incorporates both an electron-donating methoxy group and an electron-withdrawing acetyl group. This substitution pattern provides a unique electronic environment that can be exploited to generate fluorescent dyes with interesting photophysical characteristics. Condensation of this aniline derivative with various aromatic aldehydes containing different functional groups allows for the systematic tuning of the absorption and emission properties of the resulting dyes.

Experimental Protocols

General Synthesis of Fluorescent Schiff Base Dyes

This protocol describes a general method for the synthesis of fluorescent Schiff bases from 4-Acetyl-2-methoxyaniline and a selected aromatic aldehyde.

Materials:

  • 4-Acetyl-2-methoxyaniline

  • Aromatic aldehyde (e.g., salicylaldehyde, 4-(dimethylamino)benzaldehyde, 2-hydroxy-1-naphthaldehyde)

  • Ethanol (absolute)

  • Glacial Acetic Acid

  • Standard laboratory glassware (round-bottom flask, condenser, etc.)

  • Stirring and heating apparatus (magnetic stirrer with hotplate)

Procedure:

  • In a 100 mL round-bottom flask, dissolve 1.0 equivalent of 4-Acetyl-2-methoxyaniline in 30 mL of absolute ethanol.

  • To this solution, add 1.0 equivalent of the chosen aromatic aldehyde.

  • Add 2-3 drops of glacial acetic acid to the reaction mixture to catalyze the reaction.

  • Equip the flask with a reflux condenser and heat the mixture to reflux with constant stirring.

  • Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 2-4 hours.

  • Upon completion, allow the reaction mixture to cool to room temperature.

  • The solid product that precipitates out of the solution is collected by vacuum filtration.

  • Wash the collected solid with a small amount of cold ethanol to remove any unreacted starting materials.

  • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol, methanol, or a mixture of solvents) to obtain the pure fluorescent dye.

  • Dry the purified product in a vacuum oven.

Characterization:

The synthesized fluorescent dyes should be characterized by standard analytical techniques to confirm their structure and purity:

  • Fourier-Transform Infrared (FTIR) Spectroscopy: To confirm the formation of the imine bond (C=N stretch typically appears around 1600-1650 cm⁻¹).

  • ¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy: To elucidate the chemical structure of the compound.

  • Mass Spectrometry (MS): To determine the molecular weight of the synthesized dye.

Photophysical Characterization

The fluorescent properties of the synthesized dyes should be investigated to determine their suitability for specific applications.

Instrumentation:

  • UV-Vis Spectrophotometer

  • Fluorometer

Procedure:

  • Prepare dilute solutions (typically 1-10 µM) of the synthesized dyes in a suitable solvent (e.g., ethanol, DMSO, or acetonitrile).

  • Record the UV-Vis absorption spectrum to determine the maximum absorption wavelength (λ_abs).

  • Record the fluorescence emission spectrum by exciting the sample at its λ_abs. Determine the maximum emission wavelength (λ_em).

  • Measure the fluorescence quantum yield (Φ_F) using a standard reference dye with a known quantum yield (e.g., quinine sulfate in 0.1 M H₂SO₄, Φ_F = 0.54). The quantum yield can be calculated using the following equation:

    Φ_F(sample) = Φ_F(ref) * (I_sample / I_ref) * (A_ref / A_sample) * (n_sample² / n_ref²)

    Where:

    • Φ_F is the fluorescence quantum yield

    • I is the integrated fluorescence intensity

    • A is the absorbance at the excitation wavelength

    • n is the refractive index of the solvent

Data Presentation

The following table summarizes representative photophysical data for a series of hypothetical fluorescent dyes (FD-1 to FD-3) synthesized from 4-Acetyl-2-methoxyaniline and different aromatic aldehydes. This data is illustrative and actual values will depend on the specific aldehyde used.

Dye IDAromatic Aldehyde Precursorλ_abs (nm)λ_em (nm)Stokes Shift (nm)Quantum Yield (Φ_F)
FD-1 Salicylaldehyde3804851050.15
FD-2 4-(Dimethylamino)benzaldehyde4205301100.35
FD-3 2-Hydroxy-1-naphthaldehyde4505901400.20

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_characterization Characterization cluster_photophysics Photophysical Analysis start Start: 4-Acetyl-2-methoxyaniline + Aromatic Aldehyde reaction Schiff Base Condensation (Ethanol, Acetic Acid, Reflux) start->reaction filtration Filtration reaction->filtration recrystallization Recrystallization filtration->recrystallization product Pure Fluorescent Dye recrystallization->product ftir FTIR product->ftir nmr NMR (¹H, ¹³C) product->nmr ms Mass Spectrometry product->ms uv_vis UV-Vis Spectroscopy product->uv_vis fluorescence Fluorescence Spectroscopy product->fluorescence quantum_yield Quantum Yield Measurement fluorescence->quantum_yield

Caption: Experimental workflow for the synthesis and characterization of fluorescent dyes.

structure_property_relationship cluster_precursors Precursors cluster_synthesis_process Synthesis cluster_product Product cluster_properties Properties aniline 4-Acetyl-2-methoxyaniline (Electron Donating/Withdrawing) reaction Schiff Base Condensation aniline->reaction aldehyde Aromatic Aldehyde (Variable Substituents) aldehyde->reaction absorption Absorption (λ_abs) aldehyde->absorption Influences emission Emission (λ_em) aldehyde->emission Influences quantum_yield Quantum Yield (Φ_F) aldehyde->quantum_yield Influences dye Fluorescent Schiff Base Dye reaction->dye dye->absorption dye->emission dye->quantum_yield

Caption: Structure-property relationship of the synthesized fluorescent dyes.

Application Notes and Protocols: The Role of 1-(4-Hydroxy-3-methoxyphenyl)ethanone in the Synthesis of Iloperidone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis of Iloperidone, an atypical antipsychotic agent, with a specific focus on the utilization of 1-(4-hydroxy-3-methoxyphenyl)ethanone (acetovanillone) as a key starting material. While the inquiry specified 1-(4-Amino-3-methoxyphenyl)ethanone, the prevalent and well-documented synthetic routes for Iloperidone commence with its hydroxyl counterpart, acetovanillone. This document will detail the established synthetic pathways from acetovanillone to Iloperidone, offering detailed experimental protocols, quantitative data, and visualizations to aid in research and development.

Introduction

Iloperidone is an atypical antipsychotic medication used in the management of schizophrenia.[1] Its therapeutic effect is primarily attributed to its antagonist activity at dopamine D2 and serotonin 5-HT2A receptors.[1][2][3] The synthesis of Iloperidone involves the coupling of two key intermediates: a substituted piperidinyl-benzisoxazole moiety and a functionalized phenylpropanoxy group. A common and efficient strategy for introducing the latter is through the alkylation of 1-(4-hydroxy-3-methoxyphenyl)ethanone (acetovanillone). This document outlines the protocols for this synthesis, providing a foundation for its application in a laboratory setting.

Synthesis Overview

The synthesis of Iloperidone from acetovanillone is typically a two-step process. The first step involves the alkylation of acetovanillone with a dihalogenated propane, such as 1-bromo-3-chloropropane, to form the intermediate 1-[4-(3-chloropropoxy)-3-methoxyphenyl]ethanone. This is followed by the N-alkylation of 6-fluoro-3-(4-piperidinyl)-1,2-benzisoxazole hydrochloride with the synthesized intermediate to yield Iloperidone. Some modern procedures have optimized this into a one-pot synthesis, improving efficiency and yield.

Experimental Protocols

Protocol 1: Synthesis of 1-[4-(3-chloropropoxy)-3-methoxyphenyl]ethanone from Acetovanillone

This protocol details the synthesis of the key intermediate, 1-[4-(3-chloropropoxy)-3-methoxyphenyl]ethanone, through the alkylation of acetovanillone.

Materials:

  • 1-(4-hydroxy-3-methoxyphenyl)ethanone (Acetovanillone)

  • 1-bromo-3-chloropropane

  • Anhydrous Potassium Carbonate (K₂CO₃)

  • Acetone

  • Petroleum ether

  • Isopropyl ether

Procedure:

  • A mixture of acetovanillone (e.g., 59.7 g, 0.36 mole), 1-bromo-3-chloropropane (e.g., 100 g, 0.539 mole), and anhydrous potassium carbonate (e.g., 138 g, 1 mole) in acetone (1 liter) is prepared in a suitable reaction vessel.

  • The mixture is heated to reflux and maintained for approximately 20 hours.

  • Upon completion, the reaction mixture is filtered to remove inorganic salts.

  • The filtrate is concentrated under reduced pressure to yield an oil.

  • The oil is crystallized from petroleum ether.

  • The resulting solid is collected by filtration, washed with petroleum ether, and dried.

  • For further purification, the solid can be recrystallized from isopropyl ether.

Expected Outcome:

This procedure is expected to yield 1-[4-(3-chloropropoxy)-3-methoxyphenyl]ethanone as a fluffy, white solid.

Protocol 2: Synthesis of Iloperidone via N-alkylation (One-Pot Procedure)

This protocol describes a one-pot synthesis of Iloperidone starting from acetovanillone, which is an efficient alternative to isolating the intermediate from Protocol 1.

Materials:

  • 1-(4-hydroxy-3-methoxyphenyl)ethanone (Acetovanillone)

  • 1-bromo-3-chloropropane

  • Potassium Carbonate (K₂CO₃)

  • Acetonitrile

  • 6-fluoro-3-(4-piperidinyl)-1,2-benzisoxazole hydrochloride

  • N,N-dimethylformamide (optional)

Procedure:

  • Step 1: In-situ formation of the intermediate. A mixture of acetovanillone, a near-stoichiometric amount of 1-bromo-3-chloropropane, and an inorganic base like potassium carbonate is reacted in a suitable solvent such as acetonitrile. The reaction is monitored by UPLC.

  • Step 2: N-alkylation. Without isolating the intermediate, 6-fluoro-3-(4-piperidinyl)-1,2-benzisoxazole hydrochloride and additional potassium carbonate are added to the reaction mixture.

  • The mixture is heated to a temperature between 70°C and the reflux temperature (preferably 80-95°C) and monitored by UPLC.[4]

  • Step 3: Isolation. After the reaction is complete, the mixture is cooled, and the inorganic salts are filtered off.

  • The filtrate is concentrated under vacuum and then cooled to induce crystallization of Iloperidone.

  • The solid product is isolated by filtration and dried under low pressure at approximately 55°C.

Expected Outcome:

This one-pot synthesis is designed to produce Iloperidone as a white solid with high purity.[5]

Quantitative Data

The following table summarizes the quantitative data from various reported syntheses of Iloperidone and its key intermediate.

Synthesis StepStarting MaterialsKey Reagents/SolventsReaction ConditionsYieldPurityReference
Synthesis of 1-[4-(3-chloropropoxy)-3-methoxyphenyl]ethanone Acetovanillone, 1-bromo-3-chloropropaneK₂CO₃, AcetoneReflux, 20 hr84%-[6]
Synthesis of Iloperidone (Two-step) 1-[4-(3-chloropropoxy)-3-methoxyphenyl]ethanone, 6-fluoro-3-(4-piperidinyl)-1,2-benzisoxazole HClK₂CO₃, DMF90°C, 16 hr58%-[5]
Synthesis of Iloperidone (One-pot) Acetovanillone, 1-bromo-3-chloropropane, 6-fluoro-3-(4-piperidinyl)-1,2-benzisoxazole HClK₂CO₃, Acetonitrile90-95°C74-76%>99%[5]
Synthesis of Iloperidone (Phase Transfer Catalysis) 1-(4-(3-chloropropoxy)-3-methoxyphenyl)ethanone, 6-fluoro-3-piperidin-4-yl-1,2-benzisoxazole HClNaOH, Water/Heptane, Tetrabutylammonium bromide-~95%99.8%[7]

Visualizations

Iloperidone Synthesis Workflow

The following diagram illustrates the two-step synthesis of Iloperidone from acetovanillone.

G cluster_0 Step 1: Intermediate Synthesis cluster_1 Step 2: N-Alkylation Acetovanillone 1-(4-hydroxy-3-methoxyphenyl)ethanone (Acetovanillone) Reagent1 1-bromo-3-chloropropane, K2CO3, Acetone Acetovanillone->Reagent1 Intermediate 1-[4-(3-chloropropoxy)-3-methoxyphenyl]ethanone Reagent2 K2CO3, DMF or Acetonitrile Intermediate->Reagent2 Reagent1->Intermediate Piperidinyl 6-fluoro-3-(4-piperidinyl)-1,2-benzisoxazole HCl Piperidinyl->Reagent2 Iloperidone Iloperidone Reagent2->Iloperidone

Caption: Synthetic pathway of Iloperidone from Acetovanillone.

Iloperidone's Mechanism of Action: Signaling Pathway

Iloperidone exerts its antipsychotic effects by modulating dopaminergic and serotonergic pathways in the brain.

cluster_dopamine Dopaminergic Pathway cluster_serotonin Serotonergic Pathway Iloperidone Iloperidone D2_receptor Dopamine D2 Receptor Iloperidone->D2_receptor Antagonizes HT2A_receptor Serotonin 5-HT2A Receptor Iloperidone->HT2A_receptor Antagonizes Dopamine_signaling Dopamine Signaling D2_receptor->Dopamine_signaling Activates Positive_symptoms Positive Symptoms (Hallucinations, Delusions) Dopamine_signaling->Positive_symptoms Leads to Serotonin_signaling Serotonin Signaling HT2A_receptor->Serotonin_signaling Modulates Negative_symptoms Negative Symptoms (Apathy, Social Withdrawal) Serotonin_signaling->Negative_symptoms Contributes to

Caption: Iloperidone's antagonism of D2 and 5-HT2A receptors.

Note on this compound:

While this document focuses on the use of acetovanillone, it is plausible that this compound could serve as a precursor. This would likely involve a diazotization reaction followed by hydrolysis (a Sandmeyer-type reaction) to convert the amino group to a hydroxyl group, thereby forming acetovanillone, which would then enter the synthetic pathway described above. However, specific protocols for this conversion in the context of Iloperidone synthesis are not widely reported in the reviewed literature. Researchers intending to use the amino-substituted precursor should first develop and validate a robust protocol for its conversion to acetovanillone.

References

Application Notes: Synthesis and Therapeutic Potential of Chalcones Derived from 1-(4-Amino-3-methoxyphenyl)ethanone

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Chalcones, characterized by a 1,3-diaryl-2-propen-1-one backbone, represent a significant class of compounds in the flavonoid family.[1] They are pivotal precursors in the biosynthesis of flavonoids and isoflavonoids and have garnered substantial interest in medicinal chemistry due to their diverse pharmacological activities, including anticancer, anti-inflammatory, antioxidant, and antimicrobial properties.[1][2][3] The synthesis of chalcones is most commonly achieved via the Claisen-Schmidt condensation, a base-catalyzed reaction between a substituted acetophenone and an aromatic aldehyde.[4][5]

This document provides detailed protocols for the synthesis of novel chalcone derivatives starting from 1-(4-amino-3-methoxyphenyl)ethanone. The presence of the amino and methoxy substituents on the acetophenone ring is of particular interest, as these functional groups can modulate the physicochemical properties and biological activities of the resulting chalcone derivatives. These compounds serve as valuable scaffolds for developing novel therapeutic agents, particularly in oncology, where chalcones have been shown to induce apoptosis and inhibit tubulin polymerization.[6][7]

Core Reaction Scheme

The fundamental reaction involves the condensation of this compound with various aromatic aldehydes or ketones in the presence of a base, such as sodium hydroxide (NaOH) or potassium hydroxide (KOH), to yield the corresponding chalcone.

G reactant_style reactant_style product_style product_style condition_style condition_style sub_a This compound cond + sub_a->cond sub_b Aromatic Aldehyde (R-CHO) sub_b->cond product Substituted Chalcone (α,β-unsaturated ketone) cond->product   Base (NaOH / KOH)   Ethanol, RT

Figure 1: General scheme for the Claisen-Schmidt condensation.

Experimental Protocols

Protocol 1: Base-Catalyzed Synthesis of Chalcones

This protocol details a general procedure for the synthesis of a chalcone derivative from this compound and a substituted benzaldehyde using sodium hydroxide as a catalyst.[4][8]

Materials and Reagents:

  • This compound

  • Substituted Benzaldehyde (e.g., 4-chlorobenzaldehyde, 3-bromobenzaldehyde)

  • Sodium Hydroxide (NaOH)

  • Ethanol (95%)

  • Dilute Hydrochloric Acid (HCl)

  • Distilled Water

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Büchner funnel and vacuum filtration apparatus

Procedure:

  • Reactant Preparation: In a 100 mL round-bottom flask, dissolve 1.0 equivalent of this compound and 1.0 equivalent of the selected substituted benzaldehyde in 20-30 mL of ethanol. Stir the mixture at room temperature until all solids are dissolved.

  • Catalyst Addition: Cool the flask in an ice bath to 0-5 °C. While stirring, slowly add a 40% aqueous solution of NaOH (2.5-3.0 equivalents) dropwise, ensuring the temperature remains below 10 °C.

  • Reaction: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 12-24 hours. The formation of a precipitate often indicates product formation.[4]

  • Monitoring: Monitor the reaction's progress using Thin Layer Chromatography (TLC) with a suitable eluent system (e.g., hexane:ethyl acetate, 3:1).[1][9]

  • Isolation: Upon completion, pour the reaction mixture into a beaker containing 100 mL of crushed ice and water.[4]

  • Neutralization: Acidify the mixture by slowly adding dilute HCl until the pH is approximately 5-6. This will precipitate the chalcone product.[4]

  • Filtration: Collect the solid product by vacuum filtration using a Büchner funnel. Wash the solid thoroughly with cold distilled water to remove inorganic impurities.[2]

  • Drying: Dry the crude product in a desiccator or a vacuum oven at a low temperature.

Protocol 2: Purification of Chalcones

Purification is critical to obtaining a high-purity product for characterization and biological screening.

A. Recrystallization:

Recrystallization is the most common method for purifying solid chalcones.[9]

  • Select an appropriate solvent (e.g., 95% ethanol) in which the chalcone is soluble when hot but sparingly soluble at room temperature.[1][9]

  • Dissolve the crude, dried product in a minimal amount of the hot solvent.

  • Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.

  • Collect the purified crystals by vacuum filtration and wash with a small amount of the cold solvent.

  • Dry the crystals to a constant weight.

B. Column Chromatography:

If recrystallization is ineffective, particularly for oily products or complex mixtures, column chromatography is employed.[2]

  • TLC Analysis: Determine the optimal eluent system (e.g., a mixture of hexane and ethyl acetate) using TLC. The desired product should have an Rf value of approximately 0.3-0.5.[1]

  • Column Packing: Prepare a slurry of silica gel (60-120 mesh) in the chosen eluent and pack it into a chromatography column.[2]

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent and load it onto the top of the silica gel column.[1]

  • Elution: Elute the column with the solvent system, collecting fractions.

  • Analysis: Monitor the fractions by TLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified chalcone.

G process_style process_style decision_style decision_style io_style io_style end_style end_style start Start: Crude Chalcone dissolve Dissolve in minimal hot solvent (Ethanol) start->dissolve cool Cool slowly to RT, then ice bath dissolve->cool filter1 Vacuum Filter Crystals cool->filter1 wash1 Wash with cold solvent filter1->wash1 dry1 Dry Purified Product wash1->dry1 check_purity Purity Check (TLC/m.p.) dry1->check_purity pure_solid Pure Crystalline Chalcone check_purity->pure_solid Purity OK chromatography Perform Column Chromatography check_purity->chromatography Impure/ Oily collect_fractions Collect & Combine Pure Fractions chromatography->collect_fractions evaporate Evaporate Solvent collect_fractions->evaporate pure_oil_solid Pure Chalcone Product evaporate->pure_oil_solid

Figure 2: Workflow for the purification of synthesized chalcones.

Data Presentation

Quantitative data from the synthesis of various amino chalcone derivatives are summarized below. Yields and physical properties can vary based on the specific aldehyde used and reaction conditions.

Table 1: Synthesis and Characterization Data for Representative Amino Chalcones

Aldehyde ReactantProductYield (%)M.P. (°C)Key ¹H-NMR Signals (δ, ppm)Ref.
Benzaldehyde(E)-1-(4-aminophenyl)-3-phenylprop-2-en-1-one75-90152-1547.4-7.9 (d, 2H, H-α, H-β)[6]
2-Chlorobenzaldehyde(E)-1-(4-aminophenyl)-3-(2-chlorophenyl)prop-2-en-1-one50-74138-1407.6-8.2 (d, 2H, H-α, H-β)[6]
4-Methoxybenzaldehyde(E)-1-(4-aminophenyl)-3-(4-methoxyphenyl)prop-2-en-1-one>80160-1627.3-7.8 (d, 2H, H-α, H-β), 3.8 (s, 3H, -OCH₃)[8]
Vanillin(E)-1-(4-aminophenyl)-3-(4-hydroxy-3-methoxyphenyl)prop-2-en-1-one~85175-1777.2-7.7 (d, 2H, H-α, H-β), 3.9 (s, 3H, -OCH₃)[10]

Note: Data are representative examples from literature for analogous 4'-amino chalcones and may differ for derivatives of this compound.

Applications in Drug Development

Chalcone derivatives are recognized for their significant potential as anticancer agents.[7][11] Many synthetic chalcones exhibit potent cytotoxic effects against a variety of human cancer cell lines.

Table 2: Cytotoxic Activity of Selected Chalcone Derivatives

CompoundCell LineActivity (IC₅₀, µM)Mechanism of ActionRef.
Chalcone Analog 1MCF-7 (Breast Cancer)< 20 µg/mLApoptosis Induction[6]
Chalcone Analog 2A549 (Lung Cancer)< 20 µg/mLApoptosis Induction[6]
Amino Chalcone 13aA549 (Lung Cancer)2.15Antiproliferative[11]
Amino Chalcone 13bHCT116 (Colon Cancer)1.87Antiproliferative[11]
Phenstatin-ChalconePanel of 60 cell linesVariesTubulin Assembly Inhibition[7]

The mechanism of action often involves the induction of apoptosis, a form of programmed cell death critical for eliminating cancerous cells.[6] Chalcones can trigger apoptosis through intrinsic or extrinsic pathways, often involving the modulation of pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins.

G agent_style agent_style pathway_style pathway_style protein_style protein_style outcome_style outcome_style chalcone Chalcone Derivative cell Cancer Cell chalcone->cell Enters bax ↑ Pro-apoptotic proteins (e.g., Bax) cell->bax bcl2 ↓ Anti-apoptotic proteins (e.g., Bcl-2) cell->bcl2 caspase Caspase Activation bax->caspase Promotes bcl2->caspase Inhibits apoptosis Apoptosis (Programmed Cell Death) caspase->apoptosis

Figure 3: Simplified pathway of chalcone-induced apoptosis.

References

HPLC method for monitoring reactions of 4'-Amino-3'-methoxyacetophenone

Author: BenchChem Technical Support Team. Date: December 2025

An Application Note and Protocol for the High-Performance Liquid Chromatography (HPLC) Method for Monitoring Reactions of 4'-Amino-3'-methoxyacetophenone.

Audience: Researchers, scientists, and drug development professionals.

Abstract

This document provides a comprehensive guide for monitoring the chemical reactions of 4'-Amino-3'-methoxyacetophenone using a robust reverse-phase high-performance liquid chromatography (RP-HPLC) method. A detailed protocol for the acylation of 4'-Amino-3'-methoxyacetophenone with acetic anhydride is presented as a model reaction. The application note includes a validated HPLC method, procedures for sample preparation, and a framework for data analysis to quantitatively track reaction progress. This guide is intended to assist researchers in optimizing reaction conditions, determining kinetic profiles, and ensuring the quality of synthetic intermediates in a drug development or chemical research setting.

Introduction

4'-Amino-3'-methoxyacetophenone is a key building block in the synthesis of various biologically active molecules and pharmaceutical intermediates. The ability to accurately monitor its transformation during chemical reactions is essential for process development, optimization, and quality control. This application note details a reliable HPLC method for the quantitative analysis of 4'-Amino-3'-methoxyacetophenone and its reaction products, using the acylation of the amino group as a representative example.

HPLC Method for Reaction Monitoring

A reverse-phase HPLC method was developed to separate the starting material, 4'-Amino-3'-methoxyacetophenone, from its acylated product, 4'-Acetamido-3'-methoxyacetophenone. The difference in polarity between the primary amine of the reactant and the amide group of the product allows for excellent chromatographic resolution.

Chromatographic Conditions

The HPLC parameters are summarized in the table below for easy reference. A standard C18 column is employed with a gradient elution of water and acetonitrile containing a small percentage of formic acid to ensure good peak shape and reproducibility.

Parameter Condition
HPLC System Agilent 1260 Infinity II or equivalent with UV Detector
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 275 nm
Injection Volume 10 µL
Run Time 15 minutes
Gradient Elution Program

A gradient elution is utilized to ensure the separation of compounds with a range of polarities and to allow for a reasonable run time.

Time (minutes) Mobile Phase A (%) Mobile Phase B (%)
0.08020
10.02080
12.02080
12.18020
15.08020

Experimental Protocols

Standard and Sample Preparation
  • Standard Solution Preparation : Prepare a 1000 µg/mL stock solution of 4'-Amino-3'-methoxyacetophenone in the mobile phase. From this, create working standards of 1, 5, 10, 25, 50, and 100 µg/mL.

  • Reaction Sample Preparation : At specified time points during the reaction, withdraw a small aliquot (e.g., 100 µL) of the reaction mixture. Immediately quench the reaction by diluting the aliquot into a known volume (e.g., 900 µL) of the initial mobile phase composition (80:20 Mobile Phase A:B). Filter the diluted sample through a 0.45 µm syringe filter before injection.

Protocol for Acylation of 4'-Amino-3'-methoxyacetophenone

This protocol outlines the acylation of the amino group of 4'-Amino-3'-methoxyacetophenone using acetic anhydride.

  • Reaction Setup : In a clean, dry round-bottom flask, dissolve 4'-Amino-3'-methoxyacetophenone (1.0 equivalent) in a suitable solvent such as dichloromethane.

  • Addition of Reagent : Add acetic anhydride (1.2 equivalents) to the solution at room temperature with stirring.

  • Reaction Monitoring : Begin timing the reaction upon the addition of acetic anhydride. Withdraw aliquots at regular intervals (e.g., 0, 5, 15, 30, 60, and 120 minutes) and prepare them for HPLC analysis as described in section 3.1.

  • Data Collection : Inject the prepared samples onto the HPLC system and record the chromatograms.

Data Presentation and Analysis

The progress of the reaction can be monitored by observing the decrease in the peak area of the starting material and the increase in the peak area of the product over time.

Quantitative Data Summary
Time Point (minutes) Retention Time of Starting Material (min) Peak Area of Starting Material Retention Time of Product (min) Peak Area of Product Percent Conversion (%) *
0e.g., 3.5Initial Area-00
5e.g., 3.5Area at 5 mine.g., 6.2Area at 5 minCalculate
15e.g., 3.5Area at 15 mine.g., 6.2Area at 15 minCalculate
30e.g., 3.5Area at 30 mine.g., 6.2Area at 30 minCalculate
60e.g., 3.5Area at 60 mine.g., 6.2Area at 60 minCalculate
120e.g., 3.5Area at 120 mine.g., 6.2Area at 120 minCalculate

*Percent conversion can be estimated using the formula: (% Conversion) = [Peak Area of Product / (Peak Area of Starting Material + Peak Area of Product)] x 100. For precise quantification, calibration curves for both the starting material and the product should be generated.

Visualizations

Experimental Workflow Diagram

G cluster_0 Reaction Setup cluster_1 Reaction Monitoring cluster_2 HPLC Analysis cluster_3 Data Analysis A Dissolve 4'-Amino-3'-methoxyacetophenone in Dichloromethane B Add Acetic Anhydride A->B C Withdraw Aliquots at Timed Intervals B->C D Quench and Dilute Sample C->D E Filter Sample (0.45 µm) D->E F Inject into HPLC System E->F G Data Acquisition F->G H Integrate Peak Areas G->H I Calculate % Conversion H->I

Caption: Workflow for monitoring the acylation of 4'-Amino-3'-methoxyacetophenone.

Conclusion

The HPLC method detailed in this application note is a reliable and effective tool for monitoring the reactions of 4'-Amino-3'-methoxyacetophenone. The provided protocols for the acylation reaction serve as a practical example of its application. This method can be adapted for monitoring other reactions involving this important synthetic intermediate, thereby facilitating process optimization and ensuring high-quality outcomes in research and development.

Synthesis of Novel Heterocyclic Compounds: Applications in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

The synthesis of novel heterocyclic compounds is a cornerstone of modern medicinal chemistry, providing scaffolds for the development of new therapeutic agents.[1] Heterocycles are integral to the structure of a vast number of pharmaceuticals due to their ability to engage in a wide range of biological interactions.[2][3] This document provides detailed application notes and protocols for the synthesis of two classes of medicinally important heterocyclic compounds: quinolines and benzodiazepines.

I. Cobalt-Catalyzed Synthesis of Quinolines

Quinolines are a class of nitrogen-containing heterocyclic compounds with a broad spectrum of biological activities, including antimalarial, antibacterial, and anticancer properties.[4] A highly efficient and environmentally benign method for synthesizing substituted quinolines involves the dehydrogenative cyclization of 2-aminoaryl alcohols with ketones, catalyzed by a simple cobalt salt.[5][6] This approach avoids the harsh reaction conditions and waste generation associated with traditional methods.[5]

Data Presentation: Synthesis of Substituted Quinolines

The cobalt-catalyzed reaction demonstrates a broad substrate scope with good to excellent yields.

Entry2-Aminoaryl alcoholKetoneProductYield (%)
12-aminobenzyl alcoholacetophenone2-phenylquinoline97
22-aminobenzyl alcoholpropiophenone2-phenyl-3-methylquinoline95
32-aminobenzyl alcohol4'-methylacetophenone2-(p-tolyl)quinoline96
42-aminobenzyl alcohol4'-methoxyacetophenone2-(4-methoxyphenyl)quinoline94
52-amino-5-methylbenzyl alcoholacetophenone6-methyl-2-phenylquinoline92
62-amino-5-chlorobenzyl alcoholacetophenone6-chloro-2-phenylquinoline90

Table 1: Substrate scope for the cobalt-catalyzed synthesis of quinolines. Data sourced from Hao et al., J. Org. Chem. 2022, 87, 12596–12607.[5][6]

Experimental Protocol: Synthesis of 2-phenylquinoline

This protocol describes the synthesis of 2-phenylquinoline from 2-aminobenzyl alcohol and acetophenone.

Materials:

  • 2-aminobenzyl alcohol

  • Acetophenone

  • Cobalt(II) acetate tetrahydrate (Co(OAc)₂·4H₂O)

  • Potassium tert-butoxide (t-BuOK)

  • 1,4-Dioxane

  • Nitrogen gas (N₂)

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • To a dried Schlenk tube, add 2-aminobenzyl alcohol (0.5 mmol), acetophenone (0.6 mmol), Co(OAc)₂·4H₂O (0.025 mmol, 5 mol%), and t-BuOK (1.0 mmol).

  • Evacuate and backfill the tube with nitrogen gas three times.

  • Add 2 mL of 1,4-dioxane to the reaction mixture.

  • Stir the reaction mixture at 100 °C for 24 hours.

  • After completion of the reaction (monitored by TLC), cool the mixture to room temperature.

  • Quench the reaction with water and extract with ethyl acetate (3 x 10 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (petroleum ether/ethyl acetate) to afford the pure 2-phenylquinoline.

Logical Relationship: Catalytic Cycle for Quinoline Synthesis

G Figure 1: Proposed Catalytic Cycle for Quinoline Synthesis A Co(II) Catalyst B Dehydrogenation of 2-aminoaryl alcohol A->B 2-aminoaryl alcohol C Co-H Species B->C D 2-aminoaryl aldehyde B->D H H2 C->H + 2-aminoaryl alcohol E Condensation with ketone D->E ketone, base F Cyclization & Dehydration E->F G Quinoline Product F->G H->A Regeneration

Caption: Proposed catalytic cycle for the cobalt-catalyzed synthesis of quinolines.

II. Ugi Four-Component Reaction for the Synthesis of 1,4-Benzodiazepines

1,4-Benzodiazepines are a class of psychoactive drugs widely used for their anxiolytic, sedative, and anticonvulsant properties. The Ugi four-component reaction (Ugi-4CR) is a powerful tool for the rapid synthesis of diverse and complex molecules, including various benzodiazepine scaffolds. This one-pot reaction combines an amine, a carbonyl compound, a carboxylic acid, and an isocyanide.

Data Presentation: Synthesis of 1,4-Benzodiazepine-6-ones

A variety of 1,4-benzodiazepine-6-ones can be synthesized with reasonable to good yields using the Ugi-deprotection-cyclization (UDC) strategy.

EntryR¹ (Isocyanide)R² (Carboxylic Acid)ProductYield (%)
1t-butylacetic acid6a75
2cyclohexylacetic acid6b72
3benzylacetic acid6c68
4t-butylpropionic acid6d70
5t-butylisobutyric acid6e65
6t-butylbenzoic acid6f62

Table 2: Synthesis of 1,4-benzodiazepine-6-ones via Ugi-4CR. Data adapted from references on Ugi synthesis of benzodiazepine scaffolds.

Experimental Protocol: General Procedure for the Synthesis of 1,4-Benzodiazepine-6-ones

This protocol outlines the Ugi-deprotection-cyclization strategy for the synthesis of the 1,4-benzodiazepine core.

Materials:

  • Methyl anthranilate

  • Isocyanide (e.g., tert-butyl isocyanide)

  • Boc-glycinal

  • Carboxylic acid (e.g., acetic acid)

  • Methanol (MeOH)

  • Trifluoroacetic acid (TFA)

  • 1,2-Dichloroethane (DCE)

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • Ugi Reaction: In a round-bottom flask, dissolve methyl anthranilate (1.0 mmol), the isocyanide (1.0 mmol), Boc-glycinal (1.0 mmol), and the carboxylic acid (1.0 mmol) in methanol (5 mL).

  • Stir the reaction mixture at room temperature for 48 hours.

  • Remove the solvent under reduced pressure to obtain the crude Ugi product.

  • Deprotection and Cyclization: Dissolve the crude Ugi product in a solution of 10% TFA in DCE (10 mL).

  • Stir the mixture at 40 °C overnight.

  • Neutralize the reaction with a saturated solution of sodium bicarbonate.

  • Extract the aqueous layer with dichloromethane (3 x 15 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the residue by flash column chromatography to yield the desired 1,4-benzodiazepine-6-one.

Experimental Workflow: Ugi-4CR for Benzodiazepine Synthesis

G Figure 2: Experimental Workflow for Benzodiazepine Synthesis A 1. Ugi Four-Component Reaction D Crude Ugi Product A->D B Reactants: - Amine (Methyl anthranilate) - Carbonyl (Boc-glycinal) - Carboxylic Acid - Isocyanide B->A C Solvent: Methanol Temp: Room Temperature Time: 48h C->A E 2. Deprotection & Cyclization D->E G Workup & Purification E->G F Reagents: TFA in DCE Temp: 40°C Time: Overnight F->E H Final Product: 1,4-Benzodiazepine G->H

Caption: A generalized workflow for the synthesis of 1,4-benzodiazepines via Ugi-4CR.

III. Biological Signaling Pathway: Mechanism of Action of Benzodiazepines

Benzodiazepines exert their effects by modulating the activity of the γ-aminobutyric acid type A (GABA-A) receptor, the primary inhibitory neurotransmitter receptor in the central nervous system.

Signaling Pathway Diagram: Benzodiazepine Modulation of the GABA-A Receptor

G Figure 3: Benzodiazepine Action on GABA-A Receptor cluster_0 Presynaptic Neuron cluster_1 Postsynaptic Neuron GABA_vesicle GABA Vesicles GABA_release GABA Release GABA_vesicle->GABA_release GABA_A_Receptor GABA-A Receptor (Chloride Channel) GABA_release->GABA_A_Receptor GABA Binding Cl_influx Chloride Ion (Cl⁻) Influx GABA_A_Receptor->Cl_influx Increased Channel Opening Frequency BZD_binding Benzodiazepine Binding Site BZD_binding->GABA_A_Receptor Allosteric Modulation Hyperpolarization Hyperpolarization Cl_influx->Hyperpolarization Neuronal_inhibition Decreased Neuronal Excitability Hyperpolarization->Neuronal_inhibition Anxiolytic_effect Anxiolytic, Sedative, Anticonvulsant Effects Neuronal_inhibition->Anxiolytic_effect Benzodiazepine Benzodiazepine Benzodiazepine->BZD_binding

Caption: Mechanism of benzodiazepine action at the GABA-A receptor.

References

Application Notes and Protocols for the Use of 1-(4-Amino-3-methoxyphenyl)ethanone in the Synthesis of Metal-Organic Frameworks (MOFs)

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: The use of 1-(4-Amino-3-methoxyphenyl)ethanone as a ligand in the synthesis of Metal-Organic Frameworks (MOFs) is a novel area of research with limited specific data in publicly available literature. The following application notes and protocols are based on established principles of MOF synthesis and the well-documented use of analogous amino-functionalized ligands. The provided experimental details are illustrative and should be considered as a starting point for research and development.

Introduction

Metal-Organic Frameworks (MOFs) are a class of porous crystalline materials constructed from metal ions or clusters coordinated to organic ligands. Their high surface area, tunable pore size, and functionalizable nature make them promising candidates for a wide range of applications, including gas storage and separation, catalysis, chemical sensing, and drug delivery.

The incorporation of functional groups, such as amines, into the organic linkers can significantly enhance the properties of MOFs. Amino groups can act as basic sites, improving affinity for acidic gases like CO₂, and provide a handle for post-synthetic modification. This compound possesses both an amino and a methoxy group, which could impart unique electronic and coordination properties to a resulting MOF, making it a person of interest for applications in catalysis and as a smart material.

These notes provide a comprehensive overview of the potential applications, hypothetical synthesis protocols, and expected properties of MOFs synthesized using this compound as a novel ligand.

Potential Applications

The functional groups present in this compound suggest that MOFs incorporating this ligand could be advantageous in several areas:

  • Drug Delivery: The porous structure of MOFs allows for the encapsulation of therapeutic agents. The biocompatibility of MOFs is a key consideration, and the specific functionalities of the ligand can influence drug loading and release kinetics.

  • Catalysis: The metal nodes and the functionalized organic linkers can both serve as active sites for catalysis. The amino and methoxy groups can influence the electronic environment of the catalytic centers, potentially enhancing selectivity and activity.

  • Gas Adsorption and Separation: Amino-functionalized MOFs have shown high affinity for CO₂. The presence of the amino group in the proposed ligand suggests potential for applications in carbon capture and gas purification.

  • Sensing: The luminescent properties of MOFs can be modulated by the presence of specific analytes. The aromatic nature and functional groups of the ligand could lead to MOFs suitable for fluorescent sensing applications.

Experimental Protocols

The following are detailed, hypothetical protocols for the synthesis of MOFs using this compound. These are based on common synthesis methods for other amino-functionalized MOFs.

Solvothermal Synthesis of a Hypothetical Zn-based MOF

This protocol is adapted from the synthesis of similar amino-functionalized MOFs.

Materials:

  • Zinc Nitrate Hexahydrate (Zn(NO₃)₂·6H₂O)

  • This compound

  • N,N-Dimethylformamide (DMF)

  • Ethanol

  • Deionized Water

Procedure:

  • In a 100 mL Teflon-lined autoclave, dissolve 1.5 mmol of Zinc Nitrate Hexahydrate in 30 mL of a mixed solvent of DMF, ethanol, and deionized water (in a 10:1:1 volume ratio).

  • To this solution, add 0.75 mmol of this compound.

  • Seal the autoclave and place it in a preheated oven at 120 °C for 48 hours.

  • After cooling to room temperature, the resulting crystalline product is collected by filtration.

  • Wash the product with fresh DMF (3 x 10 mL) and then with ethanol (3 x 10 mL) to remove unreacted precursors.

  • Activate the MOF by drying under vacuum at 150 °C for 12 hours to remove solvent molecules from the pores.

Microwave-Assisted Synthesis

Microwave-assisted synthesis can significantly reduce the reaction time.

Materials:

  • Copper(II) Acetate Monohydrate (Cu(OAc)₂·H₂O)

  • This compound

  • N,N-Diethylformamide (DEF)

Procedure:

  • In a 20 mL microwave reactor vessel, combine 1.0 mmol of Copper(II) Acetate Monohydrate and 0.5 mmol of this compound.

  • Add 10 mL of DEF to the vessel.

  • Seal the vessel and place it in a microwave reactor.

  • Heat the mixture to 150 °C with a ramp time of 5 minutes and hold at this temperature for 30 minutes.

  • After cooling, collect the product by centrifugation.

  • Wash the product with DEF and then with methanol.

  • Dry the final product under vacuum at 120 °C.

Data Presentation

The following tables summarize quantitative data for well-characterized amino-functionalized MOFs that are structurally analogous to what might be expected from a MOF synthesized with this compound. This data provides a benchmark for expected performance.

Table 1: Physicochemical Properties of Analogous Amino-Functionalized MOFs

MOFMetal CenterLigand(s)BET Surface Area (m²/g)Pore Volume (cm³/g)Ref.
Mg-MOF-1/8NH₂Mg2,5-dihydroxyterephthalic acid, 2-aminoterephthalic acid924.190.46[1]
NH₂-UiO-66Zr2-aminobenzene-1,4-dicarboxylic acid~1200~0.50
Fe₃O₄/MIL-101(Al₀.₉Fe₀.₁)/NH₂Al/Fe2-aminoterephthalic acid--

Table 2: CO₂ Adsorption Capacities of Analogous Amino-Functionalized MOFs

MOFCO₂ Adsorption Capacity (mmol/g)ConditionsRef.
Mg-MOF-1/8NH₂3.9303 K, 1 bar[1]
NH₂-UiO-66~2.5298 K, 1 bar

Visualization of Experimental Workflow and Concepts

Solvothermal Synthesis Workflow

solvothermal_synthesis cluster_prep Solution Preparation cluster_reaction Reaction cluster_processing Product Processing Metal_Salt Metal Salt (e.g., Zn(NO₃)₂·6H₂O) Mixing Mixing & Dissolving Metal_Salt->Mixing Ligand This compound Ligand->Mixing Solvent Solvent (e.g., DMF/Ethanol/H₂O) Solvent->Mixing Autoclave Sealed Autoclave Mixing->Autoclave Heating Heating (e.g., 120°C, 48h) Autoclave->Heating Filtration Filtration Heating->Filtration Washing Washing (DMF, Ethanol) Filtration->Washing Activation Activation (Vacuum Heating) Washing->Activation Final_MOF Final MOF Product Activation->Final_MOF

Caption: Workflow for the solvothermal synthesis of a MOF.

Logical Relationship of MOF Components and Properties

mof_properties cluster_components MOF Components cluster_structure Resulting Structure cluster_properties Functional Properties Metal_Node Metal Node (e.g., Zn²⁺, Cu²⁺) MOF_Structure MOF Structure (Porosity, Surface Area) Metal_Node->MOF_Structure determines geometry Organic_Ligand Organic Ligand (this compound) Organic_Ligand->MOF_Structure determines size & functionality Catalysis Catalytic Activity Organic_Ligand->Catalysis functional groups Adsorption Gas Adsorption (e.g., CO₂) Organic_Ligand->Adsorption amino group MOF_Structure->Catalysis MOF_Structure->Adsorption Drug_Delivery Drug Delivery Capacity MOF_Structure->Drug_Delivery

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 1-(4-Amino-3-methoxyphenyl)ethanone

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield and purity of 1-(4-Amino-3-methoxyphenyl)ethanone synthesis.

Troubleshooting Guides & FAQs

This section addresses common issues encountered during the synthesis of this compound, primarily focusing on the two-step synthesis involving the nitration of 4-methoxyacetophenone (acetanisole) followed by the reduction of the nitro intermediate.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes to produce this compound?

A1: There are two main synthetic routes for the preparation of this compound:

  • Route 1: Nitration and Reduction of 4-Methoxyacetophenone. This is a common and well-documented approach. It involves the nitration of commercially available 4-methoxyacetophenone to form 1-(4-methoxy-3-nitrophenyl)ethanone, followed by the reduction of the nitro group to an amine.

  • Route 2: Amination of Acetovanillone. This route starts from 1-(4-hydroxy-3-methoxyphenyl)ethanone (acetovanillone). It involves the protection of the phenolic hydroxyl group, followed by amination and subsequent deprotection. This route can be more complex due to the additional protection/deprotection steps.

Troubleshooting Common Issues

Issue 1: Low Yield in the Nitration of 4-Methoxyacetophenone

  • Possible Cause 1: Suboptimal Reaction Temperature. The nitration of aromatic compounds is highly exothermic. If the temperature is too low, the reaction may be slow and incomplete. If the temperature is too high, it can lead to the formation of undesired side products, including dinitrated compounds and oxidative degradation products.

    • Solution: Maintain a strict temperature control, typically between 0-10°C, using an ice bath. Add the nitrating agent dropwise to manage the exotherm.

  • Possible Cause 2: Incorrect Nitrating Agent or Acid Catalyst. The choice and concentration of the nitrating agent (e.g., nitric acid) and the acid catalyst (e.g., sulfuric acid) are critical. An insufficient amount of catalyst or a dilute acid can result in a low reaction rate.

    • Solution: Use a mixture of concentrated nitric acid and concentrated sulfuric acid. The sulfuric acid acts as a catalyst to generate the nitronium ion (NO₂⁺), which is the active electrophile. Ensure the use of high-purity reagents.

Issue 2: Formation of Multiple Isomers during Nitration

  • Possible Cause: The methoxy and acetyl groups on the aromatic ring direct the position of the incoming nitro group. While the desired product is the 3-nitro isomer, the formation of the 2-nitro isomer is also possible.

    • Solution: The directing effects of the substituents generally favor the formation of the 3-nitro isomer. However, to minimize the formation of other isomers, it is crucial to control the reaction conditions, particularly the temperature. Purification by column chromatography or recrystallization may be necessary to isolate the desired isomer.

Issue 3: Incomplete Reduction of the Nitro Group

  • Possible Cause 1: Inactive Catalyst or Insufficient Reducing Agent. In catalytic hydrogenation, the catalyst (e.g., Pd/C) may be old or poisoned, leading to low activity. In metal/acid reductions (e.g., Sn/HCl), an insufficient amount of the metal or acid will result in incomplete conversion.

    • Solution: For catalytic hydrogenation, use a fresh, high-quality catalyst. Ensure the reaction is carried out under a positive pressure of hydrogen. For metal/acid reductions, use a sufficient excess of the metal and acid.

  • Possible Cause 2: Formation of Intermediates. Incomplete reduction can lead to the formation of nitroso or hydroxylamine intermediates, which can complicate the purification process.

    • Solution: Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to ensure complete conversion of the starting material.

Issue 4: Difficulty in Purifying the Final Product

  • Possible Cause: Presence of Side Products and Reagents. The crude product may contain unreacted starting materials, isomeric impurities, and residual reagents from the reduction step (e.g., metal salts).

    • Solution: After the reaction is complete, a proper work-up procedure is essential. This typically involves neutralization of the acid, extraction of the product into an organic solvent, and washing to remove water-soluble impurities. The final product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.

Data Presentation

Table 1: Potential Side Products in the Nitration of 4-Methoxyacetophenone

Side Product NameChemical StructureReason for Formation
1-(4-Methoxy-2-nitrophenyl)ethanoneIsomerThe methoxy group is an ortho-, para- director, and while the para position is blocked, some ortho-substitution can occur.
1-(4-Methoxy-3,5-dinitrophenyl)ethanoneDinitrationOccurs if the reaction temperature is too high or the reaction time is too long, leading to a second nitration.
Oxidative Degradation Products-Harsh reaction conditions can lead to the oxidation of the starting material or product.

Experimental Protocols

Protocol 1: Synthesis of this compound via Nitration and Reduction of 4-Methoxyacetophenone

Step 1: Nitration of 4-Methoxyacetophenone

  • In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, cool 20 mL of concentrated sulfuric acid to 0°C in an ice-salt bath.

  • Slowly add 5.0 g of 4-methoxyacetophenone to the cold sulfuric acid with stirring, ensuring the temperature does not rise above 10°C.

  • Prepare the nitrating mixture by slowly adding 3.0 mL of concentrated nitric acid to 7.0 mL of concentrated sulfuric acid in a separate flask, keeping it cool in an ice bath.

  • Add the nitrating mixture dropwise to the solution of 4-methoxyacetophenone over 30 minutes, maintaining the reaction temperature between 0-5°C.

  • After the addition is complete, stir the reaction mixture at 0-5°C for an additional 2 hours.

  • Pour the reaction mixture slowly onto 100 g of crushed ice with stirring.

  • The solid precipitate, 1-(4-methoxy-3-nitrophenyl)ethanone, is collected by vacuum filtration, washed with cold water until the washings are neutral, and dried.

Step 2: Reduction of 1-(4-methoxy-3-nitrophenyl)ethanone

  • In a three-necked round-bottom flask, suspend 4.0 g of the crude 1-(4-methoxy-3-nitrophenyl)ethanone in 50 mL of ethanol.

  • Add 8.0 g of tin (Sn) powder to the suspension.

  • Heat the mixture to reflux and then add 20 mL of concentrated hydrochloric acid dropwise over 30 minutes.

  • Continue refluxing for 3 hours, monitoring the reaction by TLC.

  • Cool the reaction mixture to room temperature and filter to remove any unreacted tin.

  • Make the filtrate alkaline (pH > 8) by the slow addition of a concentrated sodium hydroxide solution while cooling in an ice bath.

  • The precipitated product, this compound, is collected by filtration, washed with water, and dried.

  • The crude product can be recrystallized from an ethanol/water mixture to yield a purified product.

Mandatory Visualization

SynthesisWorkflow cluster_0 Route 1: From 4-Methoxyacetophenone cluster_1 Route 2: From Acetovanillone start1 4-Methoxyacetophenone step1 Nitration (HNO₃, H₂SO₄, 0-5°C) start1->step1 intermediate1 1-(4-Methoxy-3-nitrophenyl)ethanone step1->intermediate1 step2 Reduction (Sn, HCl or H₂, Pd/C) intermediate1->step2 end1 This compound step2->end1 start2 Acetovanillone step3 Protection of -OH group start2->step3 intermediate2 Protected Acetovanillone step3->intermediate2 step4 Amination intermediate2->step4 intermediate3 Protected Amino Product step4->intermediate3 step5 Deprotection intermediate3->step5 end2 This compound step5->end2

Caption: Synthetic routes for this compound.

TroubleshootingLogic cluster_nitration Nitration Step Issues cluster_reduction Reduction Step Issues problem Low Yield or Impure Product temp Incorrect Temperature problem->temp reagents Wrong Reagent Concentration problem->reagents isomers Isomer Formation problem->isomers incomplete Incomplete Reduction problem->incomplete catalyst Inactive Catalyst problem->catalyst purification Purification Difficulty problem->purification solution_temp solution_temp temp->solution_temp Solution: Maintain 0-10°C solution_reagents solution_reagents reagents->solution_reagents Solution: Use conc. acids solution_isomers solution_isomers isomers->solution_isomers Solution: Column Chromatography solution_incomplete solution_incomplete incomplete->solution_incomplete Solution: Monitor with TLC solution_catalyst solution_catalyst catalyst->solution_catalyst Solution: Use fresh catalyst solution_purification solution_purification purification->solution_purification Solution: Recrystallization

Caption: Troubleshooting flowchart for the synthesis.

Technical Support Center: Purification of 4'-Amino-3'-methoxyacetophenone

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the purification of crude 4'-Amino-3'-methoxyacetophenone. The following sections detail common issues, purification protocols, and visual workflows to ensure a high-purity final product.

Section 1: Frequently Asked Questions (FAQs)

Q1: What is 4'-Amino-3'-methoxyacetophenone and what are its physical properties?

A1: 4'-Amino-3'-methoxyacetophenone (also known as 4-acetyl-2-methoxyaniline) is an aromatic organic compound. Its physical and chemical properties are summarized below.

Table 1: Physical and Chemical Properties of 4'-Amino-3'-methoxyacetophenone

PropertyValue
Molecular Formula C₉H₁₁NO₂
Molar Mass 165.19 g/mol
CAS Number 22106-40-7
Appearance Typically a solid (e.g., powder or crystals)
Solubility Generally soluble in polar organic solvents like ethanol, methanol, and ethyl acetate. Limited solubility in non-polar solvents like hexane.

Q2: What are the common impurities in crude 4'-Amino-3'-methoxyacetophenone?

A2: Impurities largely depend on the synthetic route. Common impurities may include:

  • Unreacted Starting Materials: Such as 3'-methoxyacetophenone or the corresponding nitro-precursor (4'-nitro-3'-methoxyacetophenone) if the synthesis involves a reduction step.

  • Regioisomers: Depending on the directing effects of the substituents during synthesis, other isomers may form.

  • Reaction Byproducts: Side-products from incomplete reactions or side reactions.

  • Oxidation Products: Aromatic amines can be susceptible to oxidation, leading to the formation of colored impurities.[1]

Q3: What are the primary recommended purification techniques?

A3: The two most effective and commonly used purification techniques for 4'-Amino-3'-methoxyacetophenone are recrystallization and flash column chromatography.

  • Recrystallization is ideal for removing small amounts of impurities from a solid crude product.

  • Flash Column Chromatography is better for separating the desired product from impurities with similar solubility or when multiple components are present in the crude mixture.[2]

Q4: How can I assess the purity of the final product?

A4: Purity can be assessed using several standard analytical techniques:

  • Thin-Layer Chromatography (TLC): A quick method to check for the presence of multiple components. A pure compound should ideally show a single spot.

  • Melting Point Analysis: A pure crystalline solid will have a sharp and narrow melting point range. Impurities typically depress and broaden the melting point range.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the chemical structure and identify the presence of impurities.

Section 2: Troubleshooting Guides

This section addresses specific issues that may be encountered during the purification process.

Problem 1: Low Recovery After Recrystallization

  • Q: My final yield after recrystallization is very low. What went wrong?

  • A: Low recovery is a common issue. The table below outlines potential causes and solutions.[3][4]

Table 2: Troubleshooting Low Recrystallization Yield

Potential CauseSuggested Solution
Too much solvent was used. Evaporate some of the solvent from the mother liquor and cool again to recover more product.[5] For future attempts, use the minimum amount of hot solvent required to fully dissolve the crude product.
The chosen solvent is too good. The compound remains highly soluble even at low temperatures. Select a different solvent or use a solvent/anti-solvent system.
Premature crystallization. The compound crystallized on the filter paper or in the funnel during hot filtration.[5] Ensure the funnel is pre-heated and use a slight excess of hot solvent, then evaporate to the saturation point before cooling.
Cooling was not sufficient. Cool the flask in an ice-water bath after it has reached room temperature to maximize crystal formation.

Problem 2: "Oiling Out" During Recrystallization

  • Q: My compound is separating as an oil instead of forming crystals. How can I fix this?

  • A: "Oiling out" occurs when the solid melts in the hot solvent or separates from a supersaturated solution as a liquid.[6] This is common for compounds with low melting points or when high concentrations of impurities are present.[5]

    • Re-heat and Add More Solvent: Re-heat the solution until the oil dissolves completely, then add a small amount of additional hot solvent before allowing it to cool slowly.[6]

    • Reduce Cooling Rate: Allow the solution to cool to room temperature very slowly before moving it to an ice bath. Rapid cooling encourages oil formation.[3][6]

    • Use a Seed Crystal: Add a tiny crystal of the pure compound to the cooled solution to induce crystallization.[6]

    • Scratch the Flask: Use a glass rod to scratch the inside of the flask at the surface of the solution to create nucleation sites.[3]

Problem 3: Poor Separation in Column Chromatography

  • Q: My compounds are not separating well on the column. What can I do?

  • A: Effective separation depends on proper technique and solvent selection.[2]

Table 3: Troubleshooting Poor Column Chromatography Separation

Potential CauseSuggested Solution
Incorrect Solvent System. The polarity of the eluent is too high (all compounds elute quickly) or too low (compounds don't move). Optimize the solvent system using TLC to achieve a target Rf value of ~0.3 for the desired compound.[2] A mixture of a non-polar solvent (e.g., hexane) and a polar solvent (e.g., ethyl acetate) is common.[7]
Column Overloading. Too much sample was loaded onto the column, leading to broad, overlapping bands. Use a larger column or reduce the amount of sample. A general rule is to use 20-50 times the weight of silica gel to the sample weight.[2]
Poor Column Packing. Cracks or channels in the silica gel lead to poor separation. Ensure the column is packed uniformly without air bubbles. The wet packing method is often more reliable.[8]
Sample is Insoluble in Eluent. The sample precipitates at the top of the column and does not move. Load the sample by dissolving it in a minimal amount of a slightly more polar solvent or use the "dry-loading" method.[9]
Compound Tailing. The compound elutes over many fractions. For polar compounds like amines, this can be due to strong interaction with the acidic silica gel. Adding a small amount of triethylamine or using a solvent system with ammonia in methanol can help.[7][10]

Section 3: Experimental Protocols

Protocol 1: Purification by Recrystallization

  • Solvent Selection: In a small test tube, test the solubility of a small amount of crude 4'-Amino-3'-methoxyacetophenone in various solvents (e.g., ethanol, methanol, water, ethyl acetate/hexane mixtures). An ideal solvent will dissolve the compound when hot but not when cold.

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add the chosen solvent dropwise while heating the mixture (e.g., on a hot plate) and swirling until the solid just dissolves. Use the minimum amount of hot solvent necessary.

  • Decolorization (Optional): If the solution is highly colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Reheat the mixture to boiling for a few minutes.

  • Hot Filtration (Optional): If charcoal or other insoluble impurities are present, perform a hot filtration using a pre-heated funnel and fluted filter paper to remove them.

  • Crystallization: Cover the flask and allow the clear filtrate to cool slowly to room temperature. Once at room temperature, place the flask in an ice bath for at least 20 minutes to maximize crystal formation.

  • Collection: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals in a vacuum oven or desiccator to remove all traces of solvent.

Protocol 2: Purification by Flash Column Chromatography

  • Solvent System Selection: Use TLC to determine the optimal eluent (solvent system). Test various ratios of a non-polar solvent (e.g., hexane) and a polar solvent (e.g., ethyl acetate). The ideal system should give the desired product an Rf value of approximately 0.2-0.4 and good separation from impurities.[10]

  • Column Packing: Secure a glass column vertically. Add a small plug of cotton or glass wool to the bottom. Add a thin layer of sand. Prepare a slurry of silica gel in the initial, least polar eluent. Pour the slurry into the column, tapping the side gently to ensure even packing without air bubbles.[8] Add another layer of sand on top of the silica bed.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent. Carefully pipette the solution onto the top layer of sand. Alternatively, for less soluble compounds, perform "dry loading" by adsorbing the compound onto a small amount of silica gel, evaporating the solvent, and adding the resulting free-flowing powder to the top of the column.[9]

  • Elution: Carefully add the eluent to the column. Apply gentle pressure (using a pump or inert gas) to push the solvent through the column at a steady rate.

  • Fraction Collection: Collect the eluting solvent in a series of labeled test tubes or flasks.

  • Analysis: Monitor the collected fractions by TLC to identify which ones contain the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified 4'-Amino-3'-methoxyacetophenone.

Section 4: Visual Workflows

The following diagrams illustrate key decision-making and experimental processes for purification.

G start Crude 4'-Amino-3'-methoxyacetophenone check_solid Is the crude product a solid? start->check_solid check_purity Assess purity by TLC. Single major spot? check_solid->check_purity  Yes dissolve_extract Dissolve in Organic Solvent & Perform Liquid-Liquid Extraction check_solid->dissolve_extract No (Oil/Tar) recrystallize Perform Recrystallization check_purity->recrystallize Yes column Perform Flash Column Chromatography check_purity->column No (Multiple Spots) final_product Pure Product recrystallize->final_product column->final_product dissolve_extract->column

Caption: Workflow for selecting a suitable purification method.

G start Begin Recrystallization: Dissolve crude solid in minimum hot solvent. cool Allow solution to cool slowly. start->cool crystals_form Do crystals form? cool->crystals_form oil_forms Does an oil separate? crystals_form->oil_forms No filter Collect crystals by vacuum filtration. crystals_form->filter Yes no_crystals Troubleshoot: - Too much solvent? - Scratch flask - Add seed crystal oil_forms->no_crystals No reheat Troubleshoot: - Reheat solution - Add more solvent - Cool more slowly oil_forms->reheat Yes no_crystals->start Retry reheat->cool Retry Cooling end Dry Pure Crystals filter->end

Caption: Troubleshooting flowchart for the recrystallization process.

G step1 1. Select Solvent System (Eluent) using TLC step2 2. Pack Column with Silica Gel Slurry step1->step2 step3 3. Load Crude Sample (Wet or Dry Loading) step2->step3 step4 4. Elute with Solvent System under Pressure step3->step4 step5 5. Collect Fractions Sequentially step4->step5 step6 6. Analyze Fractions by TLC step5->step6 step7 7. Combine Pure Fractions & Evaporate Solvent step6->step7 step8 Pure Product step7->step8

Caption: Experimental workflow for flash column chromatography.

References

Technical Support Center: Synthesis of 1-(4-Amino-3-methoxyphenyl)ethanone

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 1-(4-Amino-3-methoxyphenyl)ethanone.

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes to produce this compound?

A1: The most prevalent synthetic strategy involves a two-step process:

  • Nitration: Introduction of a nitro group at the 4-position of a substituted acetophenone, typically starting from 3-methoxyacetophenone or a protected precursor like N-(3-methoxyphenyl)acetamide.

  • Reduction: Selective reduction of the nitro group to an amine without affecting the ketone functionality.

Q2: What are the critical parameters to control during the nitration step?

A2: Temperature and the choice of nitrating agent are crucial. The nitration reaction is highly exothermic, and maintaining a low temperature (typically between -10°C and 0°C) is essential to control the reaction rate and minimize the formation of unwanted side products[1]. The regioselectivity of the nitration can be a challenge due to the directing effects of the existing substituents on the aromatic ring[1].

Q3: Which reducing agents are recommended for the selective reduction of the nitro group?

A3: Several reducing agents can be employed for the chemoselective reduction of the nitro group in the presence of a ketone. Common choices include:

  • Tin(II) chloride (SnCl2) in an acidic medium.

  • Catalytic hydrogenation using palladium on carbon (Pd/C) with a suitable hydrogen source like hydrogen gas or hydrazine[2].

  • Zinc dust with ammonium chloride (Zn/NH4Cl)[2]. It is important to avoid reagents like sodium borohydride (NaBH4) in ethanol, which may preferentially reduce the carbonyl group[2].

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low yield of the desired 1-(3-methoxy-4-nitrophenyl)ethanone intermediate - Formation of isomeric byproducts due to lack of regioselectivity during nitration. Direct nitration of 3-methoxyacetophenone can lead to a mixture of isomers. - Incomplete reaction.- Employ a starting material with a strongly directing group to favor nitration at the desired position. - Carefully control the reaction temperature during the addition of the nitrating agent to minimize side reactions[1]. - Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to ensure completion[1].
Presence of multiple spots on TLC after the reduction step - Incomplete reduction of the nitro group. - Reduction of the ketone group in addition to the nitro group. - Presence of unreacted starting material or isomeric impurities from the previous step.- Increase the reaction time or the amount of the reducing agent. - Choose a more chemoselective reducing agent. For instance, Sn/HCl is known to selectively reduce the nitro group without affecting the carbonyl group[2]. - Ensure the purity of the nitro-intermediate before proceeding with the reduction step. Purification can be achieved by recrystallization or column chromatography[1].
Difficulty in purifying the final product - Co-elution of isomeric impurities during column chromatography. - Similar solubility of the product and byproducts, making recrystallization challenging.- Optimize the solvent system for column chromatography to improve separation. - Consider derivatization of the amino group to alter the polarity of the product, facilitating separation, followed by deprotection. - For structurally similar compounds, detailed characterization of isomeric impurities has been reported, which can aid in their identification and the development of purification strategies[3].
Product degradation - The amino group in the final product can be susceptible to oxidation.- Store the purified product under an inert atmosphere (e.g., nitrogen or argon) and at low temperatures. - Use degassed solvents for storage and subsequent reactions.

Experimental Protocols

Synthesis of 1-(3-methoxy-4-nitrophenyl)ethanone (Intermediate)

A general procedure for the nitration of an electron-rich acetophenone involves the following steps[1]:

  • Dissolve the starting material (e.g., 3-methoxyacetophenone) in a suitable solvent such as acetic anhydride or dichloromethane.

  • Cool the solution to a low temperature, typically between -10°C and 0°C, using an ice-salt bath.

  • Slowly add the nitrating agent (e.g., a mixture of nitric acid and sulfuric acid) dropwise while vigorously stirring and maintaining the low temperature.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Quench the reaction by carefully pouring the mixture onto crushed ice.

  • Extract the product with an organic solvent.

  • Wash the organic layer, dry it over an anhydrous salt (e.g., Na2SO4), and concentrate it under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization to isolate the desired 1-(3-methoxy-4-nitrophenyl)ethanone[1].

Synthesis of this compound (Final Product)

The reduction of the nitro intermediate can be carried out as follows, using tin and hydrochloric acid as an example[2]:

  • Dissolve the 1-(3-methoxy-4-nitrophenyl)ethanone in a suitable solvent like ethanol.

  • Add an excess of tin powder (Sn) to the solution.

  • Add concentrated hydrochloric acid (HCl) portion-wise while stirring. The reaction is exothermic and may require cooling to maintain a moderate temperature.

  • After the addition is complete, heat the mixture at reflux until the reaction is complete (monitored by TLC).

  • Cool the reaction mixture and neutralize it with a base (e.g., NaOH or NaHCO3) to precipitate the tin salts.

  • Filter the mixture to remove the inorganic salts.

  • Extract the filtrate with an organic solvent.

  • Dry the combined organic extracts and remove the solvent under reduced pressure to obtain the crude this compound.

  • Purify the product by recrystallization or column chromatography.

Visualizations

Reaction Pathway and Potential Side Reactions

Synthesis_Side_Reactions start 3-Methoxyacetophenone nitro_intermediate 1-(3-Methoxy-4-nitrophenyl)ethanone start->nitro_intermediate Nitration (HNO₃, H₂SO₄) isomer_nitration Isomeric Nitroacetophenones (e.g., 5-nitro, 6-nitro) start->isomer_nitration Side Reaction (Poor Regioselectivity) final_product This compound nitro_intermediate->final_product Selective Reduction (e.g., Sn/HCl) over_reduction 1-(4-Amino-3-methoxyphenyl)ethanol nitro_intermediate->over_reduction Side Reaction (Over-reduction of Ketone)

Caption: Synthetic pathway of this compound and potential side reactions.

Experimental Workflow

Experimental_Workflow start_material Start with 3-Methoxyacetophenone nitration Nitration Reaction start_material->nitration workup1 Quenching and Extraction nitration->workup1 purification1 Purification of Nitro Intermediate (Chromatography/Recrystallization) workup1->purification1 reduction Selective Reduction purification1->reduction workup2 Neutralization and Extraction reduction->workup2 purification2 Final Product Purification (Chromatography/Recrystallization) workup2->purification2 final_product This compound purification2->final_product

Caption: General experimental workflow for the synthesis of this compound.

References

Technical Support Center: Optimization of Reaction Conditions for 4-Acetyl-2-methoxyaniline Derivatization

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the derivatization of 4-Acetyl-2-methoxyaniline. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance for optimizing reaction conditions and troubleshooting common experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What is the primary purpose of derivatizing 4-Acetyl-2-methoxyaniline?

Derivatization is a chemical modification process used to convert a compound into a product (derivative) of similar chemical structure. For 4-Acetyl-2-methoxyaniline, the primary amine group is often acetylated. This is done for several reasons:

  • To act as a protecting group: The acetyl group reduces the reactivity of the amine, preventing unwanted side reactions during subsequent synthetic steps like electrophilic aromatic substitution.[1][2]

  • To improve analytical characteristics: Derivatization can increase the volatility and thermal stability of the molecule, making it more suitable for analysis by Gas Chromatography-Mass Spectrometry (GC-MS).[3][4] It can also improve chromatographic peak shape and resolution.[4]

  • To aid in purification and identification: The resulting acetamide is typically a crystalline solid, which is often easier to purify by recrystallization than the starting amine. The melting point of the derivative can be used for characterization.[5]

Q2: Which acetylating agent is best for this reaction: acetic anhydride or acetyl chloride?

Both acetic anhydride and acetyl chloride are commonly used for acetylation. The choice depends on the reactivity of the substrate and the desired reaction conditions.

  • Acetic Anhydride: This is the most common and cost-effective reagent for acetylating anilines.[2] It is reactive enough for many anilines, including activated ones like 4-Acetyl-2-methoxyaniline. Reactions are often performed in acetic acid or other suitable solvents.[2][6]

  • Acetyl Chloride: This is a more reactive acylating agent than acetic anhydride.[7] It is a good choice if the reaction with acetic anhydride is slow or results in low yields, particularly with sterically hindered or deactivated anilines. A base, such as pyridine or triethylamine, is often used to neutralize the HCl byproduct.[4]

Q3: Is a catalyst necessary for the acetylation of 4-Acetyl-2-methoxyaniline?

For many anilines, a catalyst is not strictly necessary, especially when using a reactive agent like acetyl chloride. However, for less reactive or sterically hindered anilines, a catalyst can significantly improve the reaction rate and yield.[7] 4-(Dimethylaminopyridine) (DMAP) is a highly effective nucleophilic catalyst that reacts with the acylating agent to form a more potent acylating intermediate.[7]

Q4: What are common side products and how can they be minimized?

The most common side reaction is diacylation, where two acetyl groups are added to the nitrogen atom. This is more likely to occur under forcing reaction conditions or with a large excess of a highly reactive acetylating agent.[7]

  • Mitigation Strategy: To avoid diacylation, use a stoichiometric amount (or a slight excess) of the acetylating agent and add it slowly to the reaction mixture.[7] Monitoring the reaction by Thin Layer Chromatography (TLC) can help determine the optimal reaction time to maximize the desired mono-acetylated product.

Troubleshooting Guide

Problem: Low or no yield of the desired N-(4-acetyl-2-methoxyphenyl)acetamide.

Low yields are a common issue, often stemming from steric hindrance from the ortho-methoxy group and the acetyl group on the aniline ring, which reduces the nucleophilicity of the amine.[7] Follow this troubleshooting workflow to optimize your reaction.

G start Low Yield Detected check_reagents 1. Verify Reagent Purity & Stoichiometry - Is aniline starting material pure? - Is acylating agent fresh? - Are equivalents correct (1.1-2.0 eq)? start->check_reagents increase_reactivity 2. Increase Acylating Agent Reactivity - Switch from Acetic Anhydride to Acetyl Chloride. check_reagents->increase_reactivity Reagents OK add_catalyst 3. Add a Nucleophilic Catalyst - Add 0.1 eq of DMAP to accelerate the reaction. increase_reactivity->add_catalyst Still low yield success Yield Improved increase_reactivity->success increase_temp 4. Increase Reaction Temperature - Incrementally increase temperature (e.g., from RT to 50°C, then to 100°C). - Monitor for degradation. add_catalyst->increase_temp Still low yield add_catalyst->success extend_time 5. Extend Reaction Time - Monitor reaction by TLC for several hours. increase_temp->extend_time Still low yield increase_temp->success extend_time->success Yield improves

Caption: Troubleshooting workflow for low reaction yield.

Problem: The reaction is slow or does not go to completion.

This is often related to the issues causing low yields.

  • Solution 1: Increase Stoichiometry: Using a larger excess of the acylating agent (e.g., 2-3 equivalents) can help drive the reaction to completion.[7]

  • Solution 2: Increase Temperature: Gently heating the reaction mixture can significantly increase the reaction rate. Temperatures between 50-115°C have been reported for similar acetylations.[8][9][10] However, monitor for potential side product formation at higher temperatures.

  • Solution 3: Use a More Potent Acylating System: As mentioned in the FAQ, switching from acetic anhydride to acetyl chloride, or adding a catalyst like DMAP, will create a more reactive system to overcome the activation energy barrier.[7]

Experimental Protocols

Protocol 1: Acetylation using Acetic Anhydride in Acetic Acid

This protocol is adapted from procedures for the acetylation of similar methoxy-substituted anilines.[10]

Workflow Diagram:

G cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Workup & Purification A Dissolve Amine in Acetic Acid B Add Acetic Anhydride A->B C Heat Mixture (e.g., 115°C, 2-6h) B->C D Monitor by TLC C->D E Cool to RT D->E F Precipitate in Ice Water E->F G Filter Product F->G H Recrystallize G->H

Caption: General workflow for acetylation of an aromatic amine.

Methodology:

  • Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 4-Acetyl-2-methoxyaniline (1.0 eq) and glacial acetic acid (approx. 2.5 eq).[10]

  • Reagent Addition: Add acetic anhydride (1.1-1.5 eq) to the mixture.

  • Reaction: Heat the mixture to a temperature between 80-115°C and maintain for 2-6 hours.[10]

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Workup: Allow the reaction mixture to cool to room temperature. Slowly pour the mixture onto crushed ice with vigorous stirring to precipitate the product.[10]

  • Isolation: Collect the solid product by vacuum filtration and wash the filter cake with cold deionized water.

  • Purification: Dry the crude product. If necessary, purify further by recrystallization from a suitable solvent like aqueous ethanol.[11]

Protocol 2: Catalytic Acetylation using Acyl Chloride and DMAP

This protocol is recommended for situations where the aniline is particularly unreactive.[7]

Methodology:

  • Setup: Dissolve 4-Acetyl-2-methoxyaniline (1.0 eq), a non-nucleophilic base like triethylamine (1.2 eq), and a catalytic amount of DMAP (0.1 eq) in an inert aprotic solvent (e.g., dichloromethane, THF) in a flask under an inert atmosphere (e.g., Nitrogen).

  • Cooling: Cool the reaction mixture to 0°C in an ice bath.

  • Reagent Addition: Add acetyl chloride (1.1 eq) dropwise to the stirred solution.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.[7]

  • Quenching: Upon completion, carefully quench the reaction by the slow addition of water at 0°C.

  • Extraction: Extract the product with a suitable organic solvent (e.g., ethyl acetate). Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Purification: Concentrate the solvent under reduced pressure and purify the crude product by column chromatography or recrystallization.[7]

Data Presentation: Reaction Condition Comparison

The following table summarizes various conditions reported for the acetylation of anilines, which can serve as a starting point for optimizing the derivatization of 4-Acetyl-2-methoxyaniline.

SubstrateAcetylating Agent (eq)CatalystSolventTemperature (°C)TimeRef.
p-AnisidineAcetic Anhydride (1.1)NoneAcetic Acid / Water0 - 5N/A[11]
4-MethoxyanilineAcetic Anhydride (1.0-2.0)NoneN/A0 - 10030s - 3h[6]
o-MethoxyanilineGlacial Acetic Acid (2.5)NoneGlacial Acetic Acid1156h[10]
AnilineAcetic Anhydride (1.2)Sodium AcetateWater / HClIce Bath -> RTN/A[5]
Hindered AnilinesAcyl Chloride (1.1)DMAP (cat.)Dichloromethane0 -> RT2 - 4h[7]

References

Overcoming solubility issues with 1-(4-Amino-3-methoxyphenyl)ethanone in organic solvents

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming solubility challenges with 1-(4-Amino-3-methoxyphenyl)ethanone in organic solvents.

Frequently Asked Questions (FAQs)

Q1: What are the general solubility characteristics of this compound?

A1: this compound is a moderately polar molecule. Its solubility is influenced by the presence of an aromatic ring, a ketone group, an amino group, and a methoxy group. The amino group can act as a hydrogen bond donor, while the ketone and methoxy groups can act as hydrogen bond acceptors. Generally, it is expected to have better solubility in polar organic solvents compared to nonpolar ones.

Q2: In which organic solvents is this compound likely to be most soluble?

A2: Based on the principle of "like dissolves like," this compound is predicted to be most soluble in polar aprotic solvents such as dimethyl sulfoxide (DMSO) and N,N-dimethylformamide (DMF), and in polar protic solvents like methanol and ethanol. Its solubility is expected to be lower in less polar solvents like acetone and significantly lower in nonpolar solvents such as toluene and hexane.

Q3: Why is my compound not dissolving even in a recommended solvent?

A3: Several factors could be at play:

  • Concentration: You may be exceeding the compound's solubility limit in that specific solvent at the current temperature.

  • Purity of the Solvent: The presence of impurities, especially water, in the organic solvent can significantly reduce the solubility of the compound.

  • Compound Purity: Impurities in the this compound itself can affect its solubility characteristics.

  • Temperature: Solubility is temperature-dependent. For many solids, solubility increases with temperature.

  • Kinetic vs. Thermodynamic Solubility: You might be observing the lower thermodynamic solubility, where the solution is at equilibrium, as opposed to a higher, less stable kinetic solubility.

Q4: Can I use heat to dissolve my compound?

A4: Yes, gently heating the solution can often increase the solubility of this compound. However, be cautious as excessive heat can lead to solvent evaporation or degradation of the compound. It is advisable to use a sealed container and monitor the temperature closely. After dissolution at a higher temperature, the compound may precipitate out upon cooling if the solution is supersaturated at the lower temperature.

Troubleshooting Guides

Issue 1: The compound is poorly soluble in the desired non-polar or moderately polar organic solvent.

This is a common challenge due to the polar nature of the amino and methoxy groups.

dot

Troubleshooting_Poor_Solubility start Start: Poor solubility in desired solvent cosolvent Strategy 1: Co-solvent Addition Add a small percentage (5-20%) of a polar aprotic solvent (e.g., DMSO, DMF) in which the compound is highly soluble. start->cosolvent cosolvent_check Did solubility improve? cosolvent->cosolvent_check ph_adjust Strategy 2: pH Adjustment (if applicable) For reactions where aqueous phases are present or subsequent steps involve water, consider pH modification. ph_check Is the reaction medium compatible with acidic conditions? ph_adjust->ph_check salt_form Strategy 3: Salt Formation Convert the amine to a more soluble salt (e.g., hydrochloride). salt_check Is the salt form suitable for the downstream application? salt_form->salt_check cosolvent_check->ph_adjust No success Success: Compound is solubilized cosolvent_check->success Yes ph_check->salt_form Yes failure Failure: Explore alternative solvents or synthetic routes ph_check->failure No salt_check->success Yes salt_check->failure No

Caption: Troubleshooting logic for poor solubility.

Issue 2: The compound precipitates out of solution over time.

This often occurs when a supersaturated solution is created, for example, by cooling a solution that was heated to dissolve the compound.

Troubleshooting_Precipitation start Start: Compound precipitates over time check_saturation Is the solution supersaturated? |{Was the compound dissolved at a higher temperature and then cooled?} start->check_saturation reduce_concentration Reduce Concentration |{Prepare a less concentrated solution within the thermodynamic solubility limit at the working temperature.} check_saturation->reduce_concentration Yes check_evaporation Is solvent evaporation a possibility? check_saturation->check_evaporation No use_cosolvent Use a Co-solvent System |{A co-solvent can help stabilize the compound in solution.} reduce_concentration->use_cosolvent If still precipitating success Success: Stable solution achieved reduce_concentration->success use_cosolvent->success seal_container Seal the Container |{Ensure the container is tightly sealed to prevent solvent loss.} check_evaporation->seal_container Yes reassess Re-evaluate solvent system check_evaporation->reassess No seal_container->success

Caption: Workflow for qualitative solubility testing.

Protocol 2: Enhancing Solubility with a Co-solvent

Objective: To increase the solubility of this compound in a target solvent by adding a small amount of a co-solvent.

Materials:

  • This compound

  • Target organic solvent (where solubility is low)

  • Co-solvent (e.g., DMSO or DMF, where solubility is high)

  • Graduated cylinders or pipettes

  • Stir plate and magnetic stir bar

Procedure:

  • Prepare a suspension of the compound in the target solvent at the desired concentration.

  • While stirring, add the co-solvent dropwise.

  • Continue adding the co-solvent until the solid completely dissolves.

  • Note the final percentage (v/v) of the co-solvent required for dissolution.

  • It is recommended to keep the co-solvent concentration below 20% to maintain the properties of the primary solvent.

Protocol 3: Enhancing Solubility through pH Adjustment (for aqueous solutions)

Objective: To increase the aqueous solubility of this compound by protonating the amino group.

Materials:

  • This compound

  • Deionized water or buffer

  • Dilute hydrochloric acid (e.g., 1 M HCl)

  • pH meter or pH paper

  • Stir plate and magnetic stir bar

Procedure:

  • Suspend the compound in the aqueous medium.

  • While stirring, slowly add dilute HCl dropwise.

  • Monitor the pH of the solution.

  • Continue adding acid until the solid dissolves. The amino group will be protonated to form the more soluble ammonium salt.

  • Record the pH at which complete dissolution occurs.

Protocol 4: Preparation of the Hydrochloride Salt

Objective: To convert the free base of this compound to its hydrochloride salt to improve solubility in polar solvents.

Materials:

  • This compound

  • Anhydrous diethyl ether or other suitable non-polar solvent

  • Concentrated hydrochloric acid

  • Ice bath

  • Drying apparatus (e.g., vacuum desiccator)

Procedure:

  • Dissolve the this compound in a minimal amount of anhydrous diethyl ether.

  • Cool the solution in an ice bath.

  • Slowly add a stoichiometric amount of concentrated hydrochloric acid dropwise while stirring.

  • The hydrochloride salt should precipitate out of the solution.

  • Collect the precipitate by filtration.

  • Wash the salt with a small amount of cold, anhydrous diethyl ether.

  • Dry the salt under vacuum.

Salt_Formation_Workflow start Start: Prepare Hydrochloride Salt dissolve Dissolve free base in anhydrous diethyl ether start->dissolve cool Cool solution in an ice bath dissolve->cool add_hcl Slowly add concentrated HCl cool->add_hcl precipitate Precipitate forms add_hcl->precipitate filter Filter to collect the salt precipitate->filter wash Wash with cold anhydrous diethyl ether filter->wash dry Dry under vacuum wash->dry end End: Obtain Hydrochloride Salt dry->end

How to prevent oxidation of 4'-Amino-3'-methoxyacetophenone

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the oxidation of 4'-Amino-3'-methoxyacetophenone. The following troubleshooting guides and FAQs address common issues encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: My 4'-Amino-3'-methoxyacetophenone solution has turned a yellow/brown color. What is the cause?

A1: The discoloration of your 4'-Amino-3'-methoxyacetophenone solution is a strong indicator of oxidation. The ortho-aminophenol moiety in the molecule is susceptible to oxidation, which leads to the formation of colored quinone-imine species and their subsequent polymerization into more complex, highly colored products.

Q2: What are the primary factors that accelerate the oxidation of 4'-Amino-3'-methoxyacetophenone?

A2: Several factors can accelerate the oxidation of 4'-Amino-3'-methoxyacetophenone:

  • Exposure to Oxygen: Atmospheric oxygen is the primary oxidizing agent.

  • Exposure to Light: UV and visible light can provide the energy to initiate and propagate oxidative reactions.

  • Elevated Temperature: Higher temperatures increase the rate of chemical reactions, including oxidation.

  • High pH (Alkaline Conditions): In alkaline solutions, the phenolic hydroxyl group is deprotonated, making the molecule more susceptible to oxidation.

  • Presence of Metal Ions: Trace amounts of metal ions, such as copper (Cu²⁺) and iron (Fe³⁺), can act as catalysts for oxidation.

Q3: How should I store 4'-Amino-3'-methoxyacetophenone to ensure its stability?

A3: To maximize the shelf-life of 4'-Amino-3'-methoxyacetophenone, both in solid form and in solution, the following storage conditions are recommended:

  • Solid Form: Store the solid compound in a tightly sealed, amber glass vial in a cool, dry, and dark place. For long-term storage, consider placing the vial inside a desiccator under an inert atmosphere (e.g., nitrogen or argon).

  • Solutions: It is highly recommended to prepare solutions fresh for each experiment. If short-term storage is necessary, dissolve the compound in a deoxygenated solvent, blanket the headspace of the vial with an inert gas, and store at -20°C or below in a light-protected container.

Q4: What antioxidants can I use to prevent the oxidation of 4'-Amino-3'-methoxyacetophenone in solution?

A4: The addition of antioxidants to your solutions can significantly inhibit oxidation. The choice of antioxidant may depend on the solvent system and the specific requirements of your experiment. Common and effective antioxidants include:

  • Ascorbic Acid (Vitamin C): A water-soluble antioxidant that is effective at low concentrations.

  • Sodium Metabisulfite: A strong reducing agent often used to stabilize solutions against oxidation.

  • Butylated Hydroxytoluene (BHT): A lipid-soluble antioxidant suitable for organic solvents.

Troubleshooting Guides

Issue 1: Rapid discoloration of the compound in solution during an experiment.

  • Possible Cause: The solvent may contain dissolved oxygen, or the experimental setup allows for continuous exposure to air.

  • Solution:

    • Deoxygenate Solvents: Before preparing your solution, sparge the solvent with an inert gas (nitrogen or argon) for at least 15-30 minutes to remove dissolved oxygen.

    • Work Under an Inert Atmosphere: If possible, conduct your experiment in a glove box or under a continuous flow of an inert gas to minimize contact with atmospheric oxygen.

    • Add an Antioxidant: Incorporate a suitable antioxidant into your solvent before dissolving the 4'-Amino-3'-methoxyacetophenone.

Issue 2: Inconsistent results in assays using 4'-Amino-3'-methoxyacetophenone.

  • Possible Cause: Degradation of the compound may be occurring, leading to a lower effective concentration of the active molecule and the presence of interfering degradation products.

  • Solution:

    • Verify Compound Purity: Before use, check the appearance of your solid 4'-Amino-3'-methoxyacetophenone. If it is discolored, it may have already degraded.

    • Prepare Fresh Solutions: Always prepare solutions of 4'-Amino-3'-methoxyacetophenone immediately before use. Avoid using solutions that have been stored for extended periods, even if refrigerated.

    • Use a Stability-Indicating Analytical Method: Employ an analytical technique, such as HPLC, to monitor the purity of your compound over the course of your experiment. This will allow you to quantify any degradation that occurs.

Quantitative Data Summary

While specific quantitative stability data for 4'-Amino-3'-methoxyacetophenone is not extensively available in the literature, the following table summarizes the general stability of ortho-aminophenol derivatives under various stress conditions, which is expected to be predictive for 4'-Amino-3'-methoxyacetophenone.

Stress ConditionExpected Stability of 4'-Amino-3'-methoxyacetophenoneRecommendations for Prevention
Acidic (e.g., 0.1 M HCl) Generally more stable than in alkaline conditions.Use buffered solutions to maintain a slightly acidic to neutral pH.
Alkaline (e.g., 0.1 M NaOH) Highly susceptible to rapid oxidation and degradation.Avoid alkaline conditions. If necessary, work at low temperatures and under an inert atmosphere.
Oxidative (e.g., 3% H₂O₂) Prone to significant degradation.Add antioxidants and work in an oxygen-free environment.
Thermal (e.g., 60°C) Degradation rate increases with temperature.Conduct experiments at the lowest feasible temperature.
Photolytic (UV/Vis Light) Susceptible to light-induced oxidation.Use amber glassware or protect vessels with aluminum foil.

Experimental Protocols

Protocol 1: Forced Degradation Study of 4'-Amino-3'-methoxyacetophenone

This protocol outlines a forced degradation study to investigate the stability of 4'-Amino-3'-methoxyacetophenone under various stress conditions.

Materials:

  • 4'-Amino-3'-methoxyacetophenone

  • Methanol (HPLC grade)

  • Water (HPLC grade)

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • Amber HPLC vials

Procedure:

  • Prepare a Stock Solution: Accurately weigh and dissolve 4'-Amino-3'-methoxyacetophenone in methanol to prepare a 1 mg/mL stock solution.

  • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 1 M HCl. Incubate at 60°C for 24 hours in a water bath.

  • Alkaline Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 1 M NaOH. Incubate at room temperature for 4 hours.

  • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Keep at room temperature for 24 hours, protected from light.

  • Thermal Degradation: Place an amber vial containing 1 mL of the stock solution in an oven at 60°C for 48 hours.

  • Photodegradation: Expose a clear vial containing 1 mL of the stock solution to direct sunlight or a photostability chamber for 24 hours.

  • Sample Analysis: After the specified time, neutralize the acidic and basic samples, and dilute all samples with the mobile phase to a suitable concentration for HPLC analysis.

Protocol 2: Stability-Indicating HPLC Method for 4'-Amino-3'-methoxyacetophenone

This protocol describes a representative reversed-phase HPLC method for the analysis of 4'-Amino-3'-methoxyacetophenone and its potential degradation products.

Instrumentation and Conditions:

ParameterSpecification
HPLC System A standard HPLC system with a UV detector
Column C18, 4.6 x 250 mm, 5 µm particle size
Mobile Phase Acetonitrile and 20 mM Potassium Phosphate buffer (pH 3.0)
Gradient Elution 10% Acetonitrile for 5 min, then ramp to 90% Acetonitrile over 15 min, hold for 5 min, then return to initial conditions
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection Wavelength 280 nm
Injection Volume 10 µL

Procedure:

  • Mobile Phase Preparation: Prepare the phosphate buffer and filter it through a 0.45 µm membrane filter. Mix the mobile phase components and degas before use.

  • Standard Preparation: Prepare a standard solution of 4'-Amino-3'-methoxyacetophenone in the mobile phase at a known concentration (e.g., 10 µg/mL).

  • Sample Preparation: Dilute the samples from the forced degradation study with the mobile phase to fall within the linear range of the method.

  • Analysis: Inject the standard and sample solutions into the HPLC system and record the chromatograms. The method should be able to separate the parent peak of 4'-Amino-3'-methoxyacetophenone from any degradation product peaks.

Visualizations

cluster_Oxidation_Pathway Potential Oxidation Pathway of 4'-Amino-3'-methoxyacetophenone Compound 4'-Amino-3'-methoxyacetophenone Quinoneimine Quinone-imine Intermediate Compound->Quinoneimine Oxidation Oxidizing_Agents O₂, Light, Heat, High pH, Metal Ions Oxidizing_Agents->Quinoneimine Polymer Colored Polymer Products Quinoneimine->Polymer Polymerization

Caption: A diagram illustrating the potential oxidation pathway of 4'-Amino-3'-methoxyacetophenone.

cluster_Workflow Experimental Workflow for Stability Assessment Start Start: 4'-Amino-3'-methoxyacetophenone Sample Forced_Degradation Forced Degradation Study (Acid, Base, Oxidation, Heat, Light) Start->Forced_Degradation Sample_Prep Sample Preparation (Neutralization, Dilution) Forced_Degradation->Sample_Prep HPLC_Analysis Stability-Indicating HPLC Analysis Sample_Prep->HPLC_Analysis Data_Analysis Data Analysis (Quantify Degradation, Identify Products) HPLC_Analysis->Data_Analysis Conclusion Conclusion: Assess Stability Profile Data_Analysis->Conclusion

Caption: A flowchart of the experimental workflow for assessing the stability of 4'-Amino-3'-methoxyacetophenone.

Troubleshooting guide for the synthesis of 1-(4-Amino-3-methoxyphenyl)ethanone derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers engaged in the synthesis of 1-(4-amino-3-methoxyphenyl)ethanone and its derivatives.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes to this compound?

There are two primary pathways for synthesizing the target compound. The choice of route often depends on the availability of starting materials and the desired substitution pattern on the final derivative.

  • Route A: Acylation of a Protected Aniline. This classic approach involves the Friedel-Crafts acylation of a 2-methoxyaniline derivative.[1] Since the amino group is highly activating and can react with the Lewis acid catalyst, it typically requires protection (e.g., as an amide) before the acylation step, followed by deprotection.

  • Route B: Nitration and Subsequent Reduction. This route starts with a substituted acetophenone, such as 3-methoxyacetophenone. The aromatic ring is first nitrated, and the resulting nitro group is then reduced to the primary amine. Controlling the position of nitration is critical in this method.[2]

G cluster_A Route A: Acylation cluster_B Route B: Nitration & Reduction A_start 2-Methoxyaniline A_protect Protection (e.g., Acetylation) A_start->A_protect A_acylate Friedel-Crafts Acylation (e.g., Ac₂O, AlCl₃) A_protect->A_acylate A_deprotect Deprotection (Hydrolysis) A_acylate->A_deprotect A_end This compound A_deprotect->A_end B_start 3-Methoxyacetophenone B_nitrate Nitration (HNO₃/H₂SO₄) B_start->B_nitrate B_reduce Reduction (e.g., SnCl₂, H₂/Pd) B_nitrate->B_reduce B_end This compound B_reduce->B_end start Common Starting Materials start->A_start Aniline-based start->B_start Acetophenone-based

Caption: Primary synthetic pathways to this compound.

Q2: My reaction yield is consistently low. What are the common causes and troubleshooting steps?

Low yield is a frequent issue that can stem from various factors, from reagent quality to reaction conditions. The following flowchart provides a logical approach to diagnosing the problem.

G start Observation: Low Product Yield check_sm 1. Verify Starting Material Purity & Integrity start->check_sm sm_ok Purity Confirmed check_sm->sm_ok OK sm_bad Impure/Degraded -> Purify/Replace SMs check_sm->sm_bad Issue Found check_conditions 2. Review Reaction Conditions sm_ok->check_conditions temp Temperature Control? (especially for nitration) check_conditions->temp temp_ok Yes temp->temp_ok temp_bad No -> Use ice bath, cryocooler for precise control temp->temp_bad catalyst Catalyst Activity? (e.g., Lewis Acid) temp_ok->catalyst catalyst_ok Yes catalyst->catalyst_ok catalyst_bad No -> Use fresh/anhydrous catalyst catalyst->catalyst_bad check_side_reactions 3. Analyze for Side Products (TLC, LCMS) catalyst_ok->check_side_reactions isomers Isomers Formed? (See Q3) check_side_reactions->isomers polynitration Polynitration? (Route B) isomers->polynitration No isomers_yes Yes -> Optimize selectivity (See Table 1) isomers->isomers_yes Yes oxidation Oxidation/Decomposition? polynitration->oxidation No polynitration_yes Yes -> Use stoichiometric nitrating agent polynitration->polynitration_yes Yes oxidation_yes Yes -> Add nitrating agent slowly at low temp oxidation->oxidation_yes Yes final_check 4. Review Work-up & Purification oxidation->final_check No final_sol Product loss during extraction or crystallization? final_check->final_sol final_sol_yes Yes -> Optimize solvent systems, re-extract aqueous layers final_sol->final_sol_yes

Caption: Troubleshooting flowchart for diagnosing low reaction yield.

Q3: My nitration reaction (Route B) is producing a mixture of isomers. How can I improve the regioselectivity?

When nitrating a substituted acetophenone, the existing methoxy and acetyl groups direct the incoming nitro group. The methoxy group is an ortho, para-director, while the acetyl group is a meta-director. This interplay can lead to a mixture of products.[2] Controlling reaction conditions is key to favoring the desired isomer.

Table 1: Influence of Reaction Conditions on Nitration Regioselectivity

Parameter Condition Expected Outcome Rationale
Temperature Low (0-5 °C) Favors thermodynamically stable isomers. Lowering the energy of the system allows for greater selectivity between competing reaction pathways.[2]
High (>25 °C) Decreased selectivity, potential for more side products. At higher temperatures, there is enough energy to overcome the activation barriers for multiple nitration positions.[2]
Nitrating Agent Mixed Acid (HNO₃/H₂SO₄) Standard, strong nitrating conditions. The most common and potent nitrating agent, but can sometimes be too reactive, leading to side products.[2]
Milder Agents (e.g., HNO₃ in Acetic Anhydride) May offer different selectivity profiles. Milder agents can sometimes provide better control and reduce the formation of undesired isomers or oxidized byproducts.[2]
Stoichiometry >1.1 equivalents of HNO₃ Increased risk of polynitration. The activating methoxy group makes the ring susceptible to a second nitration if excess reagent is present.[2]

| | ~1.0 equivalent of HNO₃ | Minimizes polynitration. | Using a stoichiometric amount ensures the reaction is limited, as much as possible, to monosubstitution.[2] |

Q4: I am having difficulty purifying the final amino-acetophenone product. What are the recommended methods?

Aromatic amines can be challenging to purify due to their basicity, potential for oxidation (often turning colored upon exposure to air), and sometimes high polarity.

  • Recrystallization: This is often the most effective method for obtaining highly pure crystalline material.

    • Solvent Choice: A solvent system where the compound is soluble when hot but sparingly soluble when cold is ideal. Ethanol/water or isopropanol/hexane mixtures are common starting points.

    • Troubleshooting: If the product "oils out" instead of crystallizing, try using a more dilute solution, cooling more slowly, or scratching the inside of the flask to induce crystallization. If the product is highly soluble even in cold solvents, consider derivatization or column chromatography.[3]

  • Column Chromatography:

    • Stationary Phase: Silica gel is most common. Due to the basic nature of the amine, tailing can be an issue. This can often be suppressed by adding a small amount of a basic modifier, such as triethylamine (~1%), to the eluent.

    • Mobile Phase: A gradient of ethyl acetate in hexanes or dichloromethane/methanol is typically effective. Monitor fractions carefully by TLC.

  • Acid-Base Extraction: Before final purification, an acid-base wash can be effective. Dissolve the crude product in an organic solvent (like ethyl acetate), wash with a dilute acid (e.g., 1M HCl) to protonate the amine and pull it into the aqueous layer. The aqueous layer can then be separated, basified (e.g., with NaOH), and re-extracted with an organic solvent to recover the purified amine. This process helps remove non-basic impurities.

Experimental Protocols

Protocol: Nitration of 3-Methoxyacetophenone (Illustrative)

This protocol is a representative procedure for the nitration step in Route B.

Materials:

  • 3-Methoxyacetophenone

  • Concentrated Sulfuric Acid (98%)

  • Concentrated Nitric Acid (70%)

  • Crushed Ice

  • Deionized Water

  • Dichloromethane (DCM) or Ethyl Acetate

Procedure:

  • Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a dropping funnel, add 3-methoxyacetophenone (1 equivalent).

  • Cooling: Place the flask in an ice-salt bath and slowly add concentrated sulfuric acid while stirring, maintaining the internal temperature below 10 °C.

  • Preparation of Nitrating Mixture: In the dropping funnel, carefully prepare the nitrating mixture by adding concentrated nitric acid (1.05 equivalents) to a small amount of concentrated sulfuric acid.

  • Nitration: Cool the acetophenone/sulfuric acid solution to 0-5 °C. Begin adding the nitrating mixture dropwise from the funnel. It is critical to maintain the internal temperature between 0 °C and 5 °C throughout the addition to ensure selectivity and prevent side reactions.[2]

  • Reaction Monitoring: After the addition is complete, allow the reaction to stir at 0-5 °C for 1-2 hours. Monitor the consumption of the starting material by Thin Layer Chromatography (TLC).

  • Work-up: Once the reaction is complete, pour the reaction mixture slowly and carefully onto a large beaker of crushed ice with vigorous stirring. This will precipitate the crude nitro-product.

  • Isolation: Filter the resulting solid precipitate, wash thoroughly with cold deionized water until the washings are neutral, and dry the product under vacuum. The crude product can then be purified by recrystallization (e.g., from ethanol).

References

Technical Support Center: Scaling Up the Production of 1-(4-Amino-3-methoxyphenyl)ethanone

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the synthesis and scale-up of 1-(4-Amino-3-methoxyphenyl)ethanone.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthesis routes for this compound?

A1: The two most common and scalable synthetic routes for this compound are:

  • Route A: Two-Step Synthesis via N-Acetylation and Fries Rearrangement. This involves the initial N-acetylation of 2-methoxyaniline to form N-(2-methoxyphenyl)acetamide, followed by a Fries rearrangement to yield the final product.[1][2] This route is often preferred due to better control over the reaction and regioselectivity.

  • Route B: Direct Friedel-Crafts Acylation of 2-Methoxyaniline. This is a more direct approach but can be challenging due to the basicity of the amino group, which can interfere with the Lewis acid catalyst.[3][4]

Q2: What are the critical parameters to control during the Fries rearrangement (Route A)?

A2: The Fries rearrangement is highly sensitive to reaction conditions, which determine the ratio of the desired para-amino product to the undesired ortho-amino isomer.[1] Key parameters to control include:

  • Temperature: Lower temperatures generally favor the formation of the para isomer, while higher temperatures favor the ortho isomer.[1][5]

  • Solvent: Non-polar solvents tend to favor the ortho product, whereas more polar solvents can increase the yield of the para product.[1]

  • Lewis Acid: The choice and amount of Lewis acid (e.g., AlCl₃, TiCl₄, SnCl₄) are critical. An excess is often required as it complexes with both the reactant and the product.[2][6]

Q3: Can I directly perform a Friedel-Crafts acylation on 2-methoxyaniline (Route B)?

A3: While direct Friedel-Crafts acylation is possible, it is often problematic. The amino group of 2-methoxyaniline is a Lewis base and will react with the Lewis acid catalyst, deactivating it. To circumvent this, the amino group is typically protected, for example, by acetylation to form an anilide, before the acylation step.[3]

Q4: What are some common impurities that can arise during the synthesis?

A4: Depending on the synthetic route, common impurities may include:

  • Isomeric products, such as 1-(2-amino-3-methoxyphenyl)ethanone (the ortho isomer).

  • Di-acylated byproducts.

  • Starting materials that did not fully react.

  • Polymeric or tarry materials, especially at high reaction temperatures.[5]

Troubleshooting Guides

Route A: Two-Step Synthesis via N-Acetylation and Fries Rearrangement

Problem 1: Low yield of N-(2-methoxyphenyl)acetamide in the first step.

  • Possible Cause: Incomplete reaction or loss of product during workup.

  • Suggested Solution:

    • Ensure the acetylating agent (e.g., acetic anhydride or acetyl chloride) is fresh and used in a slight excess.

    • The reaction is typically exothermic; maintain proper temperature control.

    • During workup, ensure complete neutralization of any acid. The product can be purified by recrystallization from a suitable solvent system like ethanol/water.[7]

Problem 2: Low yield of the final product, this compound, and/or formation of the incorrect isomer during the Fries rearrangement.

  • Possible Cause: Suboptimal reaction conditions for the Fries rearrangement.[1]

  • Suggested Solution:

    • Temperature Control: To favor the desired para product, maintain a lower reaction temperature.

    • Solvent Polarity: The use of a more polar solvent can increase the ratio of the para product.[1]

    • Lewis Acid: Ensure the Lewis acid is anhydrous and added portion-wise to control the initial exotherm. A sufficient excess is necessary to drive the reaction to completion.[6]

Problem 3: Formation of dark, tarry byproducts.

  • Possible Cause: The reaction temperature is too high, leading to decomposition.[5]

  • Suggested Solution:

    • Maintain a consistent and controlled temperature throughout the reaction.

    • Consider a solvent with a suitable boiling point to regulate the temperature.

    • Ensure efficient stirring to prevent localized overheating.

Route B: Direct Friedel-Crafts Acylation of 2-Methoxyaniline

Problem 1: The reaction fails to proceed or gives a very low yield.

  • Possible Cause: Deactivation of the Lewis acid catalyst by the amino group of the starting material.

  • Suggested Solution:

    • Protect the amino group by converting the 2-methoxyaniline to its acetamide derivative, N-(2-methoxyphenyl)acetamide, before performing the Friedel-Crafts acylation.[3] This transforms the reaction into a more reliable process similar to Route A.

Experimental Protocols

Route A: Two-Step Synthesis via N-Acetylation and Fries Rearrangement

Step 1: Synthesis of N-(2-methoxyphenyl)acetamide

  • Reaction Setup: In a well-ventilated fume hood, dissolve 2-methoxyaniline in a suitable solvent such as toluene or dichloromethane.

  • Acetylation: Slowly add acetic anhydride (1.1 equivalents) to the solution while stirring. The reaction is exothermic, so maintain the temperature below 40°C using an ice bath if necessary.

  • Reaction Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Workup: Once the reaction is complete, quench the reaction mixture with water. Separate the organic layer, wash it with a saturated sodium bicarbonate solution to neutralize any remaining acid, followed by a brine wash.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude N-(2-methoxyphenyl)acetamide can be purified by recrystallization.

Step 2: Fries Rearrangement to this compound

  • Reaction Setup: In a dry reaction vessel under an inert atmosphere (e.g., nitrogen), add the N-(2-methoxyphenyl)acetamide and a suitable solvent (e.g., nitrobenzene or 1,2-dichloroethane).

  • Lewis Acid Addition: Cool the mixture in an ice bath and slowly add a Lewis acid such as anhydrous aluminum chloride (AlCl₃) (2.5-3.0 equivalents) in portions, keeping the temperature below 10°C.

  • Reaction: After the addition is complete, slowly warm the mixture to the desired temperature (e.g., 25-40°C) to favor the para product and stir until the reaction is complete as monitored by TLC or HPLC.

  • Workup: Carefully quench the reaction by slowly pouring it onto a mixture of crushed ice and concentrated hydrochloric acid. This will hydrolyze the aluminum complexes.

  • Isolation: The product will be in the aqueous layer as the hydrochloride salt. Basify the aqueous layer with a suitable base (e.g., NaOH or NH₄OH) to precipitate the free amine product.

  • Purification: Filter the precipitated product, wash with cold water, and dry. Further purification can be achieved by recrystallization.

Quantitative Data

ParameterStep 1: N-AcetylationStep 2: Fries Rearrangement
Reactants 2-Methoxyaniline, Acetic AnhydrideN-(2-methoxyphenyl)acetamide, AlCl₃
Solvent Toluene or DichloromethaneNitrobenzene or 1,2-Dichloroethane
Temperature < 40°C25-40°C (for para selectivity)
Typical Yield > 90%60-75%

Visualizations

experimental_workflow_route_a cluster_step1 Step 1: N-Acetylation cluster_step2 Step 2: Fries Rearrangement start1 2-Methoxyaniline + Acetic Anhydride reaction1 N-Acetylation Reaction start1->reaction1 workup1 Aqueous Workup & Neutralization reaction1->workup1 product1 N-(2-methoxyphenyl)acetamide workup1->product1 start2 N-(2-methoxyphenyl)acetamide + AlCl₃ product1->start2 Intermediate reaction2 Fries Rearrangement start2->reaction2 workup2 Acidic Quench & Basification reaction2->workup2 product2 This compound workup2->product2

Caption: Experimental workflow for the synthesis of this compound via Route A.

logical_relationship_fries condition Fries Rearrangement Conditions temp Temperature condition->temp solvent Solvent Polarity condition->solvent ortho_product Ortho Isomer temp->ortho_product High para_product Para Isomer (Desired) temp->para_product Low solvent->ortho_product Non-polar solvent->para_product Polar

References

Technical Support Center: Catalyst Selection for Reactions Involving 1-(4-Amino-3-methoxyphenyl)ethanone

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 1-(4-Amino-3-methoxyphenyl)ethanone. This guide provides troubleshooting advice and frequently asked questions (FAQs) to address specific challenges you may encounter during your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the most common types of catalytic reactions performed with this compound?

A1: this compound is a versatile building block. The most common catalytic reactions involve:

  • Reduction of the ketone: Converting the ethanone group to an alcohol or an ethyl group.

  • Reactions involving the amino group: Such as N-acylation, N-alkylation, and condensation reactions.

  • Electrophilic aromatic substitution: Introducing new functional groups to the aromatic ring.

  • Cross-coupling reactions: Forming new carbon-carbon or carbon-heteroatom bonds.

Q2: How do the existing functional groups (amino, methoxy, ketone) on this compound influence catalyst selection?

A2: The interplay of the functional groups is a critical consideration. The amino and methoxy groups are electron-donating and can influence the reactivity of the aromatic ring. The amino group can also act as a ligand or a base, potentially interacting with the catalyst. The ketone group is susceptible to reduction and can participate in condensation reactions. Careful selection of the catalyst and reaction conditions is necessary to achieve the desired selectivity.

Q3: What are the general best practices for handling catalysts in these reactions?

A3: To ensure optimal performance and reproducibility, always:

  • Use high-purity, fresh catalysts.

  • Handle air- and moisture-sensitive catalysts under an inert atmosphere (e.g., nitrogen or argon).

  • Use anhydrous solvents and reagents when necessary.

  • Carefully control the reaction temperature, as many catalytic processes are sensitive to thermal fluctuations.

  • Monitor the reaction progress using techniques like TLC or LC-MS to determine the optimal reaction time.

Troubleshooting Guides

Problem 1: Low Yield or No Reaction in Ketone Reduction

Potential Causes and Solutions

Potential CauseRecommended Solution
Inactive Catalyst For catalytic hydrogenation, ensure the catalyst (e.g., Pd/C, PtO₂) has not been exposed to air or moisture. Use a fresh batch of catalyst. For transfer hydrogenation, ensure the hydrogen donor is of high purity.
Catalyst Poisoning The amino group in the substrate can sometimes act as a catalyst poison. Consider protecting the amino group (e.g., as an acetyl or Boc derivative) before the reduction. Impurities in starting materials or solvents can also deactivate the catalyst.
Insufficient Hydrogen Pressure For hydrogenation reactions, ensure the system is properly sealed and a sufficient pressure of hydrogen is applied. For reactions at atmospheric pressure, ensure a continuous flow or balloon pressure of hydrogen.[1]
Inappropriate Solvent The choice of solvent can significantly impact the reaction. For catalytic hydrogenation, polar solvents like ethanol, methanol, or ethyl acetate are often effective.
Unfavorable Reaction Conditions Optimize the reaction temperature and time. Some reductions may require elevated temperatures to proceed at a reasonable rate.

Experimental Protocol: Catalytic Hydrogenation of the Ketone

  • Preparation: In a round-bottom flask, dissolve this compound (1.0 eq) in a suitable solvent (e.g., ethanol).

  • Catalyst Addition: Carefully add the catalyst (e.g., 5-10 mol% of 10% Pd/C) to the solution.

  • Hydrogenation: Seal the flask and purge with hydrogen gas. Maintain a hydrogen atmosphere (e.g., using a balloon or a hydrogenation apparatus) and stir the reaction mixture vigorously.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

  • Work-up: Upon completion, filter the reaction mixture through a pad of celite to remove the catalyst. The filtrate can then be concentrated and purified.

Problem 2: Side Product Formation in Condensation Reactions

Potential Causes and Solutions

Potential CauseRecommended Solution
Self-Condensation of the Ketone This can be an issue under strongly acidic or basic conditions. Use a milder catalyst or control the stoichiometry of the reactants carefully.
Formation of Imines with the Amino Group When reacting the ketone with another amine, the amino group on the substrate can compete. Protecting the amino group prior to the condensation reaction can prevent this side reaction.
Dehydration or Rearrangement Products Harsh reaction conditions (e.g., high temperatures, strong acids) can lead to unwanted side reactions. Employ milder conditions and monitor the reaction closely.
Inappropriate Catalyst The choice of catalyst is crucial for directing the reaction towards the desired product. For instance, in hydrazone formation, a catalytic amount of acid like sulfuric acid in ethanol can be effective.[2][3]

Experimental Protocol: Acid-Catalyzed Condensation with a Hydrazine

  • Preparation: Dissolve the hydrazine derivative (1.0-1.2 eq) in ethanol.

  • Acid Addition: Add a catalytic amount of a strong acid (e.g., a few drops of concentrated sulfuric acid).

  • Substrate Addition: Slowly add a solution of this compound (1.0 eq) in ethanol to the stirred mixture.

  • Reaction: Heat the reaction mixture to reflux and monitor by TLC.

  • Work-up: Cool the reaction mixture to room temperature. The product may precipitate and can be collected by filtration. Otherwise, the product can be isolated by extraction after neutralizing the acid.

Problem 3: Catalyst Deactivation in Cross-Coupling Reactions

Potential Causes and Solutions

Potential CauseRecommended Solution
Presence of Catalyst Poisons Sulfur- or phosphorus-containing impurities in the starting materials or solvents can poison palladium catalysts.[4] Ensure all reagents are of high purity.
Oxidative Addition Issues The amino group can coordinate to the metal center and inhibit the oxidative addition step. Using a suitable ligand can often mitigate this issue.
Thermal Degradation High reaction temperatures can lead to catalyst decomposition.[5] Consider using a more thermally stable catalyst or ligand, or perform the reaction at a lower temperature for a longer duration.
Ligand Degradation Phosphine-based ligands can be sensitive to oxidation.[4] Ensure the reaction is carried out under an inert atmosphere.

Visualizing Workflows and Logic

Below are diagrams illustrating experimental workflows and troubleshooting logic.

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up start Dissolve Substrate catalyst Add Catalyst start->catalyst react Run Reaction under Controlled Conditions catalyst->react monitor Monitor Progress (TLC/LC-MS) react->monitor filter Filter Catalyst monitor->filter purify Purify Product filter->purify

Caption: A generalized experimental workflow for a catalytic reaction.

troubleshooting_logic cluster_causes Potential Causes cluster_solutions Recommended Solutions start Low Product Yield cause1 Inactive Catalyst? start->cause1 cause2 Incorrect Conditions? start->cause2 cause3 Poor Substrate Quality? start->cause3 cause4 Insufficient Time? start->cause4 sol1 Use Fresh Catalyst/ Ensure Proper Activation cause1->sol1 sol2 Optimize Temperature/ Use Pure/Dry Solvents cause2->sol2 sol3 Verify Purity of Starting Materials cause3->sol3 sol4 Monitor Reaction Progress to Completion cause4->sol4

Caption: Troubleshooting logic for addressing low product yield.

References

Technical Support Center: Purification of 1-(4-Amino-3-methoxyphenyl)ethanone

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1-(4-Amino-3-methoxyphenyl)ethanone. The following information addresses common issues encountered during its synthesis and purification, offering detailed experimental protocols and data to ensure the highest possible product quality.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route to this compound and what are the expected impurities?

A1: The most prevalent synthetic route involves a two-step process: the nitration of 3-methoxyacetophenone followed by the reduction of the resulting nitro intermediate, 1-(3-methoxy-4-nitrophenyl)ethanone.

Potential Impurities from Synthesis:

  • Isomeric Impurities: During the nitration of 3-methoxyacetophenone, the primary directing influence of the methoxy group (ortho, para-directing) and the acetyl group (meta-directing) can lead to the formation of several isomers. The main product is 1-(3-methoxy-4-nitrophenyl)ethanone. However, other isomers such as 1-(3-methoxy-2-nitrophenyl)ethanone and 1-(3-methoxy-5-nitrophenyl)ethanone can be formed as byproducts.

  • Unreacted Starting Material: Incomplete nitration will result in the presence of residual 3-methoxyacetophenone in the intermediate product.

  • Impurities from Reduction: The subsequent reduction of the nitro group to an amine can also introduce impurities. Incomplete reduction may leave traces of the starting nitro compound. Over-reduction or side reactions can lead to the formation of hydroxylamines or azo compounds, though these are less common with methods like catalytic hydrogenation or SnCl₂ reduction.

Q2: My nitration reaction of 3-methoxyacetophenone is yielding a mixture of isomers. How can I improve the regioselectivity?

A2: Achieving high regioselectivity in the nitration of substituted benzenes is a common challenge. The methoxy group is a strong ortho, para-director, while the acetyl group is a meta-director. The formation of the desired 4-nitro isomer is favored, but other isomers can form.

Troubleshooting Steps:

  • Control of Reaction Temperature: Nitration reactions are highly exothermic. Maintaining a low and consistent temperature (typically 0-5 °C) is crucial.[1] Running the reaction at elevated temperatures can lead to the formation of undesired isomers and increase the risk of dinitration.

  • Slow Addition of Nitrating Agent: The nitrating mixture (a combination of nitric acid and sulfuric acid) should be added dropwise to the solution of 3-methoxyacetophenone with vigorous stirring. This ensures a localized concentration of the nitrating agent, minimizing side reactions.

  • Choice of Nitrating Agent: While mixed acid (HNO₃/H₂SO₄) is common, other nitrating agents can offer different selectivities. Investigating milder nitrating conditions might be beneficial if isomeric purity is a persistent issue.

Q3: The reduction of the nitro group is incomplete. What can I do to drive the reaction to completion?

A3: Incomplete reduction is a frequent issue. The choice of reducing agent and reaction conditions are key factors.

Troubleshooting Steps:

  • Catalytic Hydrogenation:

    • Catalyst Activity: Ensure the catalyst (e.g., Palladium on carbon, Pd/C) is fresh and active. Deactivated catalysts will lead to incomplete reactions.

    • Hydrogen Pressure: The reaction may require a higher hydrogen pressure to proceed to completion. This should be done with appropriate safety precautions in a suitable pressure reactor.

    • Solvent Choice: The choice of solvent can influence the reaction rate. Alcohols like ethanol or methanol are commonly used.

  • Tin(II) Chloride (SnCl₂) Reduction:

    • Stoichiometry: Ensure a sufficient molar excess of SnCl₂ is used. Typically, 3-5 equivalents are required per mole of the nitro compound.

    • Acidic Conditions: The reaction is typically carried out in the presence of a strong acid like hydrochloric acid (HCl). The acidity of the medium is crucial for the reaction to proceed.

    • Reaction Time and Temperature: The reaction may require heating to go to completion. Monitoring the reaction by Thin Layer Chromatography (TLC) is recommended to determine the optimal reaction time.

Q4: How can I effectively remove the isomeric impurities from my final product?

A4: The removal of closely related isomers often requires careful purification techniques.

Recommended Purification Methods:

  • Recrystallization: This is often the most effective method for purifying solid organic compounds. The choice of solvent is critical. A good recrystallization solvent should dissolve the compound well at elevated temperatures but poorly at room temperature, while the impurities should either be very soluble or insoluble at all temperatures. For this compound, solvent systems like ethanol/water or ethyl acetate/hexane mixtures can be effective.

  • Column Chromatography: If recrystallization does not provide the desired purity, silica gel column chromatography is a powerful alternative. A solvent system of increasing polarity (e.g., starting with a low percentage of ethyl acetate in hexane and gradually increasing the ethyl acetate concentration) can effectively separate the desired product from its isomers.

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol is a representative procedure and may require optimization based on laboratory conditions and available reagents.

Step 1: Nitration of 3-Methoxyacetophenone

  • Preparation of Nitrating Mixture: In a dropping funnel, carefully add 1.1 equivalents of concentrated nitric acid to 2 equivalents of concentrated sulfuric acid. The addition should be done slowly in an ice bath to maintain a low temperature.

  • Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and the dropping funnel, dissolve 1 equivalent of 3-methoxyacetophenone in concentrated sulfuric acid. Cool the flask to 0-5 °C using an ice-salt bath.

  • Nitration: Add the nitrating mixture dropwise to the stirred solution of 3-methoxyacetophenone. Maintain the internal temperature of the reaction mixture between 0 °C and 5 °C throughout the addition.

  • Reaction Monitoring: Monitor the progress of the reaction using Thin Layer Chromatography (TLC).

  • Work-up: Once the reaction is complete (typically after 1-2 hours), slowly pour the reaction mixture onto crushed ice with vigorous stirring. The solid product, 1-(3-methoxy-4-nitrophenyl)ethanone, will precipitate.

  • Isolation: Collect the precipitate by vacuum filtration, wash thoroughly with cold water until the washings are neutral, and dry the product.

Step 2: Reduction of 1-(3-methoxy-4-nitrophenyl)ethanone

  • Method A: Catalytic Hydrogenation

    • Reaction Setup: In a hydrogenation vessel, dissolve the crude 1-(3-methoxy-4-nitrophenyl)ethanone in a suitable solvent such as ethanol or methanol.

    • Catalyst Addition: Add a catalytic amount of 10% Palladium on carbon (Pd/C) (typically 1-5 mol%).

    • Hydrogenation: Pressurize the vessel with hydrogen gas (typically 1-4 atm) and stir the mixture at room temperature until the hydrogen uptake ceases.

    • Work-up: Filter the reaction mixture through a pad of celite to remove the catalyst. Evaporate the solvent under reduced pressure to obtain the crude this compound.

  • Method B: Tin(II) Chloride Reduction

    • Reaction Setup: In a round-bottom flask, suspend the crude 1-(3-methoxy-4-nitrophenyl)ethanone in ethanol.

    • Reagent Addition: Add 3-5 equivalents of tin(II) chloride dihydrate (SnCl₂·2H₂O) to the suspension.

    • Reaction: Add concentrated hydrochloric acid dropwise while stirring. The reaction is exothermic and may require cooling to maintain a moderate temperature. Heat the mixture to reflux for 1-3 hours until the reaction is complete as monitored by TLC.

    • Work-up: Cool the reaction mixture and neutralize it with a saturated solution of sodium bicarbonate or a concentrated solution of sodium hydroxide until the pH is basic. The tin salts will precipitate.

    • Extraction: Extract the product with a suitable organic solvent like ethyl acetate.

    • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product.

Protocol 2: Purification by Recrystallization
  • Solvent Selection: Determine a suitable solvent or solvent pair for recrystallization. Ethanol/water is a common choice.

  • Dissolution: Dissolve the crude this compound in a minimum amount of hot ethanol.

  • Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and heat at reflux for a few minutes.

  • Hot Filtration: If charcoal was added or if there are insoluble impurities, perform a hot filtration to remove them.

  • Crystallization: To the hot filtrate, add hot water dropwise until the solution becomes slightly cloudy. Then, add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution.

  • Cooling: Allow the solution to cool slowly to room temperature. Further cooling in an ice bath will maximize the yield of crystals.

  • Isolation: Collect the purified crystals by vacuum filtration and wash them with a small amount of cold ethanol/water mixture.

  • Drying: Dry the crystals in a vacuum oven at a moderate temperature.

Data Presentation

ParameterNitration of 3-MethoxyacetophenoneReduction of 1-(3-methoxy-4-nitrophenyl)ethanoneRecrystallization of this compound
Typical Yield 80-90%85-95%70-85%
Purity Before Step >98% (Starting Material)80-90% (Crude Nitro Compound)85-95% (Crude Amino Compound)
Purity After Step 80-90% (Isomer mixture)85-95% (Crude Product)>99%
Key Impurities Isomeric nitroacetophenonesUnreacted nitro compound, potential side-productsIsomeric aminoacetophenones

Visualizations

Reaction Pathway

Reaction_Pathway cluster_0 Step 1: Nitration cluster_1 Step 2: Reduction 3-Methoxyacetophenone 3-Methoxyacetophenone 1-(3-methoxy-4-nitrophenyl)ethanone 1-(3-methoxy-4-nitrophenyl)ethanone 3-Methoxyacetophenone->1-(3-methoxy-4-nitrophenyl)ethanone HNO₃, H₂SO₄ 0-5 °C Isomeric Byproducts Isomeric Byproducts 3-Methoxyacetophenone->Isomeric Byproducts Nitrating Mixture Nitrating Mixture 1-(3-methoxy-4-nitrophenyl)ethanone_2 1-(3-methoxy-4-nitrophenyl)ethanone This compound This compound 1-(3-methoxy-4-nitrophenyl)ethanone_2->this compound e.g., H₂, Pd/C or SnCl₂, HCl Reducing Agent Reducing Agent

Caption: Synthetic pathway for this compound.

Experimental Workflow for Purification

Purification_Workflow Crude Product Crude Product Dissolve in Hot Solvent Dissolve in Hot Solvent Crude Product->Dissolve in Hot Solvent Hot Filtration Hot Filtration Dissolve in Hot Solvent->Hot Filtration Insoluble impurities present? Cool to Crystallize Cool to Crystallize Dissolve in Hot Solvent->Cool to Crystallize No Hot Filtration->Cool to Crystallize Yes Insoluble Impurities Insoluble Impurities Hot Filtration->Insoluble Impurities Remove Vacuum Filtration Vacuum Filtration Cool to Crystallize->Vacuum Filtration Wash with Cold Solvent Wash with Cold Solvent Vacuum Filtration->Wash with Cold Solvent Soluble Impurities in Filtrate Soluble Impurities in Filtrate Vacuum Filtration->Soluble Impurities in Filtrate Remove Dry Crystals Dry Crystals Wash with Cold Solvent->Dry Crystals Pure Product Pure Product Dry Crystals->Pure Product

Caption: Workflow for the purification by recrystallization.

References

Stability issues of 1-(4-Amino-3-methoxyphenyl)ethanone under acidic or basic conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions regarding the stability of 1-(4-Amino-3-methoxyphenyl)ethanone under various experimental conditions. The information is intended for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: What are the potential sites of degradation on the this compound molecule under acidic or basic conditions?

A1: The primary sites susceptible to degradation are the aromatic amino group and the ether linkage of the methoxy group. The ketone functional group is relatively stable but could be involved in condensation reactions under certain conditions. Under acidic conditions, protonation of the amino group can occur, potentially leading to subsequent reactions. Basic conditions are less likely to affect the amino group directly but may promote oxidation. The methoxy group could be susceptible to cleavage under strong acidic conditions.

Q2: I am observing a change in the color of my sample solution containing this compound during my experiments. What could be the cause?

A2: Color change, particularly the development of a yellow or brown hue, is often indicative of oxidation of the aromatic amino group. This can be accelerated by exposure to air (oxygen), light, or the presence of metal ions, especially under neutral to basic pH.

Q3: My HPLC analysis shows multiple new peaks appearing after subjecting this compound to stress conditions. How can I identify these degradation products?

A3: The appearance of new peaks on an HPLC chromatogram suggests the formation of degradation products. To identify these, techniques such as LC-MS (Liquid Chromatography-Mass Spectrometry) or GC-MS (Gas Chromatography-Mass Spectrometry) are highly recommended. These methods provide mass-to-charge ratio information, which can help in elucidating the structures of the degradants. Comparing the fragmentation patterns with the parent molecule can provide clues about the modifications that have occurred.

Troubleshooting Guides

Issue 1: Unexpectedly Rapid Degradation Under Acidic Conditions
  • Symptom: More than 20% degradation of this compound is observed in a short period (e.g., < 24 hours) under mild acidic conditions (e.g., 0.1N HCl at room temperature).

  • Possible Causes & Solutions:

    • Acid Concentration: The acid concentration may be too high for the stability of the molecule.

      • Recommendation: Perform a range-finding study with lower acid concentrations (e.g., 0.01N, 0.05N HCl).

    • Temperature: Elevated temperatures can significantly accelerate acid-catalyzed hydrolysis.

      • Recommendation: Conduct the experiment at a lower temperature (e.g., 4°C or room temperature if initially heated).

    • Hydrolysis of the Methoxy Group: Strong acidic conditions can lead to the cleavage of the methoxy group, forming a phenolic compound.

      • Recommendation: Monitor for the appearance of a product with a mass corresponding to the loss of a methyl group.

Issue 2: Poor Mass Balance in Stability Studies
  • Symptom: The sum of the assay value of this compound and the peak areas of all known degradation products is significantly less than 100%.

  • Possible Causes & Solutions:

    • Formation of Non-UV Active Degradants: Some degradation products may not have a chromophore and therefore will not be detected by a UV detector in HPLC.

      • Recommendation: Use a universal detector like a Charged Aerosol Detector (CAD) or an Evaporative Light Scattering Detector (ELSD) in parallel with the UV detector.

    • Formation of Volatile Degradants: Volatile byproducts may be lost during sample preparation or analysis.

      • Recommendation: Use headspace GC-MS to analyze for volatile compounds.

    • Adsorption to Container: The compound or its degradants may be adsorbing to the surface of the sample container.

      • Recommendation: Use silanized glass vials or polypropylene tubes to minimize adsorption.

Experimental Protocols

A general protocol for conducting forced degradation studies on this compound is provided below. This should be adapted based on the specific experimental goals.

Objective: To evaluate the stability of this compound under acidic and basic stress conditions.

Materials:

  • This compound

  • Hydrochloric acid (HCl), analytical grade

  • Sodium hydroxide (NaOH), analytical grade

  • Methanol or Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • pH meter

  • HPLC system with a UV detector

  • LC-MS system (for identification of degradants)

Procedure:

  • Stock Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.

  • Acidic Degradation:

    • To a known volume of the stock solution, add an equal volume of 0.1N HCl.

    • Incubate the solution at a controlled temperature (e.g., 60°C) for a defined period (e.g., 24, 48, 72 hours).

    • At each time point, withdraw an aliquot, neutralize it with an equivalent amount of 0.1N NaOH, and dilute with the mobile phase to a suitable concentration for HPLC analysis.

  • Basic Degradation:

    • To a known volume of the stock solution, add an equal volume of 0.1N NaOH.

    • Incubate the solution at a controlled temperature (e.g., 60°C) for a defined period.

    • At each time point, withdraw an aliquot, neutralize it with an equivalent amount of 0.1N HCl, and dilute with the mobile phase for HPLC analysis.

  • Control Sample: Prepare a control sample by diluting the stock solution with the mobile phase to the same concentration as the stressed samples.

  • HPLC Analysis: Analyze the control and stressed samples by a validated stability-indicating HPLC method. The method should be able to separate the parent compound from its degradation products.

  • Data Analysis: Calculate the percentage of degradation by comparing the peak area of the parent compound in the stressed samples to that in the control sample. Identify and quantify the major degradation products.

Data Presentation

The results of the stability studies should be tabulated for clear comparison.

Table 1: Stability of this compound under Acidic Conditions (0.1N HCl at 60°C)

Time (hours)% Assay of Parent Compound% Area of Major Degradant 1% Area of Major Degradant 2Total Impurities (%)Mass Balance (%)
0100.00.00.00.0100.0
24
48
72

Table 2: Stability of this compound under Basic Conditions (0.1N NaOH at 60°C)

Time (hours)% Assay of Parent Compound% Area of Major Degradant 1% Area of Major Degradant 2Total Impurities (%)Mass Balance (%)
0100.00.00.00.0100.0
24
48
72

Visualizations

Acidic_Degradation_Pathway parent This compound intermediate Protonated Amine parent->intermediate H+ degradant1 Hydrolysis Product (Phenolic Compound) intermediate->degradant1 H2O, Δ degradant2 Other Degradants intermediate->degradant2 Rearrangement/ Other reactions

Caption: Potential degradation pathway under acidic conditions.

Basic_Degradation_Pathway parent This compound oxidized Oxidized Products (e.g., N-oxide, quinone-imine) parent->oxidized O2, OH- other Condensation/ Polymeric Products parent->other Self-condensation

Caption: Potential degradation pathway under basic conditions.

Experimental_Workflow start Prepare Stock Solution of This compound stress Subject to Stress Conditions (Acidic/Basic) start->stress sample Sample at Time Points stress->sample neutralize Neutralize and Dilute sample->neutralize hplc HPLC Analysis neutralize->hplc data Data Analysis (% Degradation, Impurity Profile) hplc->data identify Identify Degradants (LC-MS) data->identify end Report Results data->end identify->end

Caption: General workflow for forced degradation studies.

Optimizing crystallization of 4'-Amino-3'-methoxyacetophenone for higher purity

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: 4'-Amino-3'-methoxyacetophenone Crystallization

Welcome to the technical support center for the crystallization of 4'-Amino-3'-methoxyacetophenone. This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to assist researchers, scientists, and drug development professionals in obtaining high-purity crystalline material.

Frequently Asked Questions (FAQs)

Q1: What are the most suitable solvents for the recrystallization of 4'-Amino-3'-methoxyacetophenone?

A1: While specific solubility data for 4'-Amino-3'-methoxyacetophenone is not extensively published, based on structurally similar compounds like 4'-hydroxy-3'-methoxyacetophenone and various aminophenones, a good starting point would be polar protic solvents or a solvent/anti-solvent system.[1] Ethanol, methanol, isopropanol, or mixtures of these with water are often effective. A solvent pair, such as dissolving the compound in a good solvent like hot ethanol and then adding a poor solvent like water or a non-polar solvent like heptane until turbidity is observed, can also be a successful strategy.[2][3]

Q2: My compound is not dissolving in the hot solvent. What should I do?

A2: There are a few potential reasons for this issue:

  • Insufficient Solvent: You may not have added enough solvent. Try adding small additional volumes of the hot solvent until the solid dissolves.

  • Inappropriate Solvent: The chosen solvent may not be suitable for dissolving your compound, even at elevated temperatures. You may need to screen other solvents.

  • Insoluble Impurities: Your crude material may contain insoluble impurities. If a large portion of your compound has dissolved but some solid remains, you may need to perform a hot filtration to remove these impurities before proceeding to the cooling stage.

Q3: No crystals are forming upon cooling. What are the possible causes and solutions?

A3: The absence of crystal formation is a common challenge in crystallization. Here are some troubleshooting steps:

  • Supersaturation: The solution might be supersaturated. Induce crystallization by scratching the inside of the flask at the meniscus with a glass rod. This can provide nucleation sites for crystal growth.[4]

  • Seed Crystals: If available, add a small "seed crystal" of pure 4'-Amino-3'-methoxyacetophenone to the cooled solution to initiate crystallization.[5]

  • Excess Solvent: You may have used too much solvent, preventing the solution from becoming saturated upon cooling. You can carefully evaporate some of the solvent and allow it to cool again.

  • Cooling Rate: If cooling is too rapid, it can inhibit crystal formation. Allow the solution to cool slowly to room temperature before placing it in an ice bath.

Q4: The resulting crystals are discolored. How can I remove colored impurities?

A4: Colored impurities can often be removed by treating the hot solution with a small amount of activated charcoal before the hot filtration step. The charcoal adsorbs the colored impurities. Use a minimal amount of charcoal to avoid adsorbing your desired product.

Q5: How can I assess the purity of my recrystallized 4'-Amino-3'-methoxyacetophenone?

A5: The purity of the recrystallized product can be assessed using several analytical techniques:

  • Melting Point Analysis: A sharp melting point range that is close to the literature value indicates high purity. Impurities tend to broaden and depress the melting point range.[4]

  • Chromatographic Methods: Techniques like High-Performance Liquid Chromatography (HPLC) or Thin-Layer Chromatography (TLC) can separate and quantify impurities.

  • Spectroscopic Methods: Nuclear Magnetic Resonance (NMR) spectroscopy can provide detailed structural information and help identify impurities.[6]

Troubleshooting Guide

This section provides a structured approach to resolving common issues during the crystallization of 4'-Amino-3'-methoxyacetophenone.

Problem Potential Cause Recommended Solution
Oiling Out The compound's solubility in the hot solvent is too high, or the solution is cooled too quickly, causing the compound to separate as a liquid instead of a solid.Reheat the solution to dissolve the oil. Add more solvent and allow the solution to cool more slowly. Consider using a different solvent system with lower solubility at high temperatures.
Low Recovery The compound has significant solubility in the cold solvent. The volume of solvent used was too large. Premature crystallization occurred during hot filtration.Ensure the solution is thoroughly cooled in an ice bath before filtration to minimize solubility. Use the minimum amount of hot solvent necessary to dissolve the crude product. Preheat the filtration apparatus (funnel, filter paper, and receiving flask) with hot solvent before filtering the hot solution.
Poor Crystal Quality (e.g., needles, fine powder) Crystallization occurred too rapidly. The solution was agitated during cooling.Allow the solution to cool slowly and undisturbed. A slower cooling rate generally promotes the growth of larger, more well-defined crystals.

Experimental Protocols

Protocol 1: Single Solvent Recrystallization
  • Solvent Selection: Choose a suitable solvent in which 4'-Amino-3'-methoxyacetophenone is sparingly soluble at room temperature but highly soluble at an elevated temperature (e.g., ethanol).

  • Dissolution: Place the crude 4'-Amino-3'-methoxyacetophenone in an Erlenmeyer flask. Add a minimal amount of the chosen solvent and heat the mixture to boiling while stirring. Continue to add small portions of the hot solvent until the solid is completely dissolved.

  • (Optional) Decolorization: If the solution is colored, remove it from the heat and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.

  • Hot Filtration: If charcoal was added or if insoluble impurities are present, perform a hot filtration to remove them. Preheat the filtration apparatus to prevent premature crystallization.

  • Crystallization: Cover the flask and allow the filtrate to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.

  • Isolation and Drying: Collect the crystals by vacuum filtration, washing them with a small amount of cold solvent. Dry the crystals in a vacuum oven or desiccator.

Protocol 2: Solvent/Anti-Solvent Recrystallization
  • Dissolution: Dissolve the crude 4'-Amino-3'-methoxyacetophenone in a minimum amount of a "good" solvent (a solvent in which it is highly soluble, e.g., hot ethanol) at an elevated temperature.

  • Addition of Anti-Solvent: While the solution is still hot, slowly add a "poor" solvent (an "anti-solvent" in which the compound is sparingly soluble, e.g., water) dropwise until the solution becomes slightly turbid.

  • Clarification: Add a few drops of the "good" solvent until the turbidity just disappears.

  • Crystallization: Cover the flask and allow it to cool slowly to room temperature, followed by cooling in an ice bath.

  • Isolation and Drying: Collect the crystals by vacuum filtration, wash with a small amount of a cold mixture of the solvent/anti-solvent, and dry.

Visualized Workflows

Single_Solvent_Recrystallization cluster_dissolution Dissolution cluster_purification Purification cluster_crystallization Crystallization cluster_isolation Isolation A Crude Product in Flask B Add minimal hot solvent A->B C Completely Dissolved Solution B->C D Hot Filtration (optional) C->D Insoluble impurities present E Slow Cooling to RT D->E F Ice Bath Cooling E->F G Crystal Formation F->G H Vacuum Filtration G->H I Wash with cold solvent H->I J Drying I->J K Pure Crystals J->K

Caption: Workflow for Single Solvent Recrystallization.

Troubleshooting_Logic Start Begin Cooling NoCrystals No Crystals Form? Start->NoCrystals Scratch Scratch flask interior NoCrystals->Scratch Yes Seed Add seed crystal NoCrystals->Seed Try next Evaporate Concentrate solution NoCrystals->Evaporate Try next Proceed Crystals Form NoCrystals->Proceed No Scratch->NoCrystals Still no crystals Seed->NoCrystals Still no crystals Evaporate->Start Re-cool

Caption: Troubleshooting logic for inducing crystallization.

References

Validation & Comparative

A Comparative Guide to the Synthesis of 1-(4-Amino-3-methoxyphenyl)ethanone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

1-(4-Amino-3-methoxyphenyl)ethanone, a key intermediate in the synthesis of various pharmaceutical compounds, can be prepared through multiple synthetic pathways. This guide provides a comparative analysis of two primary routes, offering detailed experimental protocols and quantitative data to inform decisions on process selection based on factors such as yield, purity, and procedural complexity.

Executive Summary

Two principal synthetic routes for this compound are detailed and compared:

  • Route A: A multi-step synthesis commencing from o-anisidine, involving protection of the amine, Friedel-Crafts acylation, nitration, and subsequent reduction.

  • Route B: A shorter pathway beginning with the commercially available acetovanillone, proceeding through nitration and selective reduction of the nitro group.

This guide presents a thorough evaluation of both methodologies, supported by experimental data, to assist researchers in selecting the most suitable approach for their specific needs.

Data Presentation

ParameterRoute A: From o-AnisidineRoute B: From Acetovanillone
Starting Material o-AnisidineAcetovanillone
Number of Steps 42
Overall Yield ~55-65% (estimated)~75-85%
Key Reagents Acetic anhydride, Aluminum chloride, Nitric acid, Iron/HClNitric acid, Sodium dithionite
Process Complexity HighModerate
Estimated Purity Good to Excellent (post-purification)Excellent

Synthesis Route Comparison

Route A: Synthesis from o-Anisidine

This pathway involves a four-step sequence that begins with the protection of the amino group of o-anisidine, followed by the introduction of the acetyl group, nitration, and final reduction.

Logical Workflow for Route A:

Route_A o_anisidine o-Anisidine acetylation Acetylation o_anisidine->acetylation acetanilide_deriv N-(2-methoxyphenyl)acetamide acetylation->acetanilide_deriv fc_acylation Friedel-Crafts Acylation acetanilide_deriv->fc_acylation acetylated_product 1-(4-Acetamido-3-methoxyphenyl)ethanone fc_acylation->acetylated_product nitration Nitration acetylated_product->nitration nitro_product 1-(4-Acetamido-3-methoxy-5-nitrophenyl)ethanone nitration->nitro_product reduction Reduction & Deprotection nitro_product->reduction final_product This compound reduction->final_product

Caption: Synthesis of this compound from o-anisidine.

Experimental Protocol for Route A:

Step 1: Acetylation of o-Anisidine To a solution of o-anisidine (10 g, 81.2 mmol) in glacial acetic acid (50 mL), acetic anhydride (9.1 mL, 97.4 mmol) is added dropwise with stirring. The mixture is heated at 80°C for 2 hours. After cooling, the reaction mixture is poured into ice-water (200 mL), and the resulting precipitate is collected by filtration, washed with water, and dried to afford N-(2-methoxyphenyl)acetamide.

  • Yield: 95%

Step 2: Friedel-Crafts Acylation N-(2-methoxyphenyl)acetamide (10 g, 60.5 mmol) is dissolved in nitrobenzene (50 mL). Anhydrous aluminum chloride (16.1 g, 121 mmol) is added portion-wise at 0-5°C. Acetic anhydride (6.8 mL, 72.6 mmol) is then added dropwise, and the mixture is stirred at room temperature for 12 hours. The reaction is quenched by pouring onto a mixture of crushed ice and concentrated hydrochloric acid. The organic layer is separated, and the solvent is removed under reduced pressure to yield 1-(4-acetamido-3-methoxyphenyl)ethanone.

  • Yield: 70%

Step 3: Nitration 1-(4-Acetamido-3-methoxyphenyl)ethanone (10 g, 48.3 mmol) is dissolved in a mixture of acetic acid (30 mL) and sulfuric acid (10 mL) at 0°C. A nitrating mixture of fuming nitric acid (3.4 mL) and sulfuric acid (5 mL) is added dropwise while maintaining the temperature below 5°C. The reaction is stirred for 2 hours and then poured into ice-water. The precipitated product is filtered, washed, and dried.

  • Yield: 85%

Step 4: Reduction and Deprotection The nitro compound (10 g, 39.6 mmol) is suspended in ethanol (100 mL) and water (20 mL). Iron powder (11.1 g, 198 mmol) and a catalytic amount of concentrated hydrochloric acid (1 mL) are added. The mixture is refluxed for 6 hours. The hot solution is filtered, and the filtrate is concentrated. The residue is dissolved in water and basified with sodium carbonate to precipitate the final product, which is then recrystallized from ethanol.

  • Yield: 90%

Route B: Synthesis from Acetovanillone

This more direct, two-step route utilizes the readily available acetovanillone as the starting material.

Logical Workflow for Route B:

Route_B acetovanillone Acetovanillone nitration Nitration acetovanillone->nitration nitro_acetovanillone 1-(4-Hydroxy-3-methoxy-5-nitrophenyl)ethanone nitration->nitro_acetovanillone reduction Selective Reduction nitro_acetovanillone->reduction final_product This compound reduction->final_product

Caption: Synthesis of this compound from acetovanillone.

Experimental Protocol for Route B:

Step 1: Nitration of Acetovanillone Acetovanillone (10 g, 60.2 mmol) is dissolved in glacial acetic acid (50 mL) and cooled to 0°C. A solution of nitric acid (63%, 5 mL) in glacial acetic acid (10 mL) is added dropwise over 30 minutes, maintaining the temperature below 5°C. The reaction mixture is stirred for an additional 2 hours at this temperature and then poured into 200 mL of ice-water. The resulting yellow precipitate of 1-(4-hydroxy-3-methoxy-5-nitrophenyl)ethanone is collected by filtration, washed thoroughly with water, and dried.

  • Yield: 90%

Step 2: Selective Reduction of the Nitro Group The nitrated acetovanillone (10 g, 47.4 mmol) is dissolved in a mixture of ethanol (100 mL) and water (50 mL). Sodium dithionite (41.2 g, 237 mmol) is added portion-wise over 1 hour, and the mixture is heated to 60°C and stirred for 4 hours. The reaction mixture is then cooled, and the solvent is removed under reduced pressure. The residue is partitioned between ethyl acetate and water. The organic layer is dried over anhydrous sodium sulfate and concentrated to give the crude product, which is purified by column chromatography (silica gel, ethyl acetate/hexane gradient) to afford this compound.

  • Yield: 85%

Conclusion

Both synthetic routes offer viable methods for the preparation of this compound.

Route A , while longer and more complex, utilizes a less expensive starting material. However, the multi-step nature may lead to a lower overall yield and requires careful control of reaction conditions to ensure correct regioselectivity during the Friedel-Crafts acylation and nitration steps.

Route B is a more convergent and higher-yielding approach. The use of the commercially available acetovanillone simplifies the initial steps. The primary challenge in this route lies in the selective reduction of the nitro group without affecting the ketone functionality. The use of sodium dithionite provides a mild and effective method for this transformation.

For applications where higher overall yield and process efficiency are critical, Route B is the recommended pathway . For cost-sensitive projects where the starting material price is a major consideration and the multi-step synthesis can be optimized, Route A presents a feasible alternative. Researchers and drug development professionals should consider these factors in conjunction with their specific laboratory capabilities and project goals when selecting a synthesis strategy.

A Comparative Guide to 1-(4-Amino-3-methoxyphenyl)ethanone and Other Substituted Acetophenones in Synthetic Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of 1-(4-Amino-3-methoxyphenyl)ethanone and other substituted acetophenones, focusing on their synthesis, reactivity, and applications, particularly in the development of pharmacologically active compounds. Substituted acetophenones are pivotal building blocks in organic synthesis, serving as precursors to a wide array of complex molecules. The nature and position of substituents on the phenyl ring significantly influence the chemical properties and biological activities of these compounds and their derivatives.

Introduction to Substituted Acetophenones

Substituted acetophenones are a class of aromatic ketones that are instrumental in the synthesis of pharmaceuticals, agrochemicals, and fine chemicals. Their versatile reactivity allows for the construction of diverse molecular scaffolds. The electronic effects of the substituents on the aromatic ring—whether electron-donating or electron-withdrawing—play a crucial role in directing the regioselectivity and modulating the reaction rates of subsequent chemical transformations.

This compound, with its amino and methoxy substituents, is an electron-rich aromatic ketone. The presence of these groups activates the ring towards electrophilic substitution and influences the reactivity of the acetyl group. This guide will compare its synthetic utility against other acetophenone derivatives bearing different substitution patterns.

Comparative Synthesis of Substituted Acetophenones

The synthesis of substituted acetophenones is most commonly achieved through Friedel-Crafts acylation of the corresponding substituted benzenes. The choice of starting material, catalyst, and reaction conditions is critical for achieving high yields and purity.

Friedel-Crafts Acylation: A Comparative Overview

Friedel-Crafts acylation is a classic method for the synthesis of aryl ketones. However, the presence of activating groups, such as amino and hydroxyl groups, can complicate the reaction. Aniline and its derivatives, for instance, can form complexes with the Lewis acid catalyst, deactivating the ring towards acylation. Phenols, on the other hand, can undergo O-acylation in addition to the desired C-acylation.[1]

To circumvent these challenges, protective group strategies or alternative synthetic routes are often employed. For the synthesis of amino-substituted acetophenones, a common approach involves the nitration of a substituted acetophenone followed by the reduction of the nitro group.

Table 1: Comparison of Synthetic Yields for Various Substituted Acetophenones

Starting MaterialProductReaction ConditionsYield (%)Reference
3-MethoxyanilineThis compound1. Acetanilide formation2. Friedel-Crafts Acylation3. Nitration4. ReductionNot specifiedGeneral Method
Guaiacol1-(4-Hydroxy-3-methoxyphenyl)ethanone (Acetovanillone)Acetic anhydride, ZnCl₂, acetic acid, inert conditions98.91Asian Journal of Chemistry
Guaiacol1-(4-Hydroxy-3-methoxyphenyl)ethanone (Acetovanillone)Acetyl chloride, AlCl₃, solvent-free99.12Asian Journal of Chemistry
Anisolep-MethoxyacetophenoneAcetic anhydride, Preyssler catalyst98ResearchGate
Thioanisole4'-(Methylthio)acetophenoneAcetic anhydride, Amberlyst-15HighBenchChem
Acetophenonem-NitroacetophenoneFuming nitric acid, -10°C, 6 min95.5European Patent Office
m-Nitroacetophenonem-AminoacetophenoneTin, HCl, NaOH74European Patent Office
Experimental Protocols

Protocol 1: Synthesis of 1-(4-Hydroxy-3-methoxyphenyl)ethanone (Acetovanillone) via Friedel-Crafts Acylation of Guaiacol

  • Method A: Using Acetic Anhydride and Zinc Chloride

    • To a solution of guaiacol in acetic acid, add acetic anhydride and anhydrous zinc chloride under an inert atmosphere.

    • Stir the reaction mixture at a specified temperature for a designated period.

    • Upon completion, quench the reaction with water and extract the product with a suitable organic solvent.

    • Purify the crude product by recrystallization from n-hexane to obtain 1-(4-hydroxy-3-methoxyphenyl)ethanone.

  • Method B: Using Acetyl Chloride and Aluminum Chloride (Solvent-Free)

    • Carefully add acetyl chloride to guaiacol in the presence of aluminum chloride under solvent-free conditions.

    • Control the reaction temperature to prevent side reactions.

    • After the reaction is complete, cautiously add ice and hydrochloric acid to decompose the aluminum chloride complex.

    • Extract the product with an organic solvent and purify by column chromatography.

Protocol 2: Synthesis of m-Aminoacetophenone from Acetophenone

  • Nitration of Acetophenone:

    • Slowly add fuming nitric acid to a cooled solution of acetophenone in sulfuric acid, maintaining a low temperature (-10°C).

    • Stir the mixture for a short duration (e.g., 6 minutes).

    • Pour the reaction mixture onto ice and extract the product with an organic solvent.

    • Separate the meta isomer from the ortho isomer.

  • Reduction of m-Nitroacetophenone:

    • To a solution of m-nitroacetophenone in a suitable solvent (e.g., ethanol), add a reducing agent such as tin metal and hydrochloric acid.

    • Heat the reaction mixture to reflux.

    • After completion, neutralize the reaction with a base (e.g., NaOH) and extract the m-aminoacetophenone.

Reactivity and Applications in the Synthesis of Bioactive Molecules

The substituents on the acetophenone ring dictate its reactivity and suitability for various synthetic transformations. Electron-donating groups, as in this compound, activate the aromatic ring, making it more susceptible to electrophilic attack. They also influence the acidity of the α-protons of the acetyl group, which is crucial for condensation reactions.

Substituted acetophenones are key starting materials for the synthesis of a wide range of heterocyclic compounds and other pharmacologically important molecules, including chalcones, flavonoids, and various enzyme inhibitors.

Role in the Synthesis of Enzyme Inhibitors

Derivatives of substituted acetophenones have shown significant potential as inhibitors of various enzymes implicated in disease.

  • Tyrosinase Inhibitors: Monosubstituted acetophenone thiosemicarbazones have been identified as potent inhibitors of tyrosinase, an enzyme involved in melanin production. The inhibitory potency is influenced by the position of the substituent on the phenyl ring.

  • Monoamine Oxidase (MAO) B Inhibitors: Certain acetophenone derivatives exhibit inhibitory activity against MAO-B, an enzyme involved in the degradation of neurotransmitters, making them potential therapeutic agents for neurodegenerative diseases.

  • Enoyl-Acyl Carrier Protein Reductase (InhA) Inhibitors: Acetophenone-1,2,3-triazole containing compounds have been designed and synthesized as potent inhibitors of the InhA enzyme, which is crucial for the survival of Mycobacterium tuberculosis.[2]

  • Epidermal Growth Factor Receptor (EGFR) Tyrosine Kinase Inhibitors: Chalcones derived from 4-nitroacetophenone have been investigated as anticancer agents targeting the EGFR tyrosine kinase domain.[3]

  • Metabolic Enzyme Inhibitors: Some acetophenone derivatives have shown inhibitory effects on metabolic enzymes such as α-glycosidase and carbonic anhydrases.[4]

Signaling Pathways Modulated by Acetophenone Derivatives

The pharmacological effects of compounds derived from substituted acetophenones are often mediated through their interaction with specific signaling pathways.

EGFR Signaling Pathway in Cancer

The Epidermal Growth Factor Receptor (EGFR) is a transmembrane protein that plays a critical role in cell proliferation, survival, and differentiation. Dysregulation of the EGFR signaling pathway is a hallmark of many cancers. Certain chalcone derivatives of acetophenones have been shown to inhibit the tyrosine kinase domain of EGFR, thereby blocking downstream signaling cascades that promote tumor growth.

EGFR_Signaling_Pathway Ligand EGF Ligand EGFR EGFR Ligand->EGFR Binds Dimerization Dimerization & Autophosphorylation EGFR->Dimerization Activates Ras Ras Dimerization->Ras Activates Acetophenone_Derivative Acetophenone-Derived Inhibitor Acetophenone_Derivative->Dimerization Inhibits Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation Promotes

Caption: Inhibition of the EGFR signaling pathway by an acetophenone-derived inhibitor.

Experimental Workflow for Synthesis and Screening

A typical workflow for the synthesis and biological evaluation of a library of substituted acetophenone derivatives involves parallel synthesis followed by high-throughput screening.

Experimental_Workflow Start Select Substituted Acetophenones & Aldehydes Parallel_Synthesis Parallel Synthesis (e.g., Claisen-Schmidt condensation) Start->Parallel_Synthesis Library Library of Chalcone Derivatives Parallel_Synthesis->Library HTS High-Throughput Screening (e.g., MTT assay for cytotoxicity) Library->HTS Hit_ID Hit Identification HTS->Hit_ID Lead_Opt Lead Optimization Hit_ID->Lead_Opt

Caption: A generalized workflow for the synthesis and screening of acetophenone derivatives.

Conclusion

This compound and its substituted acetophenone counterparts are invaluable synthons in medicinal chemistry and drug discovery. The strategic choice of substituents on the aromatic ring allows for the fine-tuning of both the synthetic accessibility and the biological activity of the resulting compounds. While Friedel-Crafts acylation remains a cornerstone for their synthesis, challenges associated with highly activated substrates necessitate the exploration of alternative and optimized synthetic protocols. The diverse pharmacological profiles of acetophenone derivatives, including their roles as potent enzyme inhibitors, underscore their continued importance as scaffolds for the development of novel therapeutic agents. Further comparative studies on the synthesis and reactivity of a broader range of substituted acetophenones will undoubtedly accelerate the discovery of new and effective drug candidates.

References

Comparative Guide to the Analytical Validation of 1-(4-Amino-3-methoxyphenyl)ethanone by NMR and HPLC

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of Nuclear Magnetic Resonance (NMR) and High-Performance Liquid Chromatography (HPLC) for the analytical validation of 1-(4-amino-3-methoxyphenyl)ethanone, a key intermediate in pharmaceutical synthesis. While specific validation data for this compound is not extensively published, this document outlines the principles of validation, presents typical performance data for these techniques with similar aromatic compounds, and provides detailed experimental protocols that can be adapted for this purpose.

The selection of an analytical technique is critical for ensuring the quality, safety, and efficacy of pharmaceutical products. Both NMR and HPLC are powerful tools for the quantification and purity assessment of active pharmaceutical ingredients (APIs) and their intermediates. This guide offers a comparative analysis to aid researchers in selecting the most suitable method for their needs, in alignment with international regulatory standards such as the ICH Q2(R2) guidelines.[1][2][3][4][5]

Methodology Comparison: NMR vs. HPLC

Quantitative NMR (qNMR) and HPLC each offer distinct advantages and limitations for the analysis of pharmaceutical compounds.

Quantitative NMR (qNMR) is an absolute quantification method where the signal intensity is directly proportional to the number of atomic nuclei.[6][7] This allows for the determination of a compound's purity or concentration without the need for a specific reference standard of the analyte itself; instead, a certified internal standard of a different compound can be used.[8] qNMR is non-destructive and provides rich structural information, making it highly valuable for both identification and quantification.[8]

High-Performance Liquid Chromatography (HPLC) is a comparative technique that separates components in a mixture based on their differential interactions with a stationary and mobile phase.[9] For quantification, the response of the analyte is compared to that of a well-characterized reference standard of the same compound. HPLC is known for its high sensitivity, versatility, and ability to separate complex mixtures, making it a cornerstone of pharmaceutical quality control.[9][10]

The choice between these methods often depends on the specific requirements of the analysis, such as the availability of reference standards, the need for structural information, and the required sensitivity.

Data Presentation: Performance Comparison

The following tables summarize typical validation parameters for qNMR and HPLC methods for the analysis of aromatic amines and ketones, based on literature values for analogous compounds. These tables provide an objective comparison of the expected performance of each technique.

Table 1: Quantitative NMR (qNMR) Performance Data (Illustrative)

Validation ParameterTypical PerformanceReference
Linearity (R²)>0.999[6]
Accuracy (% Recovery)98.0 - 102.0%[11]
Precision (%RSD)< 1.5%[6]
Limit of Detection (LOD)< 10 µM[11]
Limit of Quantification (LOQ)Dependent on desired accuracy and experiment time[11]

Table 2: HPLC Performance Data (Illustrative)

Validation ParameterTypical PerformanceReference(s)
Linearity (R²)>0.999[12][13]
Accuracy (% Recovery)85.3 - 98.4%[12]
Precision (%RSD)< 2.0%[14]
Limit of Detection (LOD)0.015 - 0.08 mg/L[12]
Limit of Quantification (LOQ)0.1 - 1.0 ng/mL[14]

Alternative Analytical Methods

Besides NMR and HPLC, other techniques can be employed for the analysis of pharmaceutical intermediates:

  • Liquid Chromatography-Mass Spectrometry (LC-MS/MS): Offers enhanced selectivity and sensitivity, making it ideal for trace-level impurity analysis.[15][16]

  • Gas Chromatography-Mass Spectrometry (GC-MS): Suitable for volatile and thermally stable compounds. Derivatization may be required for polar molecules like aromatic amines.[17]

  • Capillary Electrophoresis (CE): Provides high separation efficiency, particularly for polar and charged compounds, offering an alternative when HPLC separations are challenging.[10]

  • Thermal Analysis (DSC, TGA): Can be used for qualitative identification and, in some cases, quantification of active ingredients in drug products with minimal sample preparation.[18]

Experimental Protocols

The following are detailed, adaptable protocols for the analytical validation of this compound using NMR and HPLC.

  • Sample Preparation:

    • Accurately weigh approximately 10-20 mg of this compound and 5-10 mg of a certified internal standard (e.g., maleic acid, dimethyl sulfone) into a clean vial.

    • Dissolve the mixture in a known volume (e.g., 0.75 mL) of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).

    • Vortex the sample to ensure complete dissolution and transfer the solution to a 5 mm NMR tube.[19]

  • NMR Data Acquisition:

    • Acquire ¹H-NMR spectra on a spectrometer with a field strength of 400 MHz or higher.

    • Ensure the spectrometer is properly calibrated and shimmed.

    • Use a calibrated 90° pulse.

    • Set the relaxation delay (d1) to at least 5 times the longest T₁ relaxation time of the protons of interest to ensure full relaxation.

    • Acquire a sufficient number of scans to achieve a signal-to-noise ratio of at least 150:1 for the signals used for quantification.

  • Data Processing and Analysis:

    • Apply Fourier transformation, phase correction, and baseline correction to the acquired FID.

    • Integrate the signals corresponding to the analyte and the internal standard. Select well-resolved signals that are unique to each compound.

    • Calculate the purity or concentration of the analyte using the following equation: Purity (%) = (I_analyte / N_analyte) * (N_std / I_std) * (M_analyte / M_std) * (m_std / m_analyte) * P_std Where: I = integral area, N = number of protons for the integrated signal, M = molar mass, m = mass, and P = purity of the standard.[7]

  • Chromatographic Conditions (Starting Point):

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: A gradient of acetonitrile and a buffer (e.g., 20 mM phosphate buffer, pH 3.0).

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection Wavelength: Determined by the UV maximum of this compound.

    • Injection Volume: 10 µL.

  • Standard and Sample Preparation:

    • Standard Stock Solution: Accurately weigh and dissolve a reference standard of this compound in a suitable diluent (e.g., methanol or acetonitrile) to a known concentration (e.g., 1 mg/mL).

    • Calibration Standards: Prepare a series of calibration standards by diluting the stock solution to cover the expected concentration range of the samples.

    • Sample Solution: Prepare the sample containing this compound at a similar concentration to the standard solutions.

  • Validation Procedure:

    • Specificity: Analyze blank samples, a placebo mixture, and the analyte to demonstrate that no other components interfere with the analyte peak.

    • Linearity: Inject the calibration standards in triplicate and construct a calibration curve by plotting the peak area against the concentration. The correlation coefficient (R²) should be >0.999.

    • Accuracy: Analyze samples with known concentrations of the analyte (spiked samples) at three different concentration levels. The recovery should be within 98.0 - 102.0%.

    • Precision:

      • Repeatability: Analyze six replicate samples at 100% of the target concentration. The %RSD should be <2.0%.

      • Intermediate Precision: Repeat the analysis on a different day with a different analyst or instrument.

    • LOD & LOQ: Determine the limit of detection and quantification based on the signal-to-noise ratio (3:1 for LOD, 10:1 for LOQ) or by statistical analysis of the calibration curve.

Visualizations

The following diagrams illustrate the logical workflows for the analytical validation process.

Analytical Method Validation Workflow cluster_planning Phase 1: Planning cluster_execution Phase 2: Experimental Execution cluster_evaluation Phase 3: Data Evaluation & Reporting define_scope Define Analytical Scope & Purpose select_method Select Method (NMR/HPLC) define_scope->select_method define_params Define Validation Parameters & Acceptance Criteria select_method->define_params prepare_materials Prepare Standards & Samples define_params->prepare_materials perform_analysis Perform Analytical Runs prepare_materials->perform_analysis collect_data Collect Raw Data perform_analysis->collect_data process_data Process & Analyze Data collect_data->process_data compare_criteria Compare Against Acceptance Criteria process_data->compare_criteria validation_report Generate Validation Report compare_criteria->validation_report

Caption: A generalized workflow for analytical method validation.

NMR vs. HPLC Decision Pathway start Need for Quantitative Analysis? ref_std_avail Analyte-Specific Reference Standard Available? start->ref_std_avail struct_elucid Structural Elucidation Needed? ref_std_avail->struct_elucid No use_hplc Use HPLC ref_std_avail->use_hplc Yes high_sensitivity High Sensitivity Required? struct_elucid->high_sensitivity No use_qnmr Use qNMR struct_elucid->use_qnmr Yes high_sensitivity->use_qnmr No, qNMR is suitable consider_lcms Consider LC-MS high_sensitivity->consider_lcms Yes

Caption: Decision pathway for selecting an analytical technique.

References

Comparative Efficacy of 1-(4-Amino-3-methoxyphenyl)ethanone Derivatives in Oncology and Microbiology

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive analysis of the biological activities of chalcone derivatives synthesized from 1-(4-Amino-3-methoxyphenyl)ethanone reveals their potential as promising candidates for both anticancer and antimicrobial applications. This guide provides a comparative overview of their efficacy, supported by experimental data, detailed protocols, and mechanistic insights.

Derivatives of this compound, particularly chalcones, have demonstrated significant biological activity. These compounds, characterized by an open-chain flavonoid structure, are synthesized through the Claisen-Schmidt condensation of an appropriate acetophenone with a substituted benzaldehyde. The presence of the 4-amino-3-methoxyphenyl moiety is a key structural feature contributing to their cytotoxic and antimicrobial properties.

Anticancer Activity: A Comparative Analysis

The anticancer potential of various methoxy-4'-amino chalcone derivatives has been evaluated against several human cancer cell lines, with a notable focus on breast cancer. The cytotoxicity of these compounds is typically assessed using the MTT assay, which measures the metabolic activity of cells as an indicator of their viability.

Table 1: Comparative Anticancer Activity (IC50 in µg/mL) of Methoxy-4'-amino Chalcone Derivatives against T47D Breast Cancer Cells

Compound NumberSubstitution on Ring BIC50 (µg/mL) against T47D cells
12,3-dimethoxy15.95
22,4-dimethoxy11.96
32,5-dimethoxy11.66
43,4-dimethoxy8.93
53,5-dimethoxy35.40
64-methoxy8.11
7Unsubstituted5.28
Doxorubicin (Control)-0.102

The data indicates that the substitution pattern on the B-ring of the chalcone scaffold significantly influences the anticancer activity. Compound 7, the unsubstituted derivative, exhibited the highest potency among the tested chalcones with an IC50 value of 5.28 µg/mL against the T47D breast cancer cell line. The presence and position of methoxy groups on the B-ring also modulate the cytotoxic effect.

Antimicrobial Efficacy: A Head-to-Head Comparison

In addition to their anticancer properties, these chalcone derivatives have been investigated for their antimicrobial activity against a panel of pathogenic microorganisms. The antimicrobial potential is commonly determined by measuring the minimum inhibitory concentration (MIC) using broth dilution or assessing the zone of inhibition in disc diffusion assays.

Table 2: Comparative Antimicrobial Activity (Inhibition Zone Diameter in mm) of Methoxy-4'-amino Chalcone Derivatives [1]

Compound NumberSubstitution on Ring BInhibition Zone (mm) against E. coliInhibition Zone (mm) against S. aureus
12,3-dimethoxy9.679.33
22,4-dimethoxy9.339.67
32,5-dimethoxy10.3310.00
43,4-dimethoxy10.6710.33
53,5-dimethoxy10.3310.00
64-methoxy9.009.33
7Unsubstituted8.679.00
Positive Control*-11.0011.33

*Positive controls used were sulfamerazine and sulfadiazine.

The results demonstrate that these derivatives possess broad-spectrum antimicrobial activity. Compound 4, with a 3,4-dimethoxy substitution pattern, showed the most potent activity against both Escherichia coli and Staphylococcus aureus[1]. Interestingly, the structure-activity relationship for antimicrobial effects appears to differ from that of anticancer activity.

Mechanistic Insights: The Role of Apoptosis

The anticancer activity of many chalcone derivatives is attributed to their ability to induce apoptosis, or programmed cell death, in cancer cells. While the precise signaling pathways activated by this compound derivatives are still under investigation, a common mechanism for anticancer agents involves the activation of the caspase cascade. The caspase-8-mediated extrinsic pathway is a key route for initiating apoptosis.

G General Workflow for Synthesis and Biological Evaluation cluster_synthesis Chemical Synthesis cluster_screening Biological Screening cluster_analysis Data Analysis Start This compound + Substituted Benzaldehyde Reaction Claisen-Schmidt Condensation Start->Reaction Purification Purification and Characterization (Crystallization, Spectroscopy) Reaction->Purification Anticancer Anticancer Activity (e.g., MTT Assay) Purification->Anticancer Antimicrobial Antimicrobial Activity (e.g., Disc Diffusion, Broth Dilution) SAR Structure-Activity Relationship (SAR) Analysis Anticancer->SAR Anticancer->SAR Antimicrobial->SAR Lead Lead Compound Identification SAR->Lead

Caption: A generalized workflow for the synthesis and biological evaluation of chalcone derivatives.

The extrinsic apoptotic pathway is initiated by the binding of death ligands to their corresponding death receptors on the cell surface. This leads to the recruitment of adaptor proteins and pro-caspase-8, forming the Death-Inducing Signaling Complex (DISC). Within the DISC, pro-caspase-8 is activated through autocatalytic cleavage. Activated caspase-8 then triggers a downstream cascade by activating executioner caspases, such as caspase-3, which ultimately leads to the dismantling of the cell.

G Proposed Extrinsic Apoptotic Pathway Chalcone Chalcone Derivative DeathReceptor Death Receptor (e.g., Fas, TNFR) Chalcone->DeathReceptor Induces signaling DISC DISC Formation (FADD, Pro-caspase-8) DeathReceptor->DISC Caspase8 Activated Caspase-8 DISC->Caspase8 Activation Caspase3 Activated Caspase-3 Caspase8->Caspase3 Activation Apoptosis Apoptosis Caspase3->Apoptosis

Caption: A simplified diagram of the proposed caspase-8 mediated apoptotic pathway.

Experimental Protocols

MTT Assay for Anticancer Activity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

  • Cell Seeding: Cancer cells (e.g., T47D) are seeded in a 96-well plate at a density of 1x10⁴ cells per well and incubated for 24 hours.

  • Compound Treatment: The cells are then treated with various concentrations of the chalcone derivatives for 24 hours. A positive control (e.g., doxorubicin) and a vehicle control are included.

  • MTT Addition: After the treatment period, 0.5% MTT solution is added to each well (1/10 of the medium volume), and the plate is incubated for an additional 4 hours at 37°C in a 5% CO₂ atmosphere.

  • Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader. The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is then determined.

Disc Diffusion and Broth Dilution for Antimicrobial Activity

Disc Diffusion Method:

  • Inoculum Preparation: A standardized inoculum of the test microorganism (e.g., E. coli or S. aureus) is prepared and uniformly spread onto the surface of a Mueller-Hinton agar plate.

  • Disc Application: Sterile filter paper discs impregnated with a known concentration of the chalcone derivative are placed on the agar surface.

  • Incubation: The plates are incubated at 37°C for 18-24 hours.

  • Zone of Inhibition Measurement: The diameter of the clear zone around each disc, where bacterial growth is inhibited, is measured in millimeters.

Broth Dilution Method (for MIC determination):

  • Serial Dilutions: Two-fold serial dilutions of the chalcone derivatives are prepared in a liquid growth medium in a 96-well microtiter plate.

  • Inoculation: A standardized suspension of the test microorganism is added to each well.

  • Incubation: The plate is incubated at 37°C for 24 hours.

  • MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Conclusion

The chalcone derivatives of this compound represent a versatile class of compounds with significant potential in both cancer chemotherapy and as antimicrobial agents. The structure-activity relationship studies highlight that subtle modifications to their chemical structure can fine-tune their biological activity, offering a promising avenue for the development of novel therapeutic agents. Further investigation into their precise mechanisms of action and in vivo efficacy is warranted to fully realize their clinical potential.

References

Navigating the Catalytic Landscape for 4'-Amino-3'-methoxyacetophenone Reactions: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of publicly available scientific literature indicates a notable scarcity of direct comparative studies on catalysts specifically for reactions involving 4'-Amino-3'-methoxyacetophenone. Research in this specific area appears to be limited or not widely published. However, by examining catalytic systems for structurally similar compounds, such as other substituted anilines and acetophenones, we can infer and present a comparative guide to inform researchers, scientists, and drug development professionals on potentially effective catalysts for their work with this molecule.

This guide provides an overview of catalyst performance for analogous reactions, including N-alkylation and condensation, which are key transformations for molecules containing amino and keto functionalities. The experimental data and protocols are drawn from studies on related substrates and are intended to serve as a starting point for catalyst screening and methods development for 4'-Amino-3'-methoxyacetophenone.

Comparative Performance of Catalysts in Analogous Reactions

Due to the absence of direct comparative data for 4'-Amino-3'-methoxyacetophenone, this section presents a summary of catalyst performance in two key reaction types relevant to its functional groups: N-alkylation of anilines and condensation reactions of acetophenones.

N-Alkylation of Anilines with Alcohols

N-alkylation is a fundamental transformation of the amino group. The "borrowing hydrogen" or "hydrogen autotransfer" methodology is a green and efficient approach where an alcohol acts as the alkylating agent, with water as the only byproduct. Below is a comparison of catalysts for the N-alkylation of anilines with alcohols, which serves as a model for the potential N-alkylation of 4'-Amino-3'-methoxyacetophenone.

CatalystSubstratesAlcoholBaseTemperature (°C)Time (h)Yield (%)Reference
Manganese pincer complexAnilineBenzyl alcoholt-BuOK80->99 (conversion)[1]
Manganese pincer complex4-AminostilbeneBenzyl alcoholt-BuOK8024-[1]
γ-Al2O34-Amino-1-butanolMethanol-340Continuous Flow95[2]
Iron complexVarious amino acidsVarious alcohols-11018-42Good to Excellent[3]
NH4Br (photocatalyst)Aniline4-Hydroxybutan-2-one-Room Temp1298[4]
Condensation Reactions of Acetophenones

The acetyl group of 4'-Amino-3'-methoxyacetophenone can participate in various condensation reactions to form larger, more complex molecules. The Claisen-Schmidt condensation, for instance, involves the reaction of an acetophenone derivative with an aldehyde. Below is a comparison of catalysts used in condensation reactions of related acetophenones.

CatalystReactantsSolventTemperature (°C)Time (h)Yield (%)Reference
H3PMo12O40Acetophenone, Aldehyde, UreaSolvent-free70-High[5]
MgO/fly ash2-Hydroxyacetophenone, 4-Methoxybenzaldehyde---98[6]
2-Hydroxyethylammonium acetateAcetophenone, Aromatic aldehydes, AcetoacetanilideEthanolAmbient-High[7]
Sodium acetateAcetophenone, Aromatic aldehydes, AcetoacetanilideWater-ethanol (1:1)Ambient-89-98[7]

Experimental Protocols

Detailed experimental methodologies are crucial for reproducibility. Below are representative protocols for N-alkylation and condensation reactions based on the literature for analogous compounds.

General Protocol for Manganese-Catalyzed N-Alkylation of Amines with Alcohols

This protocol is adapted from studies on manganese pincer complex-catalyzed N-alkylation of anilines.[1]

  • Catalyst Preparation: A manganese pincer complex is synthesized and characterized according to established literature procedures.

  • Reaction Setup: In a glovebox, a Schlenk tube is charged with the manganese catalyst (e.g., 0.01 mmol), the amine (e.g., aniline, 0.5 mmol), the alcohol (e.g., benzyl alcohol, 0.6 mmol), a base (e.g., t-BuOK, 1 equiv.), and a solvent (e.g., toluene, 1 mL).

  • Reaction Execution: The Schlenk tube is sealed and the reaction mixture is stirred at a specified temperature (e.g., 80 °C).

  • Monitoring and Work-up: The reaction progress is monitored by Gas Chromatography (GC). Upon completion, the reaction mixture is cooled to room temperature, diluted with an appropriate solvent, and filtered. The filtrate is concentrated under reduced pressure.

  • Purification: The crude product is purified by column chromatography on silica gel to afford the desired N-alkylated amine.

General Protocol for Base-Catalyzed Condensation Reaction

This protocol is a generalized procedure based on the Claisen-Schmidt condensation of acetophenones with aldehydes.[6][7]

  • Reactant Mixture: A mixture of the acetophenone derivative (1 mmol), the aromatic aldehyde (1 mmol), and a suitable solvent (e.g., ethanol) is prepared in a round-bottom flask.

  • Catalyst Addition: The base catalyst (e.g., sodium acetate or MgO/fly ash) is added to the stirred mixture.

  • Reaction: The reaction is stirred at ambient or elevated temperature for a specified duration, with progress monitored by Thin Layer Chromatography (TLC).

  • Product Isolation: Upon completion, the reaction mixture is often poured into cold water or an ice bath to precipitate the product.

  • Purification: The solid product is collected by filtration, washed with water, and then recrystallized from a suitable solvent (e.g., ethanol) to yield the pure condensation product.

Visualizing Experimental Workflows and Reaction Pathways

Diagrams generated using Graphviz (DOT language) can effectively illustrate complex processes.

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Analysis Reactants Select Reactants (4'-Amino-3'-methoxyacetophenone & Partner) Setup Reaction Setup (Mix Reactants, Catalyst, Solvent) Reactants->Setup Catalyst Select Catalyst Catalyst->Setup Solvent Select Solvent & Conditions Solvent->Setup Execution Run Reaction (Stirring, Heating) Setup->Execution Monitoring Monitor Progress (TLC, GC, HPLC) Execution->Monitoring Monitoring->Execution Continue if incomplete Isolation Product Isolation (Extraction, Filtration) Monitoring->Isolation Proceed if complete Purification Purification (Chromatography, Recrystallization) Isolation->Purification Analysis Characterization (NMR, MS, etc.) Purification->Analysis Reaction_Pathway Reactants 4'-Amino-3'-methoxyacetophenone + Electrophile Intermediate Activated Intermediate Reactants->Intermediate Activation Catalyst Catalyst Catalyst->Intermediate Product Functionalized Product Intermediate->Product Reaction

References

A Comparative Guide to Purity Validation of 1-(4-Amino-3-methoxyphenyl)ethanone by Melting Point Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the characterization and validation of a compound's purity are fundamental to ensuring the reliability of experimental results and the safety of potential therapeutic agents. This guide provides an objective comparison of melting point analysis for determining the purity of 1-(4-Amino-3-methoxyphenyl)ethanone against other common analytical techniques.

Introduction to Purity Assessment

The purity of a chemical compound, such as this compound (CAS No. 22106-40-7), is a critical parameter. Impurities can arise from starting materials, by-products of synthesis, or degradation and can significantly impact the compound's physical, chemical, and biological properties. Melting point determination is a classical and accessible technique for the preliminary assessment of the purity of a crystalline solid.

A pure crystalline substance typically melts over a very narrow temperature range, often 0.5–1°C.[1] The presence of impurities disrupts the crystal lattice, which generally leads to two observable effects: a depression of the melting point and a broadening of the melting point range.[1][2] This phenomenon, known as melting point depression, serves as a useful indicator of purity.[2][3] For this compound, the literature value for its melting point is 90-92°C [4][5][6]. A significant deviation below this range or a melting range broader than 2°C would suggest the presence of impurities.

Comparison of Purity Validation Methods

While melting point analysis is a valuable preliminary tool, it is often used in conjunction with more quantitative and specific methods. High-Performance Liquid Chromatography (HPLC) is considered a gold standard for purity determination in the pharmaceutical industry due to its high sensitivity and ability to separate and quantify individual impurities.[7][8]

Table 1: Comparison of Purity Determination Methods

FeatureMelting Point AnalysisHigh-Performance Liquid Chromatography (HPLC)
Principle Observation of the temperature range over which a solid transitions to a liquid.Differential partitioning of components between a mobile and stationary phase.
Purity Indication A sharp, narrow melting range close to the literature value indicates high purity. A broad, depressed range suggests impurities.[2]Presence of multiple peaks, with the area of the main peak relative to others indicating purity.
Quantitative? Primarily qualitative; can be semi-quantitative under specific conditions.Yes, highly quantitative.
Sensitivity Lower; generally requires >1% impurity to cause a significant change.High; can detect trace impurities (ppm/ppb levels).[9]
Specificity Low; different compounds can have similar melting points.High; can separate closely related compounds and isomers.
Sample State SolidLiquid (solid samples must be dissolved).
Throughput High; multiple samples can often be run simultaneously.Lower; analysis time per sample can be significant.
Cost Low (instrumentation is relatively inexpensive).High (instrumentation and solvent costs are significant).

Experimental Protocols

Melting Point Determination of this compound

This protocol describes the determination of a melting point range using a standard capillary melting point apparatus.

Materials:

  • Sample of this compound (must be completely dry)

  • Capillary tubes (one end sealed)

  • Melting point apparatus

  • Mortar and pestle (if sample is not a fine powder)

Procedure:

  • Sample Preparation:

    • Ensure the this compound sample is completely dry, as residual solvent will act as an impurity and depress the melting range.

    • If necessary, grind the crystalline sample into a fine, uniform powder using a mortar and pestle.

  • Loading the Capillary Tube:

    • Press the open end of a capillary tube into the powdered sample, forcing a small amount of the solid into the tube.

    • Invert the tube and tap it gently on a hard surface to cause the solid to fall to the bottom, sealed end.

    • Repeat until the packed sample is approximately 2-3 mm high. A well-packed sample is crucial for accurate heat transfer.

  • Measurement:

    • Place the loaded capillary tube into the heating block of the melting point apparatus.

    • For a first determination, a rapid heating rate (e.g., 5-10°C per minute) can be used to find an approximate melting range.

    • Allow the apparatus to cool to at least 15-20°C below the approximate melting point.

    • Prepare a new sample and place it in the apparatus.

    • Set the heating rate to a slow and steady 1-2°C per minute to ensure thermal equilibrium between the sample, heating block, and thermometer.

    • Record the temperature at which the first drop of liquid appears (T1). This is the beginning of the melting range.

    • Continue heating at the same rate and record the temperature at which the last crystal melts into a liquid (T2). This is the end of the melting range.

  • Reporting:

    • The melting point is reported as the range T1 – T2.

    • Compare the observed range to the literature value (90-92°C). A pure sample should melt sharply within this range.

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow for assessing the purity of a synthesized batch of this compound, incorporating melting point analysis as a key preliminary check.

Purity_Validation_Workflow cluster_0 Purity Validation Workflow Start Synthesized Batch of This compound MeltingPoint Melting Point Determination Start->MeltingPoint Decision Compare to Literature Value (90-92°C) and Range (is it sharp?) MeltingPoint->Decision HPLC Quantitative Purity Analysis (e.g., HPLC) Decision->HPLC No (Broad or Depressed) Accept Batch Accepted (Purity ≥ 95%) Decision->Accept Yes (Sharp & Correct) Purify Further Purification (e.g., Recrystallization) HPLC->Purify Purity < 95% HPLC->Accept Purity ≥ 95% Purify->MeltingPoint Re-evaluate Reject Batch Rejected or Reprocessed Purify->Reject

Caption: Workflow for purity validation of this compound.

References

Cross-reactivity of 1-(4-Amino-3-methoxyphenyl)ethanone in different reaction types

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development and chemical synthesis, understanding the nuanced reactivity of substituted aromatic compounds is paramount for designing efficient synthetic routes and novel molecular entities. This guide provides a detailed comparison of the cross-reactivity of 1-(4-Amino-3-methoxyphenyl)ethanone and its close structural analog, 4-Aminoacetophenone , in three key reaction types: Claisen-Schmidt Condensation, Diazotization and Azo Coupling, and Friedländer Annulation.

The presence of a methoxy group ortho to the amino group and meta to the acetyl group in this compound introduces significant electronic effects that modulate the reactivity of both functional groups compared to the unsubstituted 4-Aminoacetophenone. This guide explores these differences through theoretical explanations, experimental protocols, and comparative data.

Electronic Effects of the Methoxy Group

The methoxy (-OCH3) group is an electron-donating group through its +R (resonance) effect and an electron-withdrawing group through its -I (inductive) effect.

  • Effect on the Amino Group: The methoxy group at the ortho position to the amino group increases the electron density on the nitrogen atom through its +R effect. This enhanced nucleophilicity generally increases the reactivity of the amino group in reactions such as diazotization. The +R effect of a p-methoxy group makes the aniline derivative more basic than aniline itself.[1] While an ortho-methoxy group can have a competing -I effect, the +R effect is often dominant in electrophilic aromatic substitutions and reactions involving the amino lone pair.[1][2]

  • Effect on the Acetyl Group: The methoxy group is meta to the acetyl group. At the meta position, the resonance effect is minimal, and the electron-withdrawing inductive effect (-I) predominates. This -I effect slightly deactivates the acetyl group's carbonyl carbon towards nucleophilic attack and can influence the acidity of the α-protons, which is relevant in condensation reactions.

Comparative Reactivity in Different Reaction Types

This section compares the performance of this compound and 4-Aminoacetophenone in three distinct and widely used reaction classes.

Claisen-Schmidt Condensation

The Claisen-Schmidt condensation is a base-catalyzed reaction between an aromatic ketone and an aromatic aldehyde to form a chalcone (an α,β-unsaturated ketone).[3] The reactivity of the ketone is dependent on the acidity of its α-protons and the electrophilicity of the carbonyl carbon.

Expected Reactivity:

  • This compound: The -I effect of the meta-methoxy group may slightly decrease the reactivity of the acetyl group compared to 4-Aminoacetophenone.

  • 4-Aminoacetophenone: This compound readily undergoes Claisen-Schmidt condensation to form various chalcone derivatives.[4]

Data Presentation:

CompoundReactantsProductReported YieldReference
This compound Benzaldehyde(E)-1-(4-amino-3-methoxyphenyl)-3-phenylprop-2-en-1-oneData not available in direct comparisonN/A
4-Aminoacetophenone Various substituted aromatic aldehydes4'-amino chalcones5-80%N/A
4-Aminoacetophenone Benzaldehyde1-(4-aminophenyl)-3-phenylpropenone~85-95%[3]

Experimental Protocols:

Protocol 1: Synthesis of a Chalcone Derivative from 4-Aminoacetophenone [3]

  • Reactant Preparation: In a flask, dissolve 1.35 g (10 mmol) of 4-aminoacetophenone in 20 mL of ethanol.

  • Base Addition: Add 5 mL of a 10% aqueous sodium hydroxide solution to the flask and cool the mixture in an ice bath.

  • Aldehyde Addition: Slowly add 1.06 g (10 mmol) of benzaldehyde to the stirred mixture.

  • Reaction: Stir the reaction mixture at room temperature and monitor the progress using thin-layer chromatography (TLC).

  • Work-up: Upon completion, pour the reaction mixture into crushed ice.

  • Isolation and Purification: Collect the precipitated chalcone by vacuum filtration, wash thoroughly with cold water until the washings are neutral, and dry. The crude product can be recrystallized from ethanol.

Protocol 2: Proposed Synthesis of a Chalcone Derivative from this compound

  • Reactant Preparation: In a flask, dissolve 1.65 g (10 mmol) of this compound in 25 mL of ethanol.

  • Base Addition: Add 6 mL of a 10% aqueous sodium hydroxide solution to the flask and cool the mixture in an ice bath.

  • Aldehyde Addition: Slowly add 1.06 g (10 mmol) of benzaldehyde to the stirred mixture.

  • Reaction: Stir the reaction mixture at room temperature and monitor the progress using TLC.

  • Work-up: Upon completion, pour the reaction mixture into crushed ice.

  • Isolation and Purification: Collect the precipitated chalcone by vacuum filtration, wash thoroughly with cold water until the washings are neutral, and dry. The crude product can be recrystallized from ethanol.

Mandatory Visualization:

Claisen_Schmidt_Condensation cluster_reactants Reactants cluster_process Reaction Conditions cluster_product Product ketone Aromatic Ketone (e.g., this compound) catalyst Base Catalyst (e.g., NaOH) ketone->catalyst α-proton abstraction aldehyde Aromatic Aldehyde (e.g., Benzaldehyde) aldehyde->catalyst Nucleophilic attack by enolate chalcone Chalcone (α,β-Unsaturated Ketone) catalyst->chalcone Dehydration solvent Solvent (e.g., Ethanol)

Caption: Claisen-Schmidt condensation workflow.

Diazotization and Azo Coupling

Diazotization is the reaction of a primary aromatic amine with nitrous acid (generated in situ from sodium nitrite and a strong acid) to form a diazonium salt.[5] This is followed by an azo coupling reaction where the diazonium salt acts as an electrophile and reacts with an activated aromatic compound (e.g., a phenol or another aniline) to form a highly colored azo compound.

Expected Reactivity:

  • This compound: The electron-donating methoxy group ortho to the amino group is expected to increase the rate of diazotization compared to 4-aminoacetophenone due to the enhanced nucleophilicity of the amino group.[6]

  • 4-Aminoacetophenone: Readily undergoes diazotization and subsequent azo coupling, and is used in the synthesis of various azo dyes.[7][8]

Data Presentation:

CompoundCoupling AgentProductReported YieldReference
This compound 2-NaphtholAzo dyeData not available in direct comparisonN/A
4-Aminoacetophenone PhenolAzo dyeNot specified[7]
Various Anilines 2-NaphtholAzo dyesGood to excellentN/A

Experimental Protocols:

Protocol 3: Diazotization and Azo Coupling of 4-Aminoacetophenone [7]

  • Diazotization:

    • Dissolve 0.54 g (4 mmol) of p-Aminoacetophenone in a mixture of 2 mL concentrated HCl and 10 mL distilled water at 0-5 °C.

    • In a separate flask, dissolve 0.28 g (4 mmol) of sodium nitrite in 5 mL of distilled water at 0-5 °C.

    • Slowly add the sodium nitrite solution to the amine solution with constant stirring, maintaining the temperature at 0-5 °C, to form the diazonium salt solution.

  • Coupling Reaction:

    • Dissolve 0.58 g (4 mmol) of 2-naphthol in 5 mL of 10% NaOH solution at 0-5 °C.

    • Slowly add the freshly prepared diazonium salt solution to the 2-naphthol solution with vigorous stirring, maintaining the temperature at 0-5 °C.

  • Isolation:

    • A colored precipitate of the azo dye will form.

    • Collect the precipitate by vacuum filtration, wash with cold water, and dry.

Protocol 4: Proposed Diazotization and Azo Coupling of this compound

  • Diazotization:

    • Dissolve 0.66 g (4 mmol) of this compound in a mixture of 2 mL concentrated HCl and 10 mL distilled water at 0-5 °C.

    • In a separate flask, dissolve 0.28 g (4 mmol) of sodium nitrite in 5 mL of distilled water at 0-5 °C.

    • Slowly add the sodium nitrite solution to the amine solution with constant stirring, maintaining the temperature at 0-5 °C.

  • Coupling Reaction:

    • Dissolve 0.58 g (4 mmol) of 2-naphthol in 5 mL of 10% NaOH solution at 0-5 °C.

    • Slowly add the freshly prepared diazonium salt solution to the 2-naphthol solution with vigorous stirring, maintaining the temperature at 0-5 °C.

  • Isolation:

    • Collect the resulting azo dye precipitate by vacuum filtration, wash with cold water, and dry.

Mandatory Visualization:

Diazotization_Azo_Coupling cluster_diazotization Step 1: Diazotization cluster_coupling Step 2: Azo Coupling amine Primary Aromatic Amine (e.g., this compound) reagents NaNO2, HCl 0-5 °C amine->reagents diazonium Arenediazonium Salt reagents->diazonium coupling_agent Activated Aromatic (e.g., 2-Naphthol) diazonium->coupling_agent Electrophilic Aromatic Substitution azo_dye Azo Dye coupling_agent->azo_dye

Caption: General pathway for diazotization and azo coupling.

Friedländer Annulation

The Friedländer annulation is a condensation reaction between a 2-aminoaryl aldehyde or ketone and a compound containing an α-methylene group to form a quinoline.[9][10] This reaction is typically catalyzed by acids or bases.

Expected Reactivity:

  • This compound: This compound is a 4-aminoaryl ketone, not a 2-aminoaryl ketone. Therefore, it will not undergo the classical Friedländer annulation to form a quinoline. Other synthetic routes would be required to synthesize quinolines from this starting material.[11][12]

  • 2-Aminoacetophenone (Isomer of 4-Aminoacetophenone): This is the ideal substrate for the Friedländer synthesis. The ortho positioning of the amino and acetyl groups allows for intramolecular cyclization to form quinolines.[3]

This section highlights a key difference in the cross-reactivity based on the positional isomerism of the functional groups, a critical consideration in synthetic design.

Data Presentation:

CompoundReactantProductReported YieldReference
This compound Active methylene compoundNo Friedländer productN/AN/A
2-Aminoacetophenone Acetone2,4-DimethylquinolineNot specified[3]

Experimental Protocol:

Protocol 5: Friedländer Synthesis of 2,4-Dimethylquinoline from 2-Aminoacetophenone [3]

  • Reaction Setup: In a flask, mix 1.35 g (10 mmol) of 2-aminoacetophenone with 5.8 g (100 mmol) of acetone.

  • Catalyst Addition: Add a catalytic amount of a suitable acid or base (e.g., a few drops of piperidine or a catalytic amount of p-toluenesulfonic acid).

  • Reaction: Heat the mixture to reflux and monitor the reaction by TLC.

  • Work-up: After completion, cool the reaction mixture and remove the excess acetone under reduced pressure.

  • Isolation and Purification: The crude product can be purified by column chromatography or recrystallization from ethanol to yield pure 2,4-dimethylquinoline.

Mandatory Visualization:

Friedlander_Annulation cluster_reactants Reactants cluster_process Reaction Conditions cluster_product Product amino_ketone 2-Aminoaryl Ketone (e.g., 2-Aminoacetophenone) catalyst Acid or Base Catalyst amino_ketone->catalyst active_methylene Active Methylene Compound (e.g., Acetone) active_methylene->catalyst quinoline Quinoline Derivative catalyst->quinoline Condensation & Cyclization

Caption: The Friedländer annulation for quinoline synthesis.

Conclusion

The presence of a methoxy group in This compound significantly influences its reactivity compared to 4-Aminoacetophenone .

  • In Claisen-Schmidt condensations , the reactivity of the acetyl group is expected to be slightly reduced due to the inductive effect of the meta-methoxy group.

  • In diazotization and azo coupling reactions , the amino group of this compound is anticipated to be more reactive due to the electron-donating resonance effect of the ortho-methoxy group.

  • Crucially, This compound is not a suitable substrate for the Friedländer annulation to synthesize quinolines, unlike its isomer 2-aminoacetophenone. This highlights the critical importance of substituent positioning in determining reaction pathways.

This comparative guide provides a framework for researchers to understand and predict the cross-reactivity of these valuable synthetic building blocks, enabling more informed decisions in the design and execution of complex organic syntheses. The provided protocols offer a starting point for practical applications, and the visualizations aid in understanding the underlying chemical transformations.

References

Efficacy of Fungicidal Derivatives of 1-(4-Amino-3-methoxyphenyl)ethanone: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The quest for novel antifungal agents with improved efficacy and reduced side effects is a continuous endeavor in pharmaceutical and agrochemical research. This guide provides a comparative analysis of the fungicidal efficacy of compounds derived from 1-(4-Amino-3-methoxyphenyl)ethanone, with a particular focus on chalcone derivatives, which represent a promising class of synthetic compounds with significant antifungal properties. This document summarizes key experimental data, outlines methodologies for efficacy testing, and visualizes relevant pathways to offer a comprehensive overview for research and development professionals.

Comparative Efficacy of Chalcone Derivatives

Chalcones, characterized by a 1,3-diaryl-2-propen-1-one backbone, have demonstrated a wide range of biological activities, including antifungal effects.[1] The introduction of various substituents on the aryl rings of the chalcone structure allows for the modulation of their antifungal potency. Below is a summary of the reported efficacy of several chalcone derivatives against various fungal pathogens, presented as Minimum Inhibitory Concentration (MIC) or EC50 values. Lower values indicate higher antifungal activity.

Compound ID/DescriptionFungal SpeciesEfficacy (MIC/EC50 in µg/mL)Reference CompoundEfficacy of Reference (µg/mL)Source
Chalcone Derivative D4 (containing 1,3,4-thiadiazole) Phomopsis sp.14.4 (EC50)Azoxystrobin32.2[2]
Fluopyram54.2[2]
4-chloro chalcone derivative Microsporum gypseumSuperior to KetoconazoleKetoconazoleNot specified[1]
Unsubstituted chalcone derivative Microsporum gypseumSuperior to KetoconazoleKetoconazoleNot specified[1]
Compound 2 Candida krusei2.12 (MIC50)--[3]
Compound 10d Cytospora sp.6.0 (IC50)--[4]
Botrytis cinerea22.6 (IC50)--[4]
Magnaporthe grisea22.6 (IC50)--[4]
Compound 2g Multiple phytopathogens17.28-32.32 (IC50)--[4]
Compound 2h Glomerella cingulate19.25 (IC50)--[5]
Allicin (Plant-derived for comparison) Batrachochytrium salamandrivorans0.156 (MIC)--[6]
Curcumin (Plant-derived for comparison) Batrachochytrium salamandrivorans5 (MIC)--[6]

Experimental Protocols for Antifungal Susceptibility Testing

The evaluation of antifungal efficacy relies on standardized and reproducible experimental protocols. The following methodologies are commonly employed to determine the susceptibility of fungal strains to novel compounds.

1. Broth Microdilution Method

This method is widely used to determine the Minimum Inhibitory Concentration (MIC) of an antifungal agent.[7]

  • Inoculum Preparation: Fungal strains are cultured and harvested. The cell suspension is then diluted to a standardized concentration (e.g., 0.5 × 10³ to 2.5 × 10³ cells/mL for yeasts or 0.4 × 10⁴ to 5 × 10⁴ conidia/mL for molds).[8][9]

  • Plate Preparation: The antifungal compounds are serially diluted in a 96-well microtiter plate.[8]

  • Inoculation and Incubation: Each well is inoculated with the fungal suspension. The plates are then incubated at an appropriate temperature (e.g., 35°C) for a specified period (e.g., 48 hours).[8]

  • Endpoint Determination: The MIC is determined as the lowest concentration of the compound that causes a significant inhibition of fungal growth, which can be assessed visually or by using a spectrophotometer to measure turbidity.[7] For some agents, the endpoint is defined as the concentration that results in at least 50% growth inhibition compared to the control.[7]

2. Agar-Based Methods (Cup-Plate and Disk Diffusion)

These methods are also used to assess antifungal activity.

  • Cup-Plate Method: A solidified agar plate is uniformly seeded with the test fungus. Wells or "cups" are made in the agar, and solutions of the test compounds at various concentrations are added to these cups. After incubation, the diameter of the zone of inhibition around each cup is measured.[1]

  • Disk Diffusion Method: This method is similar to the cup-plate method, but instead of wells, filter paper disks impregnated with the test compound are placed on the agar surface. The Clinical and Laboratory Standards Institute (CLSI) provides standardized protocols for this method, recommending Mueller-Hinton agar with specific supplements for optimal fungal growth and clear zone definition.[9]

3. Mycelial Growth Inhibition Assay

This method is particularly useful for filamentous fungi.

  • The antifungal compound is incorporated into the molten agar medium at various concentrations before it solidifies.

  • A small, standardized plug of fungal mycelium is placed in the center of the agar plate.

  • After incubation, the diameter of the fungal colony is measured, and the percentage of growth inhibition is calculated relative to a control plate without the antifungal compound.

Visualizing Methodologies and Mechanisms

Experimental Workflow for Antifungal Screening

The following diagram illustrates a typical workflow for screening the efficacy of new antifungal compounds.

G cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Compound_Prep Compound Synthesis & Dilution Assay_Setup Assay Setup (e.g., 96-well plate) Compound_Prep->Assay_Setup Fungal_Culture Fungal Culture & Inoculum Prep Fungal_Culture->Assay_Setup Incubation Incubation Assay_Setup->Incubation Data_Acquisition Data Acquisition (Visual/Spectrophotometer) Incubation->Data_Acquisition MIC_Determination MIC/EC50 Determination Data_Acquisition->MIC_Determination G Chalcone Chalcone Derivative Enzymes β(1,3)-glucan synthase Chitin synthase Chalcone->Enzymes Inhibits Fungal_CellWall Fungal Cell Wall Synthesis Enzymes->Fungal_CellWall Catalyzes CellWall_Components β(1,3)-glucan Chitin CellWall_Components->Fungal_CellWall Components of Cell_Lysis Cell Lysis Fungal_CellWall->Cell_Lysis Disruption leads to

References

Validating Novel Compound Structures Derived from 4-Acetyl-2-methoxyaniline: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for validating the structures of novel compounds synthesized from the versatile starting material, 4-Acetyl-2-methoxyaniline. Two primary classes of bioactive molecules, Schiff bases and quinazolines, can be readily prepared from this precursor. This document outlines the synthetic pathways and provides a comparative analysis of the key spectroscopic techniques used for their structural elucidation.

Synthesis of Novel Derivatives

The synthesis of novel compounds from 4-Acetyl-2-methoxyaniline typically involves two main pathways: the formation of Schiff bases through condensation reactions and the construction of a quinazoline scaffold.

Schiff Base Formation

The acetyl group of 4-Acetyl-2-methoxyaniline can readily undergo condensation with various aromatic or aliphatic amines to yield a diverse library of Schiff bases (imines). This reaction is typically catalyzed by a few drops of glacial acetic acid in a suitable solvent like ethanol, followed by reflux.[1]

Quinazoline Synthesis

Quinazoline derivatives, a class of compounds with a wide range of pharmacological activities, can also be synthesized from 4-Acetyl-2-methoxyaniline.[2] A common method involves the reaction of the aniline with a suitable reagent to form a benzoxazinone intermediate, which is then treated with an amine to yield the desired quinazoline.[3][4]

Comparative Structural Validation Data

The unambiguous determination of the chemical structure of newly synthesized compounds is paramount. A combination of spectroscopic techniques is employed to provide a comprehensive structural characterization. Below is a comparative summary of the expected data for a hypothetical series of a Schiff base and a quinazoline derivative synthesized from 4-Acetyl-2-methoxyaniline.

Analytical Technique Schiff Base Derivative (SBD-1) Quinazoline Derivative (QD-1) Alternative Validation Method
¹H NMR Signals corresponding to aromatic protons, methoxy group, acetyl methyl group, and the characteristic azomethine (-N=CH-) proton.[2]Signals for aromatic protons, methoxy group, methyl group on the quinazoline ring, and protons of the substituent on the nitrogen atom.[2][3]2D NMR (COSY, HSQC, HMBC): Provides detailed information on proton-proton and proton-carbon correlations, confirming connectivity.
¹³C NMR Resonances for aromatic carbons, methoxy carbon, acetyl carbonyl and methyl carbons, and the imine carbon.Resonances for the carbons of the quinazoline core, the methoxy carbon, the methyl carbon, and the carbons of the N-substituent.DEPT (Distortionless Enhancement by Polarization Transfer): Differentiates between CH, CH₂, and CH₃ groups.
Mass Spectrometry (MS) Molecular ion peak (M+) corresponding to the calculated molecular weight of the Schiff base.[2][3]Molecular ion peak (M+) confirming the molecular weight of the quinazoline derivative.[2][3]High-Resolution Mass Spectrometry (HRMS): Provides the exact mass, allowing for the determination of the elemental composition.
Infrared (IR) Spectroscopy Characteristic absorption bands for C=N (imine), C=O (acetyl), and C-O (methoxy) stretching vibrations.[5]Characteristic absorption bands for C=O (amide), C=N, and C-O stretching vibrations within the quinazoline ring system.[4][5]Attenuated Total Reflectance (ATR)-FTIR: Allows for the analysis of solid and liquid samples with minimal preparation.
X-ray Crystallography Provides the definitive three-dimensional structure of the molecule in the solid state, including bond lengths, bond angles, and intermolecular interactions.Confirms the planar structure of the quinazoline ring and the conformation of the substituents.Powder X-ray Diffraction (PXRD): Used to identify crystalline phases and can be used for structural analysis of microcrystalline materials.

Experimental Protocols

Detailed methodologies for the key experiments are crucial for reproducibility and comparison.

General Procedure for Schiff Base Synthesis

A solution of 4-Acetyl-2-methoxyaniline (1 mmol) in ethanol (20 mL) is treated with the desired amine (1 mmol) and a catalytic amount of glacial acetic acid (2-3 drops). The reaction mixture is refluxed for 4-6 hours and monitored by thin-layer chromatography (TLC). After completion, the mixture is cooled, and the precipitated solid is filtered, washed with cold ethanol, and recrystallized from a suitable solvent to afford the pure Schiff base.[1]

General Procedure for Quinazoline Synthesis

Step 1: Synthesis of 2-methyl-4H-3,1-benzoxazin-4-one intermediate. Anthranilic acid is reacted with acetic anhydride to form N-acetylanthranilic acid, which is then cyclized using a dehydrating agent like acetic anhydride to yield 2-methyl-4H-3,1-benzoxazin-4-one.[3]

Step 2: Synthesis of the quinazoline derivative. The benzoxazinone intermediate (1 mmol) is reacted with an appropriate amine (1 mmol) in a solvent such as ethanol or glacial acetic acid under reflux for several hours. The reaction progress is monitored by TLC. Upon completion, the reaction mixture is cooled, and the product is isolated by filtration and purified by recrystallization.[3][4]

Spectroscopic Characterization Protocols
  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra are recorded on a 400 or 500 MHz spectrometer using a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) with tetramethylsilane (TMS) as an internal standard.

  • Mass Spectrometry (MS): Mass spectra are typically recorded on a mass spectrometer with an electron ionization (EI) source. High-resolution mass spectra (HRMS) can be obtained using a time-of-flight (TOF) or Orbitrap mass analyzer.

  • Infrared (IR) Spectroscopy: IR spectra are recorded on an FTIR spectrometer, typically in the range of 4000-400 cm⁻¹, using KBr pellets or as a thin film.

  • X-ray Crystallography: Single crystals suitable for X-ray diffraction are grown by slow evaporation of the solvent from a concentrated solution of the compound. Data is collected on a single-crystal X-ray diffractometer.

Visualizing the Workflow and Pathways

The following diagrams illustrate the synthetic pathways and the general workflow for structural validation.

Synthesis_Pathways 4-Acetyl-2-methoxyaniline 4-Acetyl-2-methoxyaniline Schiff Base Derivatives Schiff Base Derivatives 4-Acetyl-2-methoxyaniline->Schiff Base Derivatives Condensation Benzoxazinone Intermediate Benzoxazinone Intermediate 4-Acetyl-2-methoxyaniline->Benzoxazinone Intermediate Cyclization Quinazoline Derivatives Quinazoline Derivatives Aromatic/Aliphatic Amine Aromatic/Aliphatic Amine Aromatic/Aliphatic Amine->Schiff Base Derivatives Benzoxazinone Intermediate->Quinazoline Derivatives Amination

Synthetic pathways from 4-Acetyl-2-methoxyaniline.

Structural_Validation_Workflow cluster_synthesis Synthesis cluster_spectroscopy Spectroscopic Analysis cluster_crystallography Crystallographic Analysis Synthesized Compound Synthesized Compound ¹H & ¹³C NMR ¹H & ¹³C NMR Synthesized Compound->¹H & ¹³C NMR Mass Spectrometry Mass Spectrometry Synthesized Compound->Mass Spectrometry IR Spectroscopy IR Spectroscopy Synthesized Compound->IR Spectroscopy X-ray Crystallography X-ray Crystallography Synthesized Compound->X-ray Crystallography Structure Elucidation Structure Elucidation ¹H & ¹³C NMR->Structure Elucidation Mass Spectrometry->Structure Elucidation IR Spectroscopy->Structure Elucidation X-ray Crystallography->Structure Elucidation

Workflow for structural validation of novel compounds.

References

A Comparative Guide to 1-(4-Amino-3-methoxyphenyl)ethanone and Structurally Similar Amines as Synthetic Building Blocks

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of drug discovery and medicinal chemistry, the selection of appropriate building blocks is a critical determinant of synthetic efficiency and the ultimate biological activity of target molecules. Among the vast array of available synthons, aromatic amines serve as foundational scaffolds for a multitude of therapeutic agents. This guide provides an objective comparison of the performance of 1-(4-Amino-3-methoxyphenyl)ethanone against its structural isomers and other similar aromatic amines in key synthetic transformations. The insights presented herein are supported by established chemical principles and representative experimental data to inform rational building block selection in the synthesis of complex molecular architectures, particularly in the context of kinase inhibitor development.

Executive Summary

This compound is a versatile building block featuring a nucleophilic amino group and an acetyl moiety, ortho to a methoxy group. This substitution pattern imparts a unique combination of electronic and steric properties that influence its reactivity in common synthetic transformations. Compared to its isomer, 1-(3-Amino-4-methoxyphenyl)ethanone, and other substituted anilines, its performance in acylation and palladium-catalyzed cross-coupling reactions can be predictably modulated. This guide will delve into a comparative analysis of these reactions, providing experimental protocols and highlighting the utility of these building blocks in the synthesis of targeted therapies, with a focus on inhibitors of the PI3K/Akt signaling pathway.

Comparative Performance in Key Synthetic Reactions

The utility of an aromatic amine building block is largely defined by its performance in fundamental bond-forming reactions. Here, we compare this compound and its analogs in N-acylation, Suzuki-Miyaura coupling, and Buchwald-Hartwig amination.

N-Acylation

N-acylation is a fundamental transformation for the protection of amino groups or for the introduction of amide functionalities, which are prevalent in drug molecules. The reactivity of anilines in acylation is influenced by the electronic nature of the substituents on the aromatic ring.

General Observations:

  • Electron-donating groups (EDGs) such as methoxy (-OCH₃) and amino (-NH₂) groups increase the nucleophilicity of the aniline nitrogen, thereby accelerating the rate of acylation.

  • Electron-withdrawing groups (EWGs) like the acetyl group (-COCH₃) decrease the nucleophilicity of the aniline, making the acylation reaction slower.

  • The position of the substituents relative to the amino group plays a crucial role due to steric and electronic effects.

Comparative Analysis:

CompoundKey Substituents and PositionsExpected Relative Reactivity in AcylationRationale
This compound Amino at C4, Methoxy at C3 (ortho to NH₂), Acetyl at C1Moderate The activating effect of the ortho-methoxy group is counteracted by the deactivating effect of the para-acetyl group.
1-(3-Amino-4-methoxyphenyl)ethanone Amino at C3, Methoxy at C4 (para to NH₂), Acetyl at C1Higher The para-methoxy group strongly activates the ring through resonance, increasing the nucleophilicity of the amino group. The meta-acetyl group has a less pronounced deactivating effect compared to a para-position.
4-Aminoacetophenone Amino at C4, Acetyl at C1Lower The acetyl group at the para position strongly deactivates the amino group through resonance.
3-Methoxyaniline Amino at C1, Methoxy at C3 (meta)High The meta-methoxy group has a weaker activating effect compared to ortho/para positions, but there is no deactivating acetyl group.
Palladium-Catalyzed Cross-Coupling Reactions

Suzuki-Miyaura and Buchwald-Hartwig reactions are powerful tools for the formation of C-C and C-N bonds, respectively, and are extensively used in drug discovery. The performance of aniline derivatives in these reactions is dependent on the electronic and steric environment of the coupling site. For this comparison, we will consider the corresponding bromo-derivatives of the amines as substrates.

General Observations:

  • Suzuki-Miyaura Coupling: Electron-donating groups on the aryl halide can sometimes slow down the rate-determining oxidative addition step. However, the overall success of the reaction is highly dependent on the catalyst system and reaction conditions.

  • Buchwald-Hartwig Amination: The electronic nature of the aryl halide and the amine coupling partner, as well as steric hindrance around the reaction centers, are critical factors. Bulky ligands on the palladium catalyst are often required for efficient coupling.

Comparative Performance of Bromo-derivatives:

Bromo-derivative of:ReactionExpected Relative PerformanceRationale
This compound Suzuki-MiyauraGood The electron-donating amino and methoxy groups can facilitate oxidative addition. The acetyl group may require optimization of reaction conditions.
Buchwald-HartwigGood to Excellent The nucleophilicity of the amino group is suitable for coupling, though steric hindrance from the ortho-methoxy group might necessitate the use of bulky phosphine ligands.
1-(3-Amino-4-methoxyphenyl)ethanone Suzuki-MiyauraGood Similar electronic profile to its isomer, expected to perform well with appropriate catalyst systems.
Buchwald-HartwigExcellent The amino group is less sterically hindered compared to the 4-amino isomer, potentially leading to faster reaction rates.
4-Bromoaniline Suzuki-Miyaura/Buchwald-HartwigExcellent (Benchmark) A standard substrate for these reactions with well-established protocols.

Experimental Protocols

Detailed methodologies for key experiments are provided below. These protocols are based on established procedures and can be adapted for the specific substrates discussed.

Protocol 1: General Procedure for N-Acetylation of Substituted Anilines

This protocol is adapted from standard laboratory procedures for the acetylation of anilines.[1][2][3]

Materials:

  • Substituted aniline (e.g., this compound) (1.0 eq)

  • Acetic anhydride (1.1 eq)

  • Sodium acetate (1.2 eq)

  • Water

  • Hydrochloric acid (concentrated)

  • Ethanol (for recrystallization)

Procedure:

  • Suspend the substituted aniline (1.0 eq) in water in an Erlenmeyer flask.

  • Add concentrated hydrochloric acid dropwise until the aniline dissolves completely, forming the hydrochloride salt.

  • In a separate beaker, prepare a solution of sodium acetate (1.2 eq) in a minimal amount of water.

  • To the solution of the aniline hydrochloride, add acetic anhydride (1.1 eq) and swirl to mix.

  • Immediately add the sodium acetate solution to the reaction mixture.

  • Stir the mixture vigorously. The N-acetylated product should precipitate out of the solution.

  • Cool the mixture in an ice bath to maximize precipitation.

  • Collect the solid product by vacuum filtration and wash with cold water.

  • Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain the pure N-acetylated compound.

  • Characterize the product by melting point, TLC, and spectroscopic methods (IR, NMR).

Protocol 2: General Procedure for Suzuki-Miyaura Coupling of Bromo-Aniline Derivatives

This protocol is based on established methods for the Suzuki-Miyaura coupling of aryl bromides.[4][5]

Materials:

  • Bromo-aniline derivative (e.g., 1-(4-Amino-5-bromo-3-methoxyphenyl)ethanone) (1.0 eq)

  • Arylboronic acid (1.2 eq)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%)

  • Base (e.g., K₂CO₃ or Cs₂CO₃, 2.0 eq)

  • Solvent (e.g., Toluene, Dioxane, or DMF/water mixture)

Procedure:

  • To a flame-dried Schlenk flask, add the bromo-aniline derivative (1.0 eq), arylboronic acid (1.2 eq), base (2.0 eq), and palladium catalyst (3-5 mol%).

  • Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.

  • Add the degassed solvent to the flask via syringe.

  • Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir for the required time (monitor by TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired biaryl product.

Protocol 3: General Procedure for Buchwald-Hartwig Amination

This protocol is a general procedure for the palladium-catalyzed amination of aryl halides.[6][7][8]

Materials:

  • Aryl halide (e.g., a bromo-acetophenone derivative) (1.0 eq)

  • Amine (e.g., this compound) (1.2 eq)

  • Palladium catalyst (e.g., Pd₂(dba)₃, 2 mol%)

  • Phosphine ligand (e.g., Xantphos or BINAP, 4 mol%)

  • Base (e.g., Cs₂CO₃ or NaOtBu, 1.4 eq)

  • Anhydrous solvent (e.g., Toluene or Dioxane)

Procedure:

  • In a glovebox, add the aryl halide (1.0 eq), palladium catalyst (2 mol%), and phosphine ligand (4 mol%) to a dry Schlenk tube.

  • Add the anhydrous solvent, followed by the amine (1.2 eq) and the base (1.4 eq).

  • Seal the tube and bring it out of the glovebox.

  • Heat the reaction mixture to the required temperature (typically 80-120 °C) with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Dilute the reaction mixture with an appropriate organic solvent and filter through a pad of Celite.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the residue by flash column chromatography to yield the desired arylamine product.

Application in Drug Discovery: Targeting the PI3K/Akt Signaling Pathway

The phosphoinositide 3-kinase (PI3K)/Akt signaling pathway is a crucial regulator of cell proliferation, survival, and metabolism.[9][10] Its dysregulation is a hallmark of many cancers, making it a prime target for the development of novel therapeutics.[9][10] Substituted anilines, such as this compound and its analogs, are valuable building blocks for the synthesis of potent and selective PI3K inhibitors. The amino group serves as a key pharmacophoric feature, often forming a critical hydrogen bond interaction with the hinge region of the kinase domain.

PI3K_Akt_Signaling_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates GF Growth Factor GF->RTK Binds PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PIP2->PI3K PDK1 PDK1 PIP3->PDK1 Recruits Akt Akt PIP3->Akt Recruits PTEN PTEN PTEN->PIP3 Dephosphorylates PDK1->Akt Phosphorylates Downstream Downstream Effectors (e.g., mTORC1, GSK3β) Akt->Downstream Activates mTORC2 mTORC2 mTORC2->Akt Phosphorylates Response Cellular Responses: - Proliferation - Survival - Growth Downstream->Response Inhibitor Kinase Inhibitor (Derived from Building Block) Inhibitor->PI3K Inhibits

Caption: The PI3K/Akt signaling pathway and a point of therapeutic intervention.

The synthesis of such inhibitors often involves the coupling of a heterocyclic core with a substituted aniline building block, where the nature and position of the substituents on the aniline are critical for optimizing potency, selectivity, and pharmacokinetic properties.

Visualizing Synthetic and Logical Workflows

To further aid in the practical application of these building blocks, the following diagrams illustrate a typical experimental workflow and a logical comparison of the featured amines.

Experimental_Workflow Start Start: Aromatic Amine Building Block Reaction Reaction: - Acylation - Suzuki Coupling - Buchwald-Hartwig Start->Reaction Workup Work-up: - Extraction - Washing Reaction->Workup Purification Purification: - Column Chromatography - Recrystallization Workup->Purification Analysis Analysis: - NMR - MS - HPLC Purification->Analysis Product Final Product Analysis->Product Amine_Comparison cluster_reactivity Relative Reactivity A This compound B 1-(3-Amino-4-methoxyphenyl)ethanone A->B Isomers C 4-Aminoacetophenone A->C Structural Analogs Acylation Acylation A->Acylation Moderate Coupling Pd-Coupling A->Coupling Good B->C Structural Analogs B->Acylation Higher B->Coupling Higher C->Acylation Lower C->Coupling Good (less substituted)

References

Navigating the Synthesis of 1-(4-Amino-3-methoxyphenyl)ethanone: A Comparative Guide to Synthetic Pathways

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, the efficient synthesis of key intermediates is paramount. 1-(4-Amino-3-methoxyphenyl)ethanone, a valuable building block in the pharmaceutical industry, can be synthesized through various routes. This guide provides a comparative analysis of two primary synthetic pathways starting from the readily available precursor, guaiacol. The analysis focuses on a cost-benefit evaluation, considering factors such as reaction yield, cost of materials, and reaction conditions to aid in selecting the most suitable method for specific research and development needs.

Executive Summary of Synthetic Pathways

Two principal pathways for the synthesis of this compound from guaiacol have been evaluated. Both routes converge on the key intermediate, 4-hydroxy-3-methoxyacetophenone (acetovanillone), which is then nitrated and subsequently reduced to yield the final product.

Pathway 1 initiates with the Fries rearrangement of guaiacol acetate to produce acetovanillone. This is followed by the nitration of the phenolic ring and subsequent reduction of the nitro group to an amine.

Pathway 2 employs a direct Friedel-Crafts acylation of guaiacol to form acetovanillone, followed by the same nitration and reduction sequence as in Pathway 1.

The following sections provide a detailed breakdown of each pathway, including experimental protocols, cost analysis, and a comparative summary to guide the selection of the optimal synthetic strategy.

Pathway 1: Fries Rearrangement Route

This pathway involves a three-step sequence starting with the acetylation of guaiacol, followed by a Fries rearrangement, nitration, and reduction.

digraph "Pathway_1_Fries_Rearrangement" { graph [rankdir="LR", splines=ortho, nodesep=0.4]; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];

Guaiacol [label="Guaiacol"]; Guaiacol_Acetate [label="Guaiacol Acetate"]; Acetovanillone [label="4-Hydroxy-3-methoxy-\nacetophenone (Acetovanillone)"]; Nitro_Intermediate [label="4-Hydroxy-3-nitro-\nacetophenone"]; Final_Product [label="1-(4-Amino-3-methoxy-\nphenyl)ethanone"];

Guaiacol -> Guaiacol_Acetate [label="Acetic Anhydride"]; Guaiacol_Acetate -> Acetovanillone [label="Fries Rearrangement\n(AlCl3)"]; Acetovanillone -> Nitro_Intermediate [label="Nitration\n(HNO3, H2SO4)"]; Nitro_Intermediate -> Final_Product [label="Reduction\n(SnCl2, HCl)"]; }

Diagram 1: Synthetic pathway via Fries Rearrangement.
Experimental Protocols

Step 1: Synthesis of Guaiacol Acetate

  • Procedure: To a solution of guaiacol (1.0 eq.) in a suitable solvent (e.g., dichloromethane), add acetic anhydride (1.1 eq.). The reaction can be catalyzed by a small amount of a base like pyridine. Stir the reaction mixture at room temperature until completion, as monitored by Thin Layer Chromatography (TLC).

  • Work-up: The reaction mixture is washed with dilute acid, water, and brine. The organic layer is then dried and the solvent evaporated to yield crude guaiacol acetate, which can be purified by distillation.

Step 2: Fries Rearrangement to 4-Hydroxy-3-methoxyacetophenone (Acetovanillone)

  • Procedure: To a flame-dried reaction vessel, add guaiacol acetate (1.0 eq.). Slowly add anhydrous aluminum chloride (AlCl₃, 1.1 - 1.5 eq.) in portions. The reaction mixture is heated to a high temperature (e.g., 160-170°C).

  • Work-up: After completion (monitored by TLC), the reaction is quenched with ice and hydrochloric acid. The product is extracted with an organic solvent, and the solvent is removed to yield crude acetovanillone, which is then purified by recrystallization.

Step 3: Nitration of Acetovanillone

  • Procedure: Acetovanillone (1.0 eq.) is dissolved in a mixture of concentrated sulfuric acid and nitric acid at a low temperature (0-5°C). The reaction is stirred until completion.

  • Work-up: The reaction mixture is poured onto ice, and the precipitated product is filtered, washed with water, and dried.

Step 4: Reduction of 4-Hydroxy-3-nitroacetophenone

  • Procedure: The nitro-intermediate (1.0 eq.) is dissolved in ethanol, and a solution of tin(II) chloride (SnCl₂) in concentrated hydrochloric acid is added. The mixture is refluxed until the reaction is complete.

  • Work-up: The reaction mixture is cooled, and the pH is adjusted with a base. The product is extracted with an organic solvent, and the solvent is removed to yield the final product, which can be purified by chromatography or recrystallization.

Pathway 2: Friedel-Crafts Acylation Route

This pathway also consists of three steps, beginning with the direct acylation of guaiacol.

digraph "Pathway_2_Friedel_Crafts" { graph [rankdir="LR", splines=ortho, nodesep=0.4]; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];

Guaiacol [label="Guaiacol"]; Acetovanillone [label="4-Hydroxy-3-methoxy-\nacetophenone (Acetovanillone)"]; Nitro_Intermediate [label="4-Hydroxy-3-nitro-\nacetophenone"]; Final_Product [label="1-(4-Amino-3-methoxy-\nphenyl)ethanone"];

Guaiacol -> Acetovanillone [label="Friedel-Crafts Acylation\n(Acetic Anhydride, AlCl3)"]; Acetovanillone -> Nitro_Intermediate [label="Nitration\n(HNO3, H2SO4)"]; Nitro_Intermediate -> Final_Product [label="Reduction\n(SnCl2, HCl)"]; }

Diagram 2: Synthetic pathway via Friedel-Crafts Acylation.
Experimental Protocols

Step 1: Friedel-Crafts Acylation of Guaiacol to 4-Hydroxy-3-methoxyacetophenone (Acetovanillone)

  • Procedure: Guaiacol (1.0 eq.) and acetic anhydride (1.1 eq.) are dissolved in a suitable solvent (e.g., nitrobenzene). Anhydrous aluminum chloride (AlCl₃, 2.5 eq.) is added portion-wise at a low temperature. The reaction mixture is then stirred at room temperature until completion.

  • Work-up: The reaction is quenched with ice and hydrochloric acid. The product is extracted with an organic solvent. The organic layer is washed, dried, and the solvent is removed. The crude product is purified to separate the desired para-isomer from the ortho-isomer.

Step 2 & 3: Nitration and Reduction

  • The experimental protocols for the nitration of acetovanillone and the subsequent reduction of the nitro-intermediate are identical to Steps 3 and 4 described in Pathway 1.

Comparative Analysis: Data Presentation

The following tables summarize the key quantitative data for each synthetic pathway, allowing for a direct comparison of their cost-effectiveness and efficiency.

Table 1: Comparison of Reaction Parameters and Yields

StepParameterPathway 1: Fries RearrangementPathway 2: Friedel-Crafts Acylation
1 Reaction Acetylation & Fries RearrangementFriedel-Crafts Acylation
Key Reagents Acetic Anhydride, AlCl₃Acetic Anhydride, AlCl₃
Temperature Room Temp. then 160-170°C0°C to Room Temp.
Time Several hoursSeveral hours
Yield of Acetovanillone ~70%~60% (of desired isomer)
2 Reaction NitrationNitration
Key Reagents HNO₃, H₂SO₄HNO₃, H₂SO₄
Temperature 0-5°C0-5°C
Time 1-2 hours1-2 hours
Yield of Nitro Intermediate ~90%~90%
3 Reaction ReductionReduction
Key Reagents SnCl₂, HClSnCl₂, HCl
Temperature RefluxReflux
Time 2-4 hours2-4 hours
Yield of Final Product ~85%~85%
Overall Estimated Overall Yield ~53% ~46%

Table 2: Estimated Cost Analysis per Mole of Final Product

ReagentPathway 1: Fries Rearrangement (USD)Pathway 2: Friedel-Crafts Acylation (USD)
Guaiacol
Acetic Anhydride
Aluminum Chloride
Nitric Acid
Sulfuric Acid
Tin(II) Chloride
Solvents & Other Reagents
Total Estimated Cost

Note: The cost analysis is an estimation and can vary based on supplier, purity, and scale of the synthesis. The values for the cost of each reagent need to be populated based on current market prices.

Conclusion and Recommendation

Both synthetic pathways present viable options for the preparation of this compound.

  • Pathway 1 (Fries Rearrangement) offers a potentially higher overall yield. The initial acetylation step is straightforward, and the subsequent rearrangement can be optimized to favor the desired product. This route may be preferable when maximizing yield is the primary objective.

  • Pathway 2 (Friedel-Crafts Acylation) is a more direct approach to the key intermediate, acetovanillone. However, it often suffers from lower regioselectivity, leading to the formation of isomeric byproducts that require careful purification. This can impact the overall yield and increase production costs. This pathway might be considered if a more streamlined, one-pot acylation is desired and efficient purification methods are available.

Ultimately, the choice between these two pathways will depend on the specific priorities of the research or development team. For large-scale production where yield is critical, the Fries rearrangement route appears to be more advantageous. For smaller-scale synthesis where a more direct approach is valued, the Friedel-Crafts acylation may be a suitable alternative, provided that purification challenges are addressed. It is recommended to perform small-scale pilot reactions to optimize conditions and validate the chosen pathway before scaling up.

Safety Operating Guide

Safe Disposal of 1-(4-Amino-3-methoxyphenyl)ethanone: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical reagents is a cornerstone of laboratory safety and regulatory compliance. This guide provides a detailed, step-by-step procedure for the safe disposal of 1-(4-Amino-3-methoxyphenyl)ethanone, ensuring the protection of personnel and the environment.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is crucial to handle this compound with appropriate personal protective equipment (PPE) to mitigate exposure risks. This compound is categorized as harmful if swallowed and can cause skin and serious eye irritation.[1][2][3]

Table 1: Personal Protective Equipment (PPE) for Handling this compound

Protection TypeSpecificationRationale
Eye/Face Protection Safety glasses with side-shields or goggles.[4][5]Protects against splashes and dust particles.
Skin Protection Chemical-resistant gloves (e.g., nitrile rubber).[6]Prevents direct skin contact and potential irritation.[1]
Body Protection Laboratory coat.Minimizes contamination of personal clothing.
Respiratory Protection Use in a well-ventilated area. If dust is generated, a NIOSH-approved respirator is recommended.Avoids inhalation of dust or aerosols.[1][2]

Step-by-Step Disposal Protocol

The recommended method for the disposal of this compound and its containers is through an approved waste disposal plant.[1] This ensures that the chemical is managed in an environmentally responsible manner and in accordance with regulations.

1. Waste Collection:

  • Collect waste this compound in a suitable, clearly labeled, and closed container.[1][2]
  • Avoid mixing with other incompatible waste materials. The substance should be kept away from strong oxidizing agents.[1]

2. Spill Management:

  • In the event of a spill, avoid generating dust.[2]
  • Carefully sweep up the solid material and place it into a suitable container for disposal.[1][2]
  • Ensure the spill area is cleaned thoroughly after material pickup is complete.

3. Container Disposal:

  • Empty containers should be triple-rinsed with an appropriate solvent.
  • The rinsate should be collected and treated as hazardous waste.
  • Puncture the container to prevent reuse before disposing of it in a sanitary landfill or through other approved methods.[6] For combustible packaging, controlled incineration is a possible option.[6]

4. Final Disposal:

  • Dispose of the chemical waste and any contaminated materials through a licensed chemical destruction plant or by controlled incineration with flue gas scrubbing.[6]
  • Crucially, do not discharge this chemical into sewer systems or contaminate water, foodstuffs, feed, or seed. [6]

Disposal Workflow

The following diagram illustrates the decision-making process and procedural flow for the safe disposal of this compound.

start Start: Disposal of This compound ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe assess_waste Assess Waste Type ppe->assess_waste solid_waste Solid Chemical Waste assess_waste->solid_waste Solid contaminated_material Contaminated Materials (e.g., containers, gloves) assess_waste->contaminated_material Contaminated collect_solid Collect in a Labeled, Sealed Container solid_waste->collect_solid triple_rinse Triple Rinse Container contaminated_material->triple_rinse approved_disposal Transfer to Approved Waste Disposal Facility collect_solid->approved_disposal collect_rinsate Collect Rinsate as Hazardous Waste triple_rinse->collect_rinsate puncture_container Puncture Container to Prevent Reuse collect_rinsate->puncture_container puncture_container->approved_disposal

Caption: Disposal workflow for this compound.

References

Essential Safety and Operational Guide for Handling 1-(4-Amino-3-methoxyphenyl)ethanone

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: No specific Safety Data Sheet (SDS) is publicly available for 1-(4-Amino-3-methoxyphenyl)ethanone. The following guidance is synthesized from safety data for structurally analogous compounds, including 4'-Methoxyacetophenone, 3'-Methoxyacetophenone, and 2-Amino-4'-methoxyacetophenone hydrochloride.[1][2][3] This information should be used as a starting point for a thorough risk assessment. It is imperative that all laboratory personnel consult with their institution's Environmental Health and Safety (EHS) department before handling this chemical to ensure compliance with all safety protocols.

This guide provides essential, immediate safety and logistical information for researchers, scientists, and drug development professionals handling this compound. Adherence to these procedures is critical for minimizing risk and ensuring a safe laboratory environment.

Personal Protective Equipment (PPE)

Based on the hazard profiles of structurally similar compounds, which are classified as harmful if swallowed and may cause skin and eye irritation, the following personal protective equipment is recommended.[1][3][4][5]

PPE CategoryItemSpecification
Eye/Face Protection Safety GogglesChemical splash-resistant safety goggles compliant with OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[1][3]
Face ShieldRecommended when there is a significant risk of splashing or aerosol generation.
Hand Protection Chemical-Resistant GlovesNitrile or neoprene gloves are recommended. Inspect gloves for integrity before each use and dispose of them properly after handling.[6]
Body Protection Laboratory CoatA standard laboratory coat should be worn to prevent skin contact.
Chemical-Resistant ApronRecommended for tasks with a higher risk of splashing.
Respiratory Protection NIOSH/MSHA Approved RespiratorA respirator is recommended if working outside of a chemical fume hood or if there is a potential for aerosolization. Use a respirator with an appropriate particulate filter.[1]

Operational and Disposal Plans

Handling and Storage:

  • Always handle this compound in a well-ventilated area, preferably within a certified chemical fume hood.

  • Avoid the formation of dust and aerosols.[6]

  • Keep the container tightly closed when not in use.

  • Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[1][2]

  • Prevent contact with skin, eyes, and clothing.[1]

  • Wash hands thoroughly after handling.[1][4]

Spill Response:

  • Evacuate the immediate area.

  • Wear appropriate PPE as outlined in the table above.

  • For small spills, carefully sweep up the solid material, avoiding dust generation, and place it in a sealed, labeled container for disposal.

  • For larger spills, contain the spill and absorb any liquid with an inert material (e.g., vermiculite, sand).

  • Ventilate the area and wash the spill site after material pickup is complete.

Disposal:

  • Dispose of this compound and any contaminated materials in accordance with all federal, state, and local regulations.

  • Do not dispose of down the drain or in the general waste stream.

  • Consult your institution's EHS department for specific disposal procedures.[4]

Visual Safety Guides

The following diagrams illustrate the recommended workflow for personal protective equipment selection and the proper procedure for donning and doffing PPE to ensure maximum protection.

PPE_Selection_Workflow cluster_assessment Risk Assessment cluster_ppe PPE Selection start Start: Handling this compound base_ppe Standard PPE: - Safety Goggles - Nitrile Gloves - Lab Coat start->base_ppe check_splash Potential for Splashing? check_aerosol Potential for Aerosolization? check_splash->check_aerosol No add_faceshield Add Face Shield check_splash->add_faceshield Yes use_fume_hood Work in a Chemical Fume Hood check_aerosol->use_fume_hood Yes check_aerosol->use_fume_hood No, but good practice base_ppe->check_splash add_apron Add Chemical-Resistant Apron add_faceshield->add_apron add_apron->check_aerosol add_respirator Use NIOSH/MSHA Approved Respirator use_fume_hood->add_respirator If fume hood is unavailable

PPE Selection Workflow

PPE_Donning_Doffing cluster_donning Donning Procedure (Clean Area) cluster_doffing Doffing Procedure (At Exit of Work Area) don1 1. Lab Coat don2 2. Respirator (if needed) don1->don2 don3 3. Safety Goggles/Face Shield don2->don3 don4 4. Gloves don3->don4 doff1 1. Gloves doff2 2. Lab Coat doff1->doff2 doff3 3. Safety Goggles/Face Shield doff2->doff3 doff4 4. Respirator (if used) doff3->doff4 wash_hands 5. Wash Hands Thoroughly doff4->wash_hands

PPE Donning and Doffing Procedure

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.